molecular formula C4H8N2O B020258 N-Nitrosopyrrolidine CAS No. 930-55-2

N-Nitrosopyrrolidine

カタログ番号: B020258
CAS番号: 930-55-2
分子量: 100.12 g/mol
InChIキー: WNYADZVDBIBLJJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Nitrosopyrrolidine can cause cancer according to an independent committee of scientific and health experts.
This compound is a yellow liquid found in certain food products and tobacco smoke. Probably a carcinogen.
This compound is a member of pyrrolidines.
This compound has been reported in Capsicum annuum, Brassica oleracea, and Nicotiana tabacum with data available.
This compound is a clear, yellow, oily, liquid nitrosamine that decomposes when exposed to light and emits toxic fumes of nitrogen oxides when heated to decomposition. This compound is used in laboratory research to induce tumors in experimental animals. This substance may be formed during cooking of foods that contain sodium nitrite as a preservative, including meat, fish and cheese. Exposure to N- Nitrosopyrrolidine irritates the skin and eyes and can damage the liver and kidneys. This substance is reasonably anticipated to be a human carcinogen. (NCI05)
Carcinogenic nitrosamine that may be formed from preservatives in meats during their preparation or in the liver during metabolism.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-nitrosopyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c7-5-6-3-1-2-4-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYADZVDBIBLJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Record name N-NITROSOPYRROLIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16232
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8021062
Record name N-Nitrosopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

N-nitrosopyrrolidine is a yellow liquid found in certain food products and tobacco smoke. Probably a carcinogen., Yellow liquid; [Merck Index] Deep yellow-green clear liquid; [MSDSonline], Yellow liquid.
Record name N-NITROSOPYRROLIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16232
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Nitrosopyrrolidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6266
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name N-NITROSOPYRROLIDINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/856
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

417 °F at 760 mmHg (NTP, 1992), 214 °C, BP: 104-106 °C at 20 mm Hg, 417 °F
Record name N-NITROSOPYRROLIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16232
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-NITROSOPYRROLIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5116
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-NITROSOPYRROLIDINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/856
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Flash Point

181 °F (NTP, 1992), 181 °F
Record name N-NITROSOPYRROLIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16232
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Nitrosopyrrolidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6266
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name N-NITROSOPYRROLIDINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/856
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

Miscible with water, Soluble in org solvents and lipids, 1.00E+06 mg/L @ 24C (exp)
Record name N-NITROSOPYRROLIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5116
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-Nitroso-pyrrolidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031642
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.085 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.085 g/cu cm at 25 °C, 1.085
Record name N-NITROSOPYRROLIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16232
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-NITROSOPYRROLIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5116
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-NITROSOPYRROLIDINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/856
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.06 [mmHg], Vapor pressure determined by gas phase analysis: 0.013, 0.025, 0.13, & 0.29 mm Hg at 0, 10, 30, & 40 °C, respectively, 0.06 mm Hg at 20 °C
Record name N-Nitrosopyrrolidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6266
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name N-NITROSOPYRROLIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5116
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Yellow liquid

CAS No.

930-55-2, 35884-45-8, 57371-40-1
Record name N-NITROSOPYRROLIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16232
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Nitrosopyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitrosopyrrolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidine, nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035884458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nitrosopyrrolidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18797
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrrolidine, 1-nitroso-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Nitrosopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-nitrosopyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.017
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Nitrosopyrrolidine-d4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-NITROSOPYRROLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ4J5WK201
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-NITROSOPYRROLIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5116
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-Nitroso-pyrrolidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031642
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name N-NITROSOPYRROLIDINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/856
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Foundational & Exploratory

N-Nitrosopyrrolidine formation mechanism in processed foods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Formation Mechanism of N-Nitrosopyrrolidine in Processed Foods

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (NPYR) is a carcinogenic N-nitrosamine compound that can form in various processed foods, particularly cured meats, during processing and cooking. Its presence in the food supply is a significant health concern, necessitating a thorough understanding of its formation mechanisms to develop effective mitigation strategies. This technical guide provides a comprehensive overview of the core principles underlying NPYR formation, detailing the precursor molecules, chemical pathways, influencing factors, and analytical methodologies for its detection. Quantitative data from various studies are summarized, and key experimental protocols are described. Furthermore, visual diagrams are provided to illustrate the complex chemical reactions and experimental workflows involved.

Introduction

N-nitrosamines are a class of potent carcinogens that can be found in a variety of environmental sources, including certain foods and tobacco products.[1] Among these, this compound (NPYR) is a volatile nitrosamine (B1359907) frequently detected in processed meat products that have been treated with sodium nitrite (B80452), a common curing agent.[2][3] The formation of NPYR is a complex process influenced by a multitude of factors, including the composition of the food matrix, processing conditions, and cooking methods.[4] This guide aims to provide a detailed technical examination of the mechanisms of NPYR formation in processed foods, with a focus on the scientific principles and experimental evidence.

Precursors of this compound

The formation of NPYR is fundamentally dependent on the presence of specific precursor molecules that can react with nitrosating agents. The primary precursors are secondary amines, with the amino acid proline being the most significant.

2.1. Proline: The Principal Precursor

Proline, a secondary amino acid, is widely recognized as the main precursor to NPYR in processed foods.[5] It is naturally abundant in meat, particularly in connective tissues in the form of collagen.[5] Several studies have confirmed that the addition of proline to meat model systems significantly increases the formation of NPYR upon heating in the presence of nitrite.[5][6][7]

2.2. Other Potential Precursors

While proline is the major contributor, other compounds have been investigated as potential precursors to NPYR, including:

  • Pyrrolidine (B122466): Formed from the decarboxylation of proline, pyrrolidine can be directly nitrosated to form NPYR.[5][7]

  • Ornithine and Arginine: These amino acids can be converted to putrescine through microbial or enzymatic action, which can then cyclize and be nitrosated to form NPYR.[8]

  • Putrescine, Spermidine, and Spermine: These polyamines, which can be present in meat, have also been suggested as potential precursors.[8][9] However, studies suggest that proline is a more significant precursor than putrescine under typical conditions found in bacon.[5]

  • Collagen: As a major source of proline and hydroxyproline (B1673980) in meat, collagen is an indirect but important precursor.[5]

Chemical Formation Pathways of this compound

NPYR is formed through the reaction of a secondary amine, primarily from proline, with a nitrosating agent. The most common nitrosating agent in cured meats is nitrous anhydride (B1165640) (N₂O₃), which is formed from nitrite (NO₂⁻) in acidic conditions.[10] The reaction is significantly accelerated by heat.[9][11]

There are two primary proposed pathways for the formation of NPYR from proline:

Pathway A: Nitrosation followed by Decarboxylation In this pathway, proline is first nitrosated to form N-nitrosoproline (NPRO). Subsequently, NPRO undergoes thermal decarboxylation at high cooking temperatures to yield NPYR.[5]

Pathway B: Decarboxylation followed by Nitrosation Alternatively, proline can first be decarboxylated to form pyrrolidine. Pyrrolidine, a secondary amine, is then readily nitrosated to form NPYR.[5]

The prevailing pathway is influenced by factors such as temperature and pH. The high temperatures associated with frying are particularly effective at promoting the decarboxylation step in either pathway.[11][12]

NPYR_Formation_Pathways cluster_pathwayA Pathway A cluster_pathwayB Pathway B Proline Proline NPRO N-Nitrosoproline (NPRO) Proline->NPRO Nitrosation Pyrrolidine Pyrrolidine Proline->Pyrrolidine Decarboxylation NitrosatingAgent Nitrosating Agent (e.g., N₂O₃ from NaNO₂) NitrosatingAgent->NPRO NPYR This compound (NPYR) NitrosatingAgent->NPYR NPRO->NPYR Decarboxylation Pyrrolidine->NPYR Nitrosation Heat High Temperature (e.g., Frying) Heat->Pyrrolidine Heat->NPYR

This compound (NPYR) Formation Pathways from Proline.

Factors Influencing this compound Formation

Several factors can significantly influence the rate and extent of NPYR formation in processed foods.

  • Temperature: Cooking temperature is a critical factor.[11] Frying, which involves high temperatures, consistently leads to higher levels of NPYR compared to other cooking methods like baking, broiling, or microwaving.[11][13][14] NPYR formation is generally not detected at temperatures below 100°C.[9][11] The optimal temperature for the conversion of N-nitrosoproline to NPYR is around 185°C.[11]

  • Nitrite Concentration: The concentration of added nitrite, the source of the nitrosating agent, can affect NPYR formation.[7] Higher initial nitrite levels can lead to increased NPYR formation, although the relationship is not always linear and can be influenced by other factors.[15]

  • pH: The formation of the nitrosating agent, nitrous anhydride, is favored under acidic conditions (optimal pH 3-4).[2][10] This is particularly relevant for the potential formation of nitrosamines in the acidic environment of the stomach after consumption of precursors.[16]

  • Fat Content: The presence of fat can influence NPYR formation. In bacon, higher concentrations of NPYR are often found in the rendered fat than in the lean edible portion.[11]

  • Inhibitors: Certain substances can inhibit the formation of nitrosamines. Ascorbic acid (Vitamin C) and its isomer, erythorbic acid, are effective inhibitors and are often added to cured meat products to reduce nitrosamine formation.[10] They act by reducing the nitrosating agents to nitric oxide (NO), which has a lower nitrosating potential.

Quantitative Data on this compound in Processed Foods

The concentration of NPYR in processed foods can vary widely depending on the product, processing, and cooking methods. The following tables summarize quantitative data from various studies.

Table 1: this compound (NPYR) Levels in Bacon under Different Cooking Conditions

Cooking MethodCooking Temperature (°C)NPYR Concentration (µg/kg or ng/g)Reference(s)
Pan Frying171~11 (total NNAs)[13]
Pan Frying206~11 (total NNAs)[13]
Pan Frying-Up to 35 ppb[9]
Baking-Up to 35 ppb[9]
Microwave-3 - 5[9][13]
Raw-Not Detected[9][11]

Table 2: this compound (NPYR) and N-Nitrosodimethylamine (NDMA) in Emulsified Sausages

Cooking Temperature (°C)Nitrite (mg/kg)NDMA (Control)NPYR (Control)NDMA (Gastric Model)NPYR (Gastric Model)Reference(s)
VariousVariousDetectedDetected only at 480 mg/kg nitriteIncreased amounts detectedExplosive increase compared to control[16]

Table 3: Volatile N-Nitrosamines in Various Processed Meats

ProductN-NitrosamineMean Concentration (µg/kg)Reference(s)
Various Processed MeatsNPYR4.14[17]
Dry-cured Sausage (raw)Total N-nitrosamines5.31[14]
Dry-cured Sausage (deep-fried)Increased NPYR-[14]
Dry-cured Sausage (pan-fried)Increased NPYR-[14]
Chicken & Meat SausagesNPYR2.01 - 3.81 (ng/mL)[18]

Experimental Protocols for this compound Analysis

The accurate quantification of NPYR in complex food matrices requires sophisticated analytical techniques. Gas chromatography coupled with a thermal energy analyzer (GC-TEA) or a mass spectrometer (GC-MS) are the most common methods.

6.1. Sample Preparation

A crucial step in the analysis is the extraction and clean-up of NPYR from the food sample. Common techniques include:

  • Distillation: Steam or vacuum distillation can be used to separate volatile nitrosamines from the non-volatile matrix.[14][17]

  • Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the headspace of the sample to adsorb volatile compounds, which are then thermally desorbed into the GC.[17]

  • Liquid-Liquid Extraction: Using a solvent like dichloromethane (B109758) to extract the nitrosamines.[19][20]

6.2. Instrumental Analysis

  • Gas Chromatography (GC): Separates the volatile compounds in the sample extract based on their boiling points and interactions with the stationary phase of the GC column.

  • Thermal Energy Analyzer (TEA): A highly selective and sensitive detector for N-nitroso compounds. It works by pyrolyzing the N-nitroso bond to release nitric oxide (NO), which then reacts with ozone to produce chemiluminescence that is detected.[6][7][13]

  • Mass Spectrometry (MS): Provides definitive identification and quantification based on the mass-to-charge ratio of the compound and its fragmentation pattern.[14][20][21]

Experimental_Workflow Sample Food Sample (e.g., Processed Meat) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., Distillation, SPME, LLE) Homogenization->Extraction Cleanup Clean-up/Concentration Extraction->Cleanup GC Gas Chromatography (GC) Separation Cleanup->GC Detection Detection GC->Detection TEA Thermal Energy Analyzer (TEA) Detection->TEA MS Mass Spectrometry (MS) Detection->MS Data Data Analysis & Quantification TEA->Data MS->Data

General Experimental Workflow for NPYR Analysis in Foods.

Mitigation Strategies

Understanding the formation mechanism of NPYR allows for the development of strategies to minimize its presence in processed foods. These include:

  • Reducing Nitrite Levels: Lowering the amount of sodium nitrite used in curing can reduce the potential for nitrosamine formation.[15] However, nitrite is also crucial for preventing the growth of Clostridium botulinum, so a balance must be struck.[11]

  • Use of Inhibitors: The addition of ascorbic acid or erythorbic acid is a widely used and effective method to inhibit nitrosamine formation.[10]

  • Controlling Cooking Conditions: Consumers can reduce their exposure by choosing cooking methods that use lower temperatures, such as microwaving or boiling, over frying.[13][14] Draining fried bacon well to remove rendered fat can also reduce NPYR intake.[11]

  • Alternative Curing Agents: Research into alternative curing agents that can provide the preservative and color-fixing properties of nitrite without forming nitrosamines is ongoing.

Conclusion

The formation of this compound in processed foods is a complex interplay of precursor availability, chemical reactions, and processing conditions. Proline stands out as the primary precursor, and high-temperature cooking, particularly frying, is the most significant contributing factor to its formation. A thorough understanding of these mechanisms is paramount for the food industry to produce safer products and for regulatory agencies to establish appropriate guidelines. For researchers and drug development professionals, the study of NPYR formation and its biological effects provides a critical context for understanding dietary exposure to carcinogens and developing preventative health strategies. Continued research into analytical methodologies and mitigation strategies will be essential in minimizing consumer exposure to this potent carcinogen.

References

N-Nitrosopyrrolidine (NPYR) In Vivo Metabolic Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosopyrrolidine (NPYR) is a potent hepatocarcinogen that requires metabolic activation to exert its carcinogenic effects.[1] This technical guide provides a comprehensive overview of the in vivo metabolic activation pathway of NPYR, focusing on the core biochemical processes, key enzymatic players, and the resulting DNA damage. Detailed experimental protocols for studying NPYR metabolism, quantitative data on enzyme kinetics and DNA adduct formation, and visual representations of the metabolic and experimental workflows are presented to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development.

Introduction

This compound is a cyclic nitrosamine (B1359907) that has been detected in various consumer products and is known to be a powerful liver carcinogen in animal models.[1][2] Its carcinogenicity is intrinsically linked to its metabolic bioactivation, a process primarily occurring in the liver. Understanding this pathway is crucial for assessing the risk associated with NPYR exposure and for developing strategies to mitigate its harmful effects. This guide will delve into the intricacies of NPYR metabolism, from initial enzymatic oxidation to the formation of DNA adducts that can initiate carcinogenesis.

The Metabolic Activation Pathway of this compound

The primary route of NPYR metabolic activation is through α-hydroxylation, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes.[3][4] This initial oxidative step is the rate-limiting and critical event that converts the relatively inert NPYR molecule into a highly reactive electrophilic species.

The Role of Cytochrome P450 Enzymes

Several CYP isoforms have been implicated in the α-hydroxylation of NPYR, with the CYP2A and CYP2E1 families showing significant activity.[5] Specifically, enzymes such as CYP2A3 and CYP2A5 have been demonstrated to metabolize NPYR.[6] This enzymatic action involves the abstraction of a hydrogen atom from a carbon atom adjacent to the N-nitroso group (the α-carbon), followed by the insertion of a hydroxyl group.

Formation of Reactive Intermediates

The product of α-hydroxylation, α-hydroxy-N-nitrosopyrrolidine, is highly unstable and spontaneously undergoes ring-opening to form 4-oxobutanediazohydroxide.[1][3] This intermediate is also unstable and can exist in equilibrium with the cyclic α-hydroxynitrosamine. Further decomposition of 4-oxobutanediazohydroxide leads to the formation of a cascade of electrophilic species that are capable of reacting with cellular macromolecules, most notably DNA.[1]

DNA Adduct Formation

The ultimate electrophiles generated from the metabolic activation of NPYR react with nucleophilic sites on DNA bases to form covalent adducts. These DNA adducts, if not repaired, can lead to mutations during DNA replication, a critical step in the initiation of cancer. Several NPYR-derived DNA adducts have been identified in the liver of rats treated with NPYR, including N2-(tetrahydrofuran-2-yl)dGuo (N2-THF-dGuo) and other tetrahydrofuranyl adducts with deoxyadenosine, deoxycytidine, and thymidine.[1][7]

Quantitative Data

The following tables summarize key quantitative data related to the metabolic activation of NPYR.

Table 1: Enzyme Kinetic Parameters for NPYR α-Hydroxylation by Rat Liver Microsomes

Enzyme SourceKm (mM)Vmax (nmol/mg protein/min)Reference
Rat Liver Microsomes0.36Not Reported[6]
Rat Lung Microsomes~20Not Reported[6]

Table 2: Levels of NPYR-Derived DNA Adducts in Rat Liver

AdductTreatmentAdduct Level (μmol/mol dGuo)Reference
N2-(4-HOB)-dGuo600 ppm NPYR in drinking water for 1 week3.41 - 5.39[7][8]
N6-(4-HOB)-dAdo600 ppm NPYR in drinking water for 1 week0.02 - 0.04[7][8]
O2-(4-HOB)-dThd600 ppm NPYR in drinking water for 1 week2.56 - 3.87[7][8]
O4-(4-HOB)-dThd600 ppm NPYR in drinking water for 1 week2.28 - 5.05[7][8]
N2-(4-HOB)-dGuo200 ppm NPYR in drinking water for 4 weeks3.41 - 5.39[7][8]
N6-(4-HOB)-dAdo200 ppm NPYR in drinking water for 4 weeks0.02 - 0.04[7][8]
O2-(4-HOB)-dThd200 ppm NPYR in drinking water for 4 weeks2.56 - 3.87[7][8]
O4-(4-HOB)-dThd200 ppm NPYR in drinking water for 4 weeks2.28 - 5.05[7][8]
N2-(4-HOB)-dGuo200 ppm NPYR in drinking water for 13 weeks3.41 - 5.39[7][8]
N6-(4-HOB)-dAdo200 ppm NPYR in drinking water for 13 weeks0.02 - 0.04[7][8]
O2-(4-HOB)-dThd200 ppm NPYR in drinking water for 13 weeks2.56 - 3.87[7][8]
O4-(4-HOB)-dThd200 ppm NPYR in drinking water for 13 weeks2.28 - 5.05[7][8]

Note: Adducts were quantified after NaBH3CN reduction of the unstable tetrahydrofuranyl adducts to their stable 4-hydroxybutyl (4-HOB) derivatives.[7][8]

Experimental Protocols

In Vivo Carcinogenicity Study in Rats

This protocol outlines a general procedure for assessing the carcinogenic potential of NPYR in a rat model.

  • Animal Model: Male F344 or Sprague-Dawley rats are commonly used.[7][9]

  • Acclimation: Animals are acclimated for at least one week prior to the start of the study.

  • Dosing: NPYR is typically administered in the drinking water at concentrations ranging from 200 to 600 ppm.[7][8] Alternatively, gavage administration can be used.

  • Study Duration: Long-term studies can last for up to two years.[9] Shorter-term studies to investigate DNA adduct formation may last from one to thirteen weeks.[7][8]

  • Sample Collection: At the termination of the study, animals are euthanized, and target organs, primarily the liver, are collected. Blood samples can also be collected for analysis of metabolites.

  • Histopathology: Liver tissues are fixed, sectioned, and stained for histopathological examination to identify preneoplastic and neoplastic lesions.

  • DNA Adduct Analysis: A portion of the liver tissue is used for DNA isolation and subsequent analysis of NPYR-DNA adducts (see Protocol 4.3).

In Vitro Metabolism with Rat Liver Microsomes

This protocol describes a typical in vitro assay to study the metabolism of NPYR by liver enzymes.

  • Preparation of Microsomes: Rat liver microsomes are prepared from untreated or induced rats by differential centrifugation.

  • Incubation Mixture: A typical incubation mixture (final volume of 1 mL) contains:

    • Phosphate buffer (100 mM, pH 7.4)

    • MgCl2 (3.3 mM)

    • NADPH regenerating system (e.g., 3 mM NADP+, 5.3 mM glucose-6-phosphate, 0.67 units/mL glucose-6-phosphate dehydrogenase)

    • Rat liver microsomes (0.4-1.0 mg protein/mL)

    • NPYR (substrate, various concentrations to determine kinetics, e.g., 0.1-10 mM)

  • Incubation: The reaction is initiated by the addition of the NADPH regenerating system and incubated at 37°C for a specified time (e.g., 15-60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of an organic solvent (e.g., ice-cold acetonitrile (B52724) or methanol).

  • Analysis: The mixture is centrifuged to pellet the protein, and the supernatant is analyzed for metabolites by LC-MS/MS.

LC-MS/MS Analysis of NPYR-DNA Adducts

This protocol provides a general workflow for the detection and quantification of NPYR-DNA adducts.

  • DNA Isolation: DNA is isolated from liver tissue using standard phenol-chloroform extraction or commercially available kits.

  • DNA Hydrolysis: The isolated DNA is enzymatically hydrolyzed to deoxyribonucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

  • Reduction of Unstable Adducts: For the analysis of tetrahydrofuranyl adducts, the hydrolyzed DNA is treated with NaBH3CN to reduce the unstable adducts to their stable 4-hydroxybutyl derivatives.[7][8]

  • LC Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with a modifier such as 0.1% formic acid or 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile or methanol (B129727) with a similar modifier.

    • Gradient: A gradient elution is employed to separate the adducts from the normal deoxyribonucleosides.

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection Mode: Selected Reaction Monitoring (SRM) is used for targeted quantification of specific adducts. This involves monitoring a specific precursor ion to product ion transition for each adduct.

    • Ion Transitions: Specific m/z transitions for each adduct and its isotopically labeled internal standard are monitored. For example, for N2-(4-HOB)-dGuo, the transition m/z 340 → m/z 224 might be used.[10]

  • Quantification: The amount of each adduct is quantified by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.

Visualizations

Signaling Pathway Diagram

NPYR_Metabolic_Activation NPYR This compound (NPYR) alpha_hydroxy_NPYR α-Hydroxy-N-nitrosopyrrolidine (unstable) NPYR->alpha_hydroxy_NPYR α-Hydroxylation CYP450 Cytochrome P450 (e.g., CYP2A, CYP2E1) Oxobutanediazohydroxide 4-Oxobutanediazohydroxide (unstable) alpha_hydroxy_NPYR->Oxobutanediazohydroxide Ring Opening Electrophiles Electrophilic Intermediates Oxobutanediazohydroxide->Electrophiles Decomposition DNA DNA Electrophiles->DNA Covalent Binding DNA_Adducts DNA Adducts (e.g., N2-THF-dGuo) Carcinogenesis Initiation of Carcinogenesis DNA_Adducts->Carcinogenesis

Metabolic activation pathway of this compound.
Experimental Workflow Diagram

NPYR_Experimental_Workflow cluster_in_vivo In Vivo Carcinogenicity Study cluster_in_vitro In Vitro Metabolism Assay cluster_adduct_analysis DNA Adduct Analysis animal_model Rat Model (e.g., F344) dosing NPYR Administration (Drinking Water or Gavage) animal_model->dosing tissue_collection Liver Tissue Collection dosing->tissue_collection histopathology Histopathological Analysis tissue_collection->histopathology dna_isolation_vivo DNA Isolation tissue_collection->dna_isolation_vivo dna_hydrolysis Enzymatic Hydrolysis to Deoxyribonucleosides dna_isolation_vivo->dna_hydrolysis microsomes Rat Liver Microsomes incubation Incubation with NPYR and NADPH microsomes->incubation metabolite_extraction Metabolite Extraction incubation->metabolite_extraction lcms_metabolites LC-MS/MS Analysis of Metabolites metabolite_extraction->lcms_metabolites reduction NaBH3CN Reduction (optional) dna_hydrolysis->reduction lcms_adducts LC-MS/MS Analysis of DNA Adducts reduction->lcms_adducts quantification Quantification of Adducts lcms_adducts->quantification

Experimental workflow for studying NPYR metabolism.

Conclusion

The metabolic activation of this compound via cytochrome P450-mediated α-hydroxylation is a critical pathway leading to its carcinogenicity. The formation of unstable intermediates and subsequent DNA adducts underscores the genotoxic potential of this compound. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate the mechanisms of NPYR-induced carcinogenesis and to evaluate potential inhibitors of this process. A thorough understanding of this metabolic pathway is essential for the risk assessment of NPYR and for the development of safer consumer and pharmaceutical products.

References

Carcinogenicity of N-Nitrosopyrrolidine in Rodent Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosopyrrolidine (NPYR), a member of the potent class of N-nitroso compounds, is a well-documented carcinogen in various rodent models. This technical guide provides a comprehensive overview of the carcinogenic effects of NPYR, with a focus on quantitative data from studies in rats, mice, and hamsters. Detailed experimental protocols, based on established guidelines from the National Cancer Institute (NCI) and the Organisation for Economic Co-operation and Development (OECD), are provided to aid in the design and interpretation of carcinogenicity studies. Furthermore, this guide elucidates the molecular mechanisms underlying NPYR-induced carcinogenesis, including its metabolic activation, the formation of DNA adducts, and the subsequent dysregulation of key signaling pathways. Visual diagrams generated using Graphviz are included to illustrate these complex biological processes and experimental workflows, offering a clear and concise reference for researchers in the fields of toxicology, oncology, and drug development.

Quantitative Carcinogenicity Data

The carcinogenic potential of this compound has been evaluated in several rodent species. The following tables summarize the key quantitative findings from these studies, highlighting the dose-dependent and species-specific carcinogenic effects of NPYR.

Table 1: Carcinogenicity of this compound in Rats
StrainSexRoute of AdministrationDoseDuration of TreatmentTarget OrganTumor TypeTumor Incidence (%)Reference
Sprague-DawleyMale & FemaleOral (drinking water)10 mg/kg/day-LiverHepatocellular Carcinoma46[1]
Sprague-DawleyMale & FemaleOral (drinking water)3 mg/kg/day-LiverHepatocellular Carcinoma84[1]
Sprague-DawleyMale & FemaleOral (drinking water)1 mg/kg/day-LiverHepatocellular Carcinoma32[1]
Sprague-DawleyMale & FemaleOral (drinking water)0.3 mg/kg/day-LiverHepatocellular CarcinomaNot statistically significant[1]
F344FemaleOral (drinking water)0.9 mM solution50 weeksLiverHepatocellular CarcinomaNearly 100% by 110 weeks[2]
Sprague-DawleyMale & FemaleOralTotal dose: 792 mg/kgIntermittentLiverLiver NeoplasmsVaried with schedule[3]
Table 2: Carcinogenicity of this compound in Mice
StrainSexRoute of AdministrationDoseCo-administered AgentDuration of TreatmentTarget OrganKey FindingReference
A/JMaleOral (drinking water)40 ppm10% Ethanol-Lung5.5-fold increase in lung tumor multiplicity[4]
A/JFemaleIntraperitoneal injection---LungInduced lung adenomas[3]
Table 3: Carcinogenicity of this compound in Hamsters
StrainSexRoute of AdministrationDoseDuration of TreatmentTarget OrganTumor TypeTumor Incidence (%)Reference
Syrian GoldenMaleOral (drinking water)High DoseLifetimeLiverHepatocellular NeoplasmsDose-dependent[5][6]
Syrian GoldenFemaleOral (drinking water)High DoseLifetimeLiverHepatocellular NeoplasmsDose-dependent[5][6]
Syrian GoldenMaleOral (drinking water)Medium DoseLifetimeLiverHepatocellular NeoplasmsDose-dependent[5][6]
Syrian GoldenFemaleOral (drinking water)Medium DoseLifetimeLiverHepatocellular NeoplasmsDose-dependent[5][6]
Syrian GoldenMaleOral (drinking water)Low DoseLifetimeLiverHepatocellular NeoplasmsDose-dependent[5][6]
Syrian GoldenFemaleOral (drinking water)Low DoseLifetimeLiverNo liver tumors observed0[5][6]
Syrian GoldenMaleIntratracheal instillationTotal dose: 1.5 mg15 weeksLiverLiver Tumors4[7]
Syrian GoldenMaleIntratracheal instillationTotal dose: 1.5 mg15 weeksRespiratory OrgansRespiratory Tumors0[7]

Experimental Protocols

The following section outlines a representative experimental protocol for a rodent carcinogenicity bioassay of this compound, based on guidelines from the NCI and OECD. This protocol is intended as a guide and should be adapted based on the specific research question and institutional guidelines.

Animal Husbandry and Care
  • Species and Strain: Commonly used strains include Sprague-Dawley and Fischer 344 rats, A/J and B6C3F1 mice, and Syrian golden hamsters. The choice of strain should be justified based on historical control data and susceptibility to the expected tumor types.

  • Source: Animals should be obtained from a reputable commercial supplier. Upon arrival, they should be quarantined for a minimum of one week to acclimate and assess their health status.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 3 °C), and humidity (50 ± 20%). Cages should be made of polycarbonate or a similar inert material and provided with appropriate bedding.

  • Diet and Water: A standard certified laboratory rodent diet and filtered tap water should be provided ad libitum, unless the experimental design requires dietary restrictions.

Experimental Design
  • Groups: A typical study includes a control group receiving the vehicle and at least three dose groups of NPYR. Each group should consist of a sufficient number of animals of each sex (typically 50) to ensure statistical power.

  • Dose Selection: Dose levels should be selected based on preliminary toxicity studies. The highest dose should induce some toxicity but not compromise the survival of the animals to an extent that it interferes with the interpretation of the results. Lower doses should be fractions of the high dose.

  • Route of Administration: The route of administration should be relevant to potential human exposure. For NPYR, oral administration via drinking water or gavage is common. Intraperitoneal injection has also been used in some mouse studies.

  • Duration: Carcinogenicity studies in rats are typically conducted for 24 months. For mice, the duration is generally 18 to 24 months.

This compound Administration
  • Preparation of Dosing Solutions: NPYR should be of high purity. For administration in drinking water, the required amount of NPYR is dissolved in the drinking water to achieve the target daily dose, assuming a standard daily water consumption for the specific rodent species and strain. The stability of NPYR in the drinking water should be confirmed. For gavage, NPYR is typically dissolved in a suitable vehicle like water or corn oil.

  • Administration Schedule: Dosing is typically performed daily, 5-7 days a week, for the duration of the study.

In-Life Observations and Measurements
  • Clinical Observations: Animals should be observed at least once daily for any clinical signs of toxicity, such as changes in behavior, appearance, or the presence of palpable masses.

  • Body Weight and Food/Water Consumption: Body weight should be recorded weekly for the first 13 weeks and at least monthly thereafter. Food and water consumption should also be monitored periodically.

Terminal Procedures and Pathology
  • Necropsy: At the end of the study, all surviving animals are euthanized. A complete gross necropsy is performed on all animals, including those that die or are euthanized during the study. All external surfaces, orifices, and internal organs are examined.

  • Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups should be examined microscopically. For lower dose groups, all gross lesions and target organs should be examined.

Molecular Mechanisms and Signaling Pathways

The carcinogenicity of this compound is a multi-step process that begins with metabolic activation and culminates in the malignant transformation of cells through the dysregulation of critical signaling pathways.

Metabolic Activation and DNA Adduct Formation

NPYR itself is not the ultimate carcinogen. It requires metabolic activation, primarily by cytochrome P450 enzymes (CYP2E1 being a key player), to exert its carcinogenic effects.[8] This process, known as α-hydroxylation, leads to the formation of an unstable intermediate that ultimately generates a reactive electrophile, the 4-oxobutyldiazonium ion. This ion can then alkylate DNA, forming various DNA adducts. These adducts, if not repaired by the cell's DNA repair machinery, can lead to miscoding during DNA replication, resulting in permanent mutations.

Metabolic Activation of NPYR NPYR This compound (NPYR) alpha_hydroxy α-hydroxy-NPYR (unstable) NPYR->alpha_hydroxy CYP450 (e.g., CYP2E1) α-hydroxylation diazonium 4-oxobutyldiazonium ion (reactive electrophile) alpha_hydroxy->diazonium Spontaneous decomposition adducts DNA Adducts diazonium->adducts Alkylation dna DNA

Metabolic activation of this compound.
Induction of Genetic Instability and Cell Cycle Dysregulation

The formation of NPYR-DNA adducts is a critical initiating event in carcinogenesis. These adducts can lead to mutations in key genes that regulate cell growth and division, such as oncogenes and tumor suppressor genes. While direct mutation data for NPYR in rodent tumors is limited, studies with other nitrosamines suggest that genes like Ras and p53 are potential targets. Mutations in these genes can disrupt normal cell cycle control, leading to uncontrolled proliferation. The cellular response to DNA damage involves the activation of DNA damage response (DDR) pathways, which can trigger cell cycle arrest to allow for DNA repair. However, if the damage is extensive or the repair mechanisms are overwhelmed, cells may bypass these checkpoints, leading to the accumulation of mutations.

DNA Damage and Cell Cycle NPYR_adducts NPYR-DNA Adducts DDR DNA Damage Response (ATM/ATR) NPYR_adducts->DDR cell_cycle_arrest Cell Cycle Arrest (G1/S, G2/M) DDR->cell_cycle_arrest apoptosis Apoptosis DDR->apoptosis Severe Damage dna_repair DNA Repair cell_cycle_arrest->dna_repair mutations Mutations in Oncogenes (e.g., Ras) and Tumor Suppressor Genes (e.g., p53) cell_cycle_arrest->mutations Checkpoint Bypass/ Failed Repair dna_repair->NPYR_adducts Repair proliferation Uncontrolled Proliferation mutations->proliferation

NPYR-induced DNA damage and its impact on the cell cycle.
Aberrant Signaling Pathways in NPYR-Induced Carcinogenesis

Mutations in key regulatory genes can lead to the constitutive activation of downstream signaling pathways that promote cell growth, survival, and proliferation. In the context of hepatocellular carcinoma, a primary outcome of NPYR exposure in rats, several signaling pathways are commonly dysregulated.

  • Ras/MAPK Pathway: The Ras family of small GTPases are critical components of signaling pathways that control cell proliferation, differentiation, and survival. Mutations that lock Ras in its active, GTP-bound state lead to the continuous activation of downstream effectors, such as the Raf-MEK-ERK cascade (MAPK pathway), driving uncontrolled cell division.

  • p53 Pathway: The p53 tumor suppressor protein plays a central role in maintaining genomic stability by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress, including DNA damage. Mutations in the TP53 gene can inactivate its tumor-suppressive functions, allowing damaged cells to survive and proliferate, thereby promoting cancer development.

The interplay between these pathways is crucial in the progression of NPYR-induced tumors. For instance, loss of p53 function can remove a critical barrier to the proliferation of cells with activated Ras.

Signaling Pathways in NPYR Carcinogenesis cluster_0 NPYR-Induced Genetic Alterations cluster_1 Downstream Signaling ras_mutation Ras Mutation (Activation) raf Raf ras_mutation->raf p53_mutation p53 Mutation (Inactivation) proliferation Increased Proliferation & Survival p53_mutation->proliferation Loss of cell cycle control no_apoptosis Decreased Apoptosis p53_mutation->no_apoptosis mek MEK raf->mek erk ERK mek->erk erk->proliferation

Key signaling pathways implicated in NPYR-induced carcinogenesis.

Conclusion

This compound is a potent carcinogen in rodent models, with the liver being a primary target organ, particularly in rats. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers investigating the carcinogenic potential of N-nitroso compounds and for professionals involved in drug development and safety assessment. The elucidation of the molecular mechanisms, from metabolic activation and DNA adduct formation to the dysregulation of key signaling pathways, offers insights into the complex process of chemical carcinogenesis and highlights potential targets for preventative and therapeutic strategies. Further research is warranted to fully delineate the specific genetic and epigenetic alterations that drive NPYR-induced tumorigenesis and to translate these findings to human health risk assessment.

References

Genotoxic Effects of N-Nitrosopyrrolidine on DNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: N-Nitrosopyrrolidine (NNP), a cyclic nitrosamine (B1359907) found in various environmental and dietary sources, is a potent hepatocarcinogen that exerts its genotoxic effects following metabolic activation. This process, primarily mediated by cytochrome P450 (CYP) enzymes, transforms NNP into highly reactive electrophiles that form covalent adducts with DNA. These adducts, if not repaired, can lead to mutations and initiate carcinogenesis. This guide provides an in-depth analysis of the metabolic activation of NNP, the spectrum of DNA adducts formed, and the cellular responses to this damage. Quantitative data from key genotoxicity assays, including the Ames test and micronucleus assays, are summarized. Detailed experimental protocols for these assays are provided to aid researchers in the fields of toxicology and drug development.

Introduction

This compound (NNP) is a member of the N-nitroso compound family, a class of chemicals known for their carcinogenic properties.[1] Human exposure to NNP can occur through various sources, including processed meats, tobacco smoke, and certain industrial processes.[2] Like most nitrosamines, NNP is not directly genotoxic but requires metabolic activation to become a carcinogen.[1][3] The primary target organ for NNP-induced carcinogenicity in rats is the liver.[4][5] Understanding the mechanisms of NNP's genotoxicity is crucial for assessing its risk to human health and for developing strategies to mitigate its effects.

Metabolic Activation of this compound

The genotoxicity of NNP is contingent upon its metabolic activation, a process predominantly carried out by cytochrome P450 enzymes in the liver.[6] The key initial step is α-hydroxylation, which converts NNP into the unstable intermediate α-hydroxy-N-nitrosopyrrolidine.[4][5] This intermediate undergoes spontaneous ring-opening to form a highly reactive electrophile, 4-oxobutanediazohydroxide, which can then alkylate DNA bases, leading to the formation of various DNA adducts.[6][7] While the CYP450-dependent pathway is considered primary, some studies suggest that other metabolic routes may also contribute to its bioactivation.[8][9] P450IIE1 and enzymes from the P450 2A family have been identified as significant contributors to NNP metabolism.[4][5]

Metabolic_Activation_NNP NNP This compound (NNP) CYP Cytochrome P450 (e.g., CYP2E1, CYP2A) NNP->CYP α-Hydroxylation Alpha_OH_NNP α-Hydroxy-NNP (Unstable Intermediate) CYP->Alpha_OH_NNP Ring_Opening Spontaneous Ring Opening Alpha_OH_NNP->Ring_Opening Reactive_Intermediate 4-Oxobutanediazohydroxide (Reactive Electrophile) Ring_Opening->Reactive_Intermediate DNA DNA Reactive_Intermediate->DNA Alkylation Adducts DNA Adducts DNA->Adducts

Caption: Metabolic activation pathway of this compound (NNP).

Mechanisms of DNA Damage: Adduct Formation

The reactive metabolites of NNP can covalently bind to the nitrogen and oxygen atoms of DNA bases, forming a variety of adducts. These adducts are considered the primary lesions responsible for the mutagenic and carcinogenic effects of NNP.[6] The formation of these adducts is dose-dependent and can vary across different tissues.[2] Extensive research has identified numerous NNP-derived adducts with all four DNA bases.

Table 1: NNP-Induced DNA Adducts Identified in In Vitro and In Vivo Systems

Adduct Name Abbreviation Base Modified Detection System Reference(s)
N²-(tetrahydrofuran-2-yl)dGuo N²-THF-dGuo Guanine In vivo (Rat Liver) [6][7]
N⁶-(tetrahydrofuran-2-yl)dAdo N⁶-THF-dAdo Adenine (B156593) In vivo (Rat Liver) [6][7]
N⁴-(tetrahydrofuran-2-yl)dCyd N⁴-THF-dCyd Cytosine In vivo (Rat Liver) [6]
O²-(tetrahydrofuran-2-yl)dThd O²-THF-dThd Thymidine In vivo (Rat Liver) [6]
O⁴-(tetrahydrofuran-2-yl)dThd O⁴-THF-dThd Thymidine In vivo (Rat Liver) [6]
N²-(4-hydroxybut-1-yl)dGuo N²-(4-HOB)-dGuo Guanine In vivo (Rat Liver, after NaBH₃CN reduction) [7]
N⁶-(4-hydroxybut-1-yl)dAdo N⁶-(4-HOB)-dAdo Adenine In vivo (Rat Liver, after NaBH₃CN reduction) [7]
O²-(4-hydroxybut-1-yl)dThd O²-(4-HOB)-dThd Thymidine In vivo (Rat Liver, after NaBH₃CN reduction) [7]
O⁴-(4-hydroxybut-1-yl)dThd O⁴-(4-HOB)-dThd Thymidine In vivo (Rat Liver, after NaBH₃CN reduction) [7]

This table summarizes key adducts; a comprehensive list includes over 60 structurally distinct adducts from NNP and its aldehyde metabolites.[2]

The presence of adducts on adenine and thymine (B56734) is particularly noteworthy, as it may explain the observation that NNP causes mutations at A:T base pairs in the DNA of rat liver.[6][7]

Evidence of Genotoxicity from In Vitro and In Vivo Studies

A battery of genotoxicity assays has been employed to characterize the DNA-damaging potential of NNP. These tests confirm its mutagenic and clastogenic properties, which are dependent on metabolic activation.

The Ames test is a widely used method to assess the mutagenic potential of chemicals. NNP consistently tests positive in the Ames assay, but only in the presence of a metabolic activation system (S9 mix), underscoring the requirement for bioactivation.[8][9] Studies indicate that NNP is effective at inducing base-pair substitution mutations.[3]

Table 2: Summary of NNP Genotoxicity in the Ames Test

Tester Strain(s) Metabolic Activation (S9) Result Key Finding Reference(s)
Salmonella typhimurium TA1535 Required (Rat Liver S9) Positive Indicates induction of base-pair substitutions. [9]
Various S. typhimurium Required (Rat or Hamster Liver S9) Positive Mutagenicity is dependent on the S9 source and concentration. [10][11]

| Escherichia coli K-12 | Required (Rat Liver S9) | Positive | Confirms mutagenic potential in a different bacterial system. |[3] |

The in vitro and in vivo micronucleus assays detect both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity). NNP induces a significant, dose-dependent increase in the frequency of micronucleated cells, particularly in hepatocytes, its primary target.

Table 3: Summary of NNP Genotoxicity in the Micronucleus Assay (Rat Liver)

Assay Type Duration Doses Administered (oral) Result Reference(s)
Repeated Dose Liver Micronucleus (RDLMN) 14 days 25, 50, 100 mg/kg/day Significant, dose-dependent increase in micronucleated hepatocytes. [12][13]
Repeated Dose Liver Micronucleus (RDLMN) 28 days 25, 50, 100 mg/kg/day Significant, dose-dependent increase in micronucleated hepatocytes. [12][13]

| Repeated Dose Bone Marrow Micronucleus | 14 & 28 days | 25, 50, 100 mg/kg/day | Negative |[12][13] |

The results from the repeated dose liver micronucleus (RDLMN) assay are particularly compelling, showing a positive response at all tested doses.[12][13] The lack of effect in the bone marrow highlights the organ-specific nature of NNP's genotoxicity, which is tied to the location of its metabolic activation in the liver.[12][13]

Interestingly, NNP can also be activated by UVA irradiation to form a genotoxic photoproduct that induces micronuclei in human keratinocytes and mouse reticulocytes without the need for metabolic activation by CYP enzymes.[4][14]

DNA Repair and Cellular Response

The formation of bulky DNA adducts by NNP metabolites triggers cellular DNA damage response (DDR) pathways. These pathways sense the DNA damage, signal its presence, and mediate a response that can include cell cycle arrest, DNA repair, or apoptosis. Given that NNP forms bulky, helix-distorting adducts, Nucleotide Excision Repair (NER) is a likely repair pathway. The formation of N-alkylated purines may also activate the Base Excision Repair (BER) pathway.[15][16] If the damage is overwhelming or cannot be repaired, the cell may undergo apoptosis, a process signaled by proteins like p53, to prevent the propagation of mutations.[17]

DNA_Damage_Response cluster_0 Cellular Insult cluster_1 Damage Sensing & Signaling cluster_2 Cellular Outcomes NNP NNP Metabolite DNA_Damage DNA Adducts (Bulky Lesions) NNP->DNA_Damage Sensors Sensor Proteins (e.g., ATR, ATM) DNA_Damage->Sensors Damage Recognition Mediators Signal Transducers (e.g., Chk1/Chk2, p53) Sensors->Mediators Activation Cell_Cycle_Arrest Cell Cycle Arrest Mediators->Cell_Cycle_Arrest Allows time for repair DNA_Repair DNA Repair (NER, BER) Mediators->DNA_Repair Recruits repair machinery Apoptosis Apoptosis (Cell Death) Mediators->Apoptosis If damage is irreparable DNA_Repair->DNA_Damage Removes Adducts

Caption: Simplified DNA damage response pathway to NNP-induced adducts.

Experimental Protocols

Detailed protocols are essential for the accurate assessment of genotoxicity. The following sections outline standardized methodologies for key assays used to evaluate NNP.

This protocol is based on OECD Test Guideline 471 with enhancements recommended for N-nitrosamines.[18][19]

Ames_Test_Workflow A 1. Prepare Tester Strains (e.g., S. typhimurium TA100, TA1535) C 3. Pre-incubation Combine bacteria, NNP, and S9 mix. Incubate for 30 min. A->C B 2. Prepare NNP dilutions and S9 mix (rat or hamster liver) B->C D 4. Plating Add top agar (B569324) and pour onto minimal glucose agar plates. C->D E 5. Incubation Incubate plates for 48-72 hours at 37°C. D->E F 6. Scoring Count revertant colonies (his+). E->F G 7. Analysis Compare treated plates to solvent control. A positive result is a dose-dependent increase in revertants. F->G

Caption: General workflow for the enhanced Ames Test for N-nitrosamines.
  • Tester Strains : Use Salmonella typhimurium strains TA98, TA100, and TA1535, and E. coli WP2 uvrA (pKM101).[18]

  • Metabolic Activation : Prepare S9 mix from the livers of rodents pre-treated with enzyme inducers (e.g., phenobarbital/β-naphthoflavone). A high concentration (e.g., 30%) of hamster liver S9 is often more effective than rat S9 for nitrosamines.[10][18]

  • Assay Procedure (Pre-incubation Method) : a. In a sterile tube, add 0.1 mL of the bacterial culture, 0.5 mL of S9 mix (for activated tests) or buffer (for non-activated tests), and 0.1 mL of the NNP test solution. b. Incubate the mixture at 37°C for 30 minutes with gentle shaking.[18] c. Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex briefly, and pour onto a minimal glucose agar plate.

  • Incubation : Incubate the plates at 37°C for 48-72 hours.

  • Scoring : Count the number of revertant colonies on each plate. A positive result is defined as a reproducible, dose-related increase in the number of revertant colonies that is at least double the solvent control value.

This protocol is based on OECD Test Guideline 487.[20][21] It is suitable for cell lines like human TK6 or HepG2 cells.

Micronucleus_Test_Workflow A 1. Cell Culture Seed mammalian cells (e.g., TK6, HepG2) and allow to attach/stabilize. B 2. Treatment Expose cells to NNP with and without S9 metabolic activation for 3-4 hours. A->B C 3. Recovery & Cytokinesis Block Wash cells and add fresh medium containing Cytochalasin B. B->C D 4. Incubation Incubate for 1.5-2.0 cell cycles to allow for cell division. C->D E 5. Harvesting & Staining Harvest cells, apply to slides, and stain DNA and cytoplasm. D->E F 6. Scoring Using a microscope, score at least 2000 binucleated cells for micronuclei. E->F G 7. Analysis Assess dose-dependent increase in micronucleated cells vs. control. F->G

Caption: General workflow for the in vitro micronucleus assay.
  • Cell Culture : Culture appropriate mammalian cells (e.g., TK6, HepG2) to a suitable density.[22]

  • Treatment :

    • Short Treatment (with and without S9) : Expose cells to a range of NNP concentrations for 3-4 hours.

    • Long Treatment (without S9) : Expose cells for 1.5-2.0 normal cell cycle lengths (e.g., 24 hours).

  • Cytokinesis Block : After treatment, wash the cells and add fresh medium containing Cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.

  • Harvesting : Harvest cells at a time equivalent to 1.5-2.0 normal cell cycles after the beginning of treatment.

  • Slide Preparation and Staining : Prepare slides using a cytocentrifuge or by direct dropping. Stain with a DNA-specific stain (e.g., DAPI, Giemsa) and a cytoplasmic counterstain.

  • Scoring : Using a fluorescence or light microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm, separate from the main nuclei.

  • Data Analysis : Analyze data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells. Also, assess cytotoxicity using measures like the Cytokinesis-Block Proliferation Index (CBPI).

This protocol outlines the alkaline comet assay, used to detect DNA single- and double-strand breaks and alkali-labile sites.[23][24]

  • Cell Preparation : Prepare a single-cell suspension from tissues or cell cultures treated with NNP.

  • Embedding : Mix approximately 10,000 cells with low melting point agarose (B213101) and pipette onto a specially coated microscope slide. Allow to solidify.

  • Lysis : Immerse slides in a cold, high-salt lysis solution (pH 10) for at least 1 hour at 4°C. This removes cell membranes and histones, leaving behind DNA "nucleoids".[25]

  • Alkaline Unwinding : Place slides in a horizontal electrophoresis tank filled with cold, high-pH electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.[25]

  • Electrophoresis : Apply a low voltage (e.g., ~1 V/cm) for 20-40 minutes. Fragmented DNA will migrate away from the nucleoid, forming a "comet tail".[25]

  • Neutralization and Staining : Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Gold, propidium (B1200493) iodide).

  • Scoring : Visualize slides using a fluorescence microscope. Use imaging software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail (% Tail DNA). Score at least 50-100 cells per sample.

Conclusion

This compound is a potent genotoxic agent whose activity is fundamentally dependent on metabolic activation by CYP450 enzymes. The resulting electrophilic intermediates induce a wide range of DNA adducts, primarily in the liver, which lead to mutations and chromosomal damage. The genotoxic profile of NNP has been clearly established through a variety of assays, with in vivo studies confirming its organ-specific effects. The detailed methodologies and data presented in this guide serve as a critical resource for researchers assessing the risks associated with NNP and other N-nitrosamines.

References

Precursors of N-Nitrosopyrrolidine in Cured Meat Products: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the precursors of N-nitrosopyrrolidine (NPYR), a carcinogenic N-nitrosamine found in cured meat products. The document details the primary precursor molecules, the chemical pathways of their conversion to NPYR, quantitative data on their occurrence, and the experimental protocols for their analysis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of food science, toxicology, and drug development who are investigating the formation and mitigation of N-nitrosamines.

Introduction to this compound (NPYR) in Cured Meats

N-nitrosamines are a class of chemical compounds, many of which are potent carcinogens.[1][2] Their presence in various food products, particularly cured meats, has been a significant food safety concern. This compound (NPYR) is one of the most frequently detected volatile N-nitrosamines in cured meat products that have been subjected to heat treatment, such as frying or grilling.[3][4] The formation of NPYR in these products is a complex process involving the reaction of a nitrosating agent, typically derived from sodium nitrite (B80452) used in the curing process, with specific precursor compounds naturally present in the meat.[5] Understanding the identity and abundance of these precursors is crucial for developing effective strategies to minimize NPYR formation and ensure the safety of cured meat products.

Primary Precursors of this compound

The scientific literature has identified several key precursors to NPYR in cured meat products. The most significant of these is the amino acid proline. Other compounds, including pyrrolidine (B122466), collagen, and the biogenic amines putrescine and spermidine (B129725), have also been implicated as potential precursors.

Proline

Proline, a non-essential amino acid, is widely recognized as the major precursor of NPYR in cured meats.[3][6] It is naturally present in meat, particularly in connective tissues.[3] The concentration of free proline in pork bellies has been reported to be approximately 20 µg/kg.[3] Studies have consistently demonstrated that the addition of proline to meat systems significantly increases the formation of NPYR upon cooking.[5]

Pyrrolidine

Pyrrolidine is a secondary amine that can be formed from the decarboxylation of proline. Its direct nitrosation is a potential pathway for NPYR formation.[3] Research has shown that pyrrolidine promotes the formation of NPYR in meat samples.[5]

Collagen

Collagen is the most abundant protein in mammals and is particularly rich in proline and hydroxyproline (B1673980).[3] During cooking, the breakdown of collagen can release proline, which then becomes available for NPYR formation.[3] Studies using buffered collagen samples have shown the production of NPYR at temperatures of 120°C and above.[3]

Putrescine and Spermidine

The biogenic amines putrescine and spermidine have also been investigated as potential precursors of NPYR.[3][7] While some studies have shown that they can increase the levels of NPYR formed, their contribution is generally considered to be less significant than that of proline, based on their relative concentrations in meat.[3]

Chemical Pathways of this compound Formation

The formation of NPYR from its primary precursor, proline, can occur through two main pathways. The pathway that predominates is influenced by factors such as temperature and pH.

Pathway 1: Nitrosation followed by Decarboxylation

In this pathway, proline is first nitrosated by a nitrosating agent (e.g., nitrous anhydride, N₂O₃, derived from nitrite in acidic conditions) to form N-nitrosoproline (NPRO).[3] Subsequent heating, typically during cooking processes like frying, leads to the decarboxylation of NPRO to yield NPYR.[3][8]

Pathway 2: Decarboxylation followed by Nitrosation

Alternatively, proline can first undergo decarboxylation, particularly at elevated temperatures, to form pyrrolidine.[3] The resulting pyrrolidine, a secondary amine, is then readily nitrosated to form NPYR.[3]

NPYR_Formation_Pathways cluster_pathway1 Pathway 1: Nitrosation then Decarboxylation cluster_pathway2 Pathway 2: Decarboxylation then Nitrosation Proline1 Proline NPRO N-Nitrosoproline (NPRO) Proline1->NPRO + Nitrosating Agent NPYR1 This compound (NPYR) NPRO->NPYR1 Heat (Decarboxylation) Proline2 Proline Pyrrolidine Pyrrolidine Proline2->Pyrrolidine Heat (Decarboxylation) NPYR2 This compound (NPYR) Pyrrolidine->NPYR2 + Nitrosating Agent

Figure 1: Chemical pathways for the formation of this compound (NPYR) from proline.

Quantitative Data on Precursors and this compound

The concentration of NPYR in cured meat products is highly variable and depends on the type of meat, curing formulation, processing conditions, and cooking method. The following tables summarize quantitative data from various studies on the levels of precursors and NPYR in different meat products.

Table 1: this compound (NPYR) Concentrations in Various Cured Meat Products

Meat ProductCooking MethodNPYR Concentration (µg/kg)Reference(s)
BaconFriedNot Detected - 10.8[9][10]
Bacon (Pork, fried, fat only)FriedHigh levels reported[10]
SausagesVariousNot Detected - High levels[4][9]
SalamiVariousNot Detected - High levels[9]
HamVariousLow levels reported[4][10]
PoultryFried/GrilledHigh levels reported[10]

Table 2: Formation of this compound (NPYR) from Precursors in Model Systems

Precursor AddedSystemConditionsNPYR Yield/ConcentrationReference(s)
ProlineLean meat model1000 mg/kg proline, heated at 200°CSignificantly increased NPYR[6]
PyrrolidineLean meat modelHeatedPromoted NPYR formation[5]
ProlinePork systems150 and 1000 ppm NaNO₂Increased NPYR levels[3]
PutrescinePork systems150 and 1000 ppm NaNO₂Increased NPYR levels[3]
CollagenBuffered solutionHeated at ≥120°CNPYR produced[3]
HydroxyprolineLean meat model1000 mg/kg hydroxyproline, heatedInhibited NPYR formation[6]

Experimental Protocols for the Analysis of this compound

The accurate quantification of NPYR and its precursors in complex food matrices like cured meat requires robust analytical methodologies. The most common approach involves extraction, cleanup, and subsequent analysis by chromatography coupled with a specific detector.

Sample Preparation and Extraction

The initial step involves the extraction of N-nitrosamines from the meat sample. Several methods have been employed:

  • Direct Solvent Extraction: This method typically uses dichloromethane (B109758) to extract N-nitrosamines from an aqueous slurry of the meat sample.[1][2]

  • Distillation: Steam distillation or vacuum distillation can be used to separate the volatile N-nitrosamines from the non-volatile components of the meat matrix.[1][11]

  • Dynamic Headspace (DHS): This is a solventless technique where the headspace above the sample is purged, and the volatile compounds are concentrated on a sorbent trap.[12]

  • Autoclave Extraction: Samples can be treated with an aqueous sodium hydroxide (B78521) solution and autoclaved to facilitate the release of N-nitrosamines.[13][14]

Extract Cleanup

After extraction, a cleanup step is often necessary to remove interfering compounds from the extract. This can be achieved using techniques such as:

  • Liquid-Liquid Partitioning: The extract is partitioned between immiscible solvents to separate the N-nitrosamines from other components.

  • Solid-Phase Extraction (SPE): The extract is passed through a solid sorbent that retains either the N-nitrosamines or the interfering compounds.[11]

  • Silica Gel Chromatography: Used for pre-concentration and cleanup of the extracts.[14][15]

Analytical Determination

The final determination and quantification of NPYR are typically performed using chromatographic techniques coupled with highly sensitive and selective detectors.

  • Gas Chromatography-Thermal Energy Analyzer (GC-TEA): This is a highly specific method for the analysis of N-nitrosamines. The TEA detector is based on the chemiluminescent reaction of nitric oxide produced from the pyrolysis of the N-nitroso bond.[5][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides both separation and structural information, allowing for the unequivocal identification and quantification of NPYR.[2][13]

  • High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS): This is particularly useful for the analysis of both volatile and non-volatile N-nitrosamines.[17][18]

NPYR_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Homogenization of Cured Meat Sample Solvent Direct Solvent Extraction (e.g., Dichloromethane) Homogenization->Solvent Distillation Distillation (Steam or Vacuum) Homogenization->Distillation DHS Dynamic Headspace Homogenization->DHS SPE Solid-Phase Extraction (SPE) Solvent->SPE LLE Liquid-Liquid Extraction Solvent->LLE Distillation->SPE Distillation->LLE DHS->SPE DHS->LLE GC_TEA Gas Chromatography - Thermal Energy Analyzer (GC-TEA) SPE->GC_TEA GC_MS Gas Chromatography - Mass Spectrometry (GC-MS) SPE->GC_MS LC_MS Liquid Chromatography - Mass Spectrometry (LC-MS) SPE->LC_MS LLE->GC_TEA LLE->GC_MS LLE->LC_MS

Figure 2: General experimental workflow for the analysis of this compound (NPYR) in cured meat products.

Conclusion

The formation of this compound in cured meat products is a significant food safety issue, with proline being the primary precursor. The conversion of proline to NPYR is influenced by the presence of nitrite, high cooking temperatures, and the intrinsic composition of the meat. Other compounds such as pyrrolidine, collagen, and certain biogenic amines also contribute to the precursor pool. A thorough understanding of these precursors and their reaction pathways is essential for developing effective mitigation strategies. The analytical methods outlined in this guide provide the necessary tools for the accurate monitoring of NPYR in cured meats, thereby supporting efforts to reduce consumer exposure to this carcinogen. Further research should continue to focus on quantifying the relative contributions of different precursors in various meat products and on optimizing processing and cooking conditions to minimize NPYR formation.

References

N-Nitrosopyrrolidine in Drinking Water: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the occurrence, formation, and analysis of N-Nitrosopyrrolidine (NPYR), a probable human carcinogen, in drinking water sources. The document details the quantitative data on NPYR concentrations, outlines experimental protocols for its detection, and illustrates key biological and analytical pathways.

Introduction to this compound (NPYR)

This compound (NPYR) is a cyclic nitrosamine (B1359907) that has been detected in various environmental matrices, including drinking water.[1][2] Its presence is a public health concern due to its classification as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA).[3] NPYR can form during water treatment processes, particularly during disinfection with chloramines, through the reaction of nitrosating agents with pyrrolidine, a secondary amine.[4] It is also found in some food products and tobacco smoke.[5]

Occurrence and Concentrations in Drinking Water Sources

NPYR has been detected in various water sources, including surface water, groundwater, and finished drinking water. Its concentration can vary significantly depending on the source water quality, the type of disinfection used, and the presence of its precursors.

Table 1: Quantitative Data on this compound (NPYR) Occurrence in Water

Water Source TypeConcentration Range (ng/L)Location/Study DetailsReference
Drinking Water2 - 4Distribution System[6]
Drinking Waterup to 4.4Chloraminated Water[7]
Drinking WaterNot detected - 70.5Distribution System[6]
River WaterNot detected - PresentSonghua River, China[8][9]
GroundwaterNot detected - 60.8 (total nitrosamines)Songhua River, China[8][9]
Tap WaterDetectedCentral South Korea[10]
Swimming Pool Water> 50Bologna, Italy[11]

Formation of this compound in Drinking Water

The primary pathway for NPYR formation in drinking water is the reaction of secondary amines, such as pyrrolidine, with disinfectants, particularly chloramines (monochloramine and dichloramine).[4] Pyrrolidine can be naturally present in water sources or introduced through wastewater contamination.

cluster_0 Precursors cluster_1 Disinfection Process cluster_2 Formation Pyrrolidine Pyrrolidine Chloramination Chloramination Pyrrolidine->Chloramination Reacts with Nitrosating Agents Nitrosating Agents Nitrosating Agents->Chloramination Reacts with This compound (NPYR) This compound (NPYR) Chloramination->this compound (NPYR) Forms

NPYR Formation Pathway in Drinking Water.

Health Effects and Carcinogenic Signaling Pathway

NPYR is classified as a probable human carcinogen.[3] Its carcinogenicity is attributed to its metabolic activation into reactive electrophiles that can bind to DNA, forming DNA adducts. This process can lead to mutations and initiate carcinogenesis. The primary metabolic activation pathway involves α-hydroxylation catalyzed by cytochrome P450 enzymes, particularly CYP2E1.[6][7]

This compound (NPYR) This compound (NPYR) α-hydroxy-NPYR α-hydroxy-NPYR This compound (NPYR)->α-hydroxy-NPYR Metabolic Activation Cytochrome P450 (CYP2E1) Cytochrome P450 (CYP2E1) Cytochrome P450 (CYP2E1)->α-hydroxy-NPYR Reactive Electrophiles Reactive Electrophiles α-hydroxy-NPYR->Reactive Electrophiles Spontaneous Decomposition DNA Adducts DNA Adducts Reactive Electrophiles->DNA Adducts DNA DNA DNA->DNA Adducts Cellular Processes Cellular Processes DNA->Cellular Processes Normal Function DNA Adducts->Cellular Processes Disrupts Mutation Mutation DNA Adducts->Mutation If not repaired Carcinogenesis Carcinogenesis Mutation->Carcinogenesis Leads to

Metabolic Activation and Carcinogenic Pathway of NPYR.

Experimental Protocols for NPYR Analysis

The accurate quantification of NPYR in drinking water requires sensitive analytical methods due to its low concentration levels. The most common methods involve solid-phase extraction (SPE) for sample pre-concentration, followed by analysis using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).

Solid-Phase Extraction (SPE)

SPE is a crucial step to isolate and concentrate NPYR from the water matrix. Coconut charcoal and Oasis HLB are commonly used sorbents.

Protocol for SPE using Coconut Charcoal Cartridges (based on EPA Method 521): [11][12]

  • Cartridge Conditioning: Sequentially pass 5 mL of dichloromethane (B109758) (DCM), 5 mL of methanol, and 10 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.[12]

  • Sample Loading: Pass a 500 mL water sample through the conditioned cartridge at a flow rate of 10-15 mL/min.[12][13]

  • Cartridge Rinsing: Rinse the cartridge with 5 mL of reagent water.[12]

  • Drying: Dry the cartridge with a stream of nitrogen gas for 10-45 minutes.[12][13]

  • Elution: Elute the trapped analytes with 10 mL of DCM at a flow rate of 5 mL/min.[12]

  • Concentration: The eluate is then concentrated to a final volume of 1 mL under a gentle stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a highly selective and sensitive technique for the analysis of volatile nitrosamines like NPYR.

Typical GC-MS/MS Parameters: [9][14]

  • GC Column: DB-624 or equivalent (30 m x 0.32 mm i.d., 1.8 µm film thickness)[12]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[12]

  • Injection Mode: Pulsed splitless

  • Injection Volume: 1-2 µL[12]

  • Temperature Program:

    • Initial temperature: 35°C, hold for 1 min

    • Ramp to 120°C at 5°C/min

    • Ramp to 145°C at 3°C/min

    • Ramp to 250°C at 35°C/min, hold for 4.64 min[12]

  • Ionization Mode: Positive Chemical Ionization (PCI) or Electron Ionization (EI)

  • MS/MS Transitions for NPYR: Specific precursor and product ions are monitored for quantification and confirmation. For example, a transition of m/z 101.1 -> 55.1 has been reported.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is an alternative and often faster method for the analysis of a broader range of nitrosamines, including those that are thermally unstable.

Typical LC-MS/MS Parameters: [15][16][17]

  • LC Column: Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm) or equivalent[16]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Methanol + 0.1% Formic Acid[16]

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

  • Flow Rate: 500 µL/min[16]

  • Injection Volume: 10-100 µL[16]

  • Ionization Mode: Heated Electrospray Ionization (HESI) in positive mode[15]

  • MS/MS Transitions for NPYR:

    • Precursor Ion (Q1): m/z 101.1

    • Product Ion (Q3): m/z 55.1[3]

cluster_0 Sample Preparation cluster_1 Analytical Instrumentation cluster_2 Data Analysis Water Sample (500 mL) Water Sample (500 mL) SPE Cartridge SPE Cartridge Water Sample (500 mL)->SPE Cartridge Loading Elution (DCM) Elution (DCM) SPE Cartridge->Elution (DCM) Elution Concentration Concentration Elution (DCM)->Concentration Concentration GC-MS/MS or LC-MS/MS GC-MS/MS or LC-MS/MS Concentration->GC-MS/MS or LC-MS/MS Injection Quantification Quantification GC-MS/MS or LC-MS/MS->Quantification Detection

General Analytical Workflow for NPYR in Water.

Conclusion

The presence of this compound in drinking water sources, although typically at low ng/L levels, warrants continuous monitoring and research due to its carcinogenic potential. Understanding its formation pathways is crucial for developing effective mitigation strategies in water treatment plants. Furthermore, the use of sensitive and robust analytical methods, such as SPE followed by GC-MS/MS or LC-MS/MS, is essential for accurate risk assessment and ensuring the safety of drinking water supplies. Further research into the specific precursors and the complex interactions during water treatment will aid in minimizing the formation of NPYR and other nitrosamines.

References

The Formation of N-Nitrosopyrrolidine from Proline: A Technical Guide on Thermal Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal degradation of the amino acid proline to form N-nitrosopyrrolidine (NPYR), a probable human carcinogen. This document provides a comprehensive overview of the reaction mechanisms, influencing factors, quantitative data, detailed experimental protocols, and the toxicological significance of NPYR.

Introduction

N-nitrosamines are a class of genotoxic compounds that can form in various environments, including food, pharmaceuticals, and industrial settings, through the reaction of secondary or tertiary amines with a nitrosating agent.[1] this compound (NPYR) is a volatile N-nitrosamine that has been detected in a range of consumer products and is reasonably anticipated to be a human carcinogen.[2] One of the primary precursors for NPYR formation is the amino acid proline, which is abundant in many proteins, particularly collagen.[3][4] The thermal processing of proline-containing materials in the presence of nitrites can lead to the formation of NPYR.[1][5] Understanding the mechanisms and kinetics of this transformation is crucial for risk assessment and the development of mitigation strategies in food safety and drug development.

Reaction Mechanisms and Influencing Factors

The thermal degradation of proline to NPYR is a multi-step process influenced by several key factors, including temperature, pH, and the concentration of proline and nitrosating agents.

Chemical Pathways

Two primary pathways are proposed for the formation of NPYR from proline in the presence of a nitrosating agent, typically nitrous anhydride (B1165640) (N₂O₃) formed from nitrite (B80452) in acidic conditions:[1][3]

  • Pathway A: Nitrosation followed by Decarboxylation: Proline is first nitrosated to form N-nitrosoproline (NPRO). Subsequent heating leads to the decarboxylation of NPRO to yield NPYR.[3][6]

  • Pathway B: Decarboxylation followed by Nitrosation: Proline first undergoes thermal decarboxylation to form pyrrolidine (B122466). Pyrrolidine, a secondary amine, is then rapidly nitrosated to form NPYR.[3]

The prevailing pathway is dependent on the specific reaction conditions. High temperatures are a critical factor, as they are necessary for the decarboxylation step in either pathway.[3]

Reaction_Pathways cluster_0 Pathway A cluster_1 Pathway B Proline_A Proline NPRO N-Nitrosoproline Proline_A->NPRO + Nitrosating Agent NPYR_A This compound NPRO->NPYR_A Heat (Decarboxylation) Proline_B Proline Pyrrolidine Pyrrolidine Proline_B->Pyrrolidine Heat (Decarboxylation) NPYR_B This compound Pyrrolidine->NPYR_B + Nitrosating Agent

Figure 1: Chemical pathways for this compound formation from proline.
Key Influencing Factors

  • Temperature: Higher temperatures significantly promote the formation of NPYR.[5][7] Studies have shown that NPYR formation is more pronounced at temperatures exceeding 120°C, with some research indicating a significant increase at or above 200°C.[7][8]

  • Nitrite Concentration: The concentration of the nitrosating agent, typically sodium nitrite, directly impacts the yield of NPYR.[5] Higher nitrite concentrations generally lead to increased NPYR formation.[5]

  • pH: The formation of the nitrosating agent, nitrous anhydride, is favored under acidic conditions.[1] While nitrosation can occur over a range of pH values, weakly acidic conditions are often optimal for N-nitrosamine formation.[2]

  • Presence of Inhibitors and Catalysts: Certain compounds can influence the rate of NPYR formation. For instance, ascorbic acid (Vitamin C) is known to inhibit nitrosamine (B1359907) formation by reducing the nitrosating agent.[1] Conversely, some metal ions can catalyze the nitrosation reaction.

Quantitative Data on this compound Formation

The yield of NPYR from proline is highly dependent on the experimental conditions. The following tables summarize quantitative data from various studies.

Proline Concentration (mg/kg)Sodium Nitrite Concentration (mg/kg)Temperature (°C)pHYield of NPYR (%)Reference
1000120≥200Not SpecifiedNot specified, but formation significantly influenced[7][8]
1000480≥200Not SpecifiedNot specified, but formation significantly influenced[7][8]
Not Specified150200 (12 min)Not Specified0.33[6]
Not Specified1000170 (2 hr)6.2Formation observed[1]

Table 1: Yield of this compound from Proline in Model Systems.

PrecursorConcentrationTemperature (°C)Time (min)Yield of NPYR (%)Reference
ProlineEquimolar with Nitrite17010 (heat-up) + 100.4[1]
N-NitrosoprolineNot Specified17010 (heat-up) + 102.6[1]
PyrrolidineEquimolar with Nitrite17010 (heat-up) + 101.0[1]

Table 2: Comparative Yields of this compound from Different Precursors.

Experimental Protocols

This section provides detailed methodologies for the study of proline's thermal degradation to NPYR and its subsequent quantification.

In Vitro Thermal Degradation of Proline

This protocol describes a general procedure for studying the formation of NPYR from proline in a controlled laboratory setting.

Materials:

  • L-Proline

  • Sodium Nitrite (NaNO₂)

  • Phosphate (B84403) buffer (to maintain desired pH)

  • High-purity water

  • Reaction vials (pressure-resistant)

  • Heating block or oven capable of maintaining precise temperatures

  • Dichloromethane (B109758) (for extraction)

  • Anhydrous sodium sulfate (B86663)

  • Gas chromatograph with a thermal energy analyzer (GC-TEA) or mass spectrometer (GC-MS)

Procedure:

  • Preparation of Reaction Solutions:

    • Prepare a stock solution of L-proline in phosphate buffer at the desired concentration (e.g., 1000 mg/L).

    • Prepare a stock solution of sodium nitrite in high-purity water at the desired concentration (e.g., 1000 mg/L).

  • Reaction Setup:

    • In a pressure-resistant reaction vial, combine the proline solution and the sodium nitrite solution to achieve the desired final concentrations.

    • Adjust the pH of the final solution to the target value using the phosphate buffer.

    • Seal the vials tightly.

  • Thermal Treatment:

    • Place the sealed vials in a pre-heated heating block or oven set to the desired temperature (e.g., 150°C, 175°C, 200°C).

    • Heat the vials for a specified duration (e.g., 30, 60, 120 minutes).

  • Sample Extraction:

    • After heating, allow the vials to cool to room temperature.

    • Add a known volume of dichloromethane to each vial.

    • Vortex vigorously for 2 minutes to extract the NPYR into the organic phase.

    • Allow the layers to separate.

    • Carefully transfer the dichloromethane layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.

  • Sample Analysis:

    • Analyze the extracted sample using GC-TEA or GC-MS for the quantification of NPYR.

Experimental_Workflow prep Prepare Proline and Nitrite Solutions mix Mix Reactants and Adjust pH prep->mix heat Thermal Treatment (Heating Block/Oven) mix->heat cool Cool to Room Temperature heat->cool extract Liquid-Liquid Extraction with Dichloromethane cool->extract dry Dry Organic Phase (Anhydrous Na₂SO₄) extract->dry analyze Analyze by GC-TEA or GC-MS dry->analyze Signaling_Pathway NPYR This compound CYP2E1 Cytochrome P450 2E1 NPYR->CYP2E1 Metabolic Activation Intermediate α-Hydroxy-N-nitrosopyrrolidine (Unstable Intermediate) CYP2E1->Intermediate Electrophile Reactive Electrophile (Diazonium Ion) Intermediate->Electrophile Spontaneous Decomposition DNA Cellular DNA Electrophile->DNA Covalent Binding Adducts DNA Adducts DNA->Adducts Mutation Mutations Adducts->Mutation Faulty Replication Repair DNA Repair Mechanisms Adducts->Repair Cancer Cancer Mutation->Cancer Repair->DNA Restoration

References

N-Nitrosopyrrolidine (NPYR): A Comprehensive Toxicity Profile for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Health Risks and Toxicological Mechanisms of N-Nitrosopyrrolidine

Executive Summary

This compound (NPYR), a member of the potent N-nitrosamine class of carcinogens, presents a significant health risk due to its widespread presence in various consumer products and its demonstrated carcinogenicity in animal models. This technical guide provides a comprehensive overview of the toxicity profile of NPYR, with a focus on its metabolic activation, genotoxicity, and carcinogenicity. Detailed experimental protocols for key toxicological assays are provided, and quantitative data are summarized in structured tables for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the molecular mechanisms underlying NPYR toxicity. This document is intended for researchers, scientists, and professionals in the field of drug development and toxicology.

Introduction

This compound (NPYR) is a cyclic N-nitrosamine that has been detected in a variety of sources, including processed meats, tobacco smoke, and certain industrial settings[1][2]. Its classification as a probable human carcinogen by the International Agency for Research on Cancer (IARC) underscores the importance of understanding its toxicological properties[3]. The primary mechanism of NPYR-induced toxicity is through metabolic activation to reactive electrophiles that can form covalent adducts with cellular macromolecules, most critically DNA[2]. This guide delves into the specifics of this process and its consequences.

Metabolic Activation and Genotoxicity

The carcinogenicity of NPYR is contingent upon its metabolic activation, a process primarily mediated by cytochrome P450 (CYP) enzymes in the liver[4][5]. The key initial step is the α-hydroxylation of the pyrrolidine (B122466) ring, leading to the formation of an unstable intermediate, α-hydroxy-N-nitrosopyrrolidine. This intermediate spontaneously opens to form a reactive diazonium ion, which is a potent alkylating agent that can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts[2].

Signaling Pathway of NPYR Metabolic Activation and DNA Adduct Formation

The metabolic activation of NPYR and its subsequent interaction with DNA can be depicted as a multi-step process. The following diagram illustrates this pathway, from the initial enzymatic oxidation to the formation of pro-mutagenic DNA lesions.

NPYR_Metabolism cluster_0 Cellular Environment NPYR This compound (NPYR) CYP450 Cytochrome P450 (e.g., CYP2A3, CYP2A5) NPYR->CYP450 α-hydroxylation alpha_OH_NPYR α-hydroxy-NPYR (unstable intermediate) CYP450->alpha_OH_NPYR Diazonium_Ion Diazonium Ion (reactive electrophile) alpha_OH_NPYR->Diazonium_Ion Spontaneous ring opening DNA Cellular DNA Diazonium_Ion->DNA Alkylation DNA_Adducts DNA Adducts (e.g., O⁶-alkylguanine) DNA->DNA_Adducts Mutation Somatic Mutations DNA_Adducts->Mutation Miscoding during DNA replication Cancer Cancer Initiation Mutation->Cancer

Metabolic activation of NPYR and DNA adduct formation.

Quantitative Toxicity Data

The toxicity of NPYR has been quantitatively assessed in various animal models. The following tables summarize key toxicological endpoints, including acute toxicity (LD50) and carcinogenic potential (tumor incidence).

Table 1: Acute Toxicity of this compound (LD50)
SpeciesRoute of AdministrationLD50 (mg/kg body weight)Reference
RatOral900[6]
MouseOral125[6]
MouseSubcutaneous125[6]
HamsterOral1023[6]
Table 2: Carcinogenicity of this compound in Rats (Liver Tumors)
Dosing RegimenDurationTumor Incidence (%)Reference
10 mg/kg/day (in drinking water)Chronic46[4]
3 mg/kg/day (in drinking water)Chronic84[4]
1 mg/kg/day (in drinking water)Chronic32[4]
0.3 mg/kg/day (in drinking water)ChronicNot statistically significant[4]
Intermittent oral administration (total dose 600 mg/kg)600 daysSignificantly different incidences based on schedule[7]

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of NPYR toxicity. This section provides an overview of the methodologies for key toxicological assays.

Carcinogenicity Bioassay in Rats

The long-term carcinogenicity bioassay in rodents is the gold standard for evaluating the carcinogenic potential of chemicals.

Carcinogenicity_Bioassay cluster_workflow Carcinogenicity Bioassay Workflow Animal_Selection Animal Selection (e.g., Sprague-Dawley rats) Acclimatization Acclimatization (minimum 1 week) Animal_Selection->Acclimatization Randomization Randomization into Dose Groups Acclimatization->Randomization Dosing Chronic Dosing (e.g., in drinking water) Randomization->Dosing Monitoring Clinical Observation & Body Weight Monitoring Dosing->Monitoring Termination Scheduled Termination (e.g., 2 years) Monitoring->Termination Necropsy Gross Necropsy Termination->Necropsy Histopathology Histopathological Examination of Tissues Necropsy->Histopathology Data_Analysis Statistical Analysis of Tumor Incidence Histopathology->Data_Analysis

Workflow for a typical carcinogenicity bioassay.

Protocol Details:

  • Test System: Male and female Sprague-Dawley rats are commonly used.

  • Group Size: Typically 50 animals per sex per dose group.

  • Dose Administration: NPYR is administered in the drinking water at various concentrations.

  • Duration: The study duration is typically 2 years.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.

  • Pathology: At termination, a full necropsy is performed, and all major organs are examined macroscopically. Tissues are collected, preserved in formalin, and processed for histopathological evaluation.

  • Data Analysis: Tumor incidence data are analyzed using appropriate statistical methods to determine the carcinogenic potential of NPYR.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.

Protocol Details:

  • Tester Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used.

  • Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 fraction from the liver of Aroclor 1254-induced rats or hamsters) to detect mutagens that require metabolic activation, such as NPYR[8].

  • Procedure: The test chemical, bacterial tester strain, and S9 mix (if applicable) are incubated together. The mixture is then plated on a minimal agar (B569324) medium.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize an essential amino acid) is counted after a 48-72 hour incubation period. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vivo Genotoxicity Assay (e.g., Micronucleus Test)

In vivo genotoxicity assays assess the ability of a substance to induce genetic damage in a whole animal.

Protocol Details:

  • Test System: Mice or rats are typically used.

  • Dose Administration: NPYR is administered to the animals, usually via oral gavage or intraperitoneal injection.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.

  • Analysis: Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • Endpoint: A significant increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates in vivo genotoxicity.

Health Risks and Regulatory Status

The evidence for the carcinogenicity of NPYR in animal studies has led to its classification as a substance that is "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC[3]. Regulatory agencies worldwide have set limits for the presence of N-nitrosamines in various consumer products to minimize human exposure and mitigate the associated cancer risk.

Conclusion

This compound is a potent genotoxic carcinogen that requires metabolic activation to exert its toxic effects. The formation of DNA adducts following α-hydroxylation by cytochrome P450 enzymes is the critical initiating event in its mechanism of carcinogenicity. The quantitative data from animal studies clearly demonstrate a dose-dependent increase in liver tumor incidence in rats. The experimental protocols outlined in this guide provide a framework for the continued investigation of NPYR toxicity and the evaluation of potential risk mitigation strategies. A thorough understanding of the toxicological profile of NPYR is essential for safeguarding public health and for the development of safer consumer products and pharmaceuticals.

References

Endogenous Formation of N-Nitrosopyrrolidine in the Human Body: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosopyrrolidine (NPYR) is a potent carcinogen that can be formed endogenously within the human body. This process involves the reaction of secondary amines, primarily proline and its derivatives, with nitrosating agents derived from dietary nitrates and nitrites. The formation of NPYR is a complex process influenced by various factors including gastric acidity, the metabolic activity of the gut microbiota, and the presence of catalysts and inhibitors. This technical guide provides a comprehensive overview of the endogenous formation of NPYR, detailing its precursors, formation pathways, and key influencing factors. It also presents detailed experimental protocols for the analysis of NPYR in biological matrices and summarizes quantitative data on its formation.

Introduction

N-nitroso compounds (NOCs) are a class of chemical carcinogens that can be introduced into the human body exogenously through diet and lifestyle factors, or formed endogenously from precursors present in the body.[1] this compound (NPYR) is a volatile N-nitrosamine that has been classified as a probable human carcinogen.[2] Its endogenous formation is of significant concern as it represents a continuous source of exposure to a potent mutagen.[1] Understanding the mechanisms of endogenous NPYR formation is crucial for risk assessment and the development of strategies to mitigate its formation.

The primary pathway for endogenous NPYR formation is the nitrosation of pyrrolidine (B122466), which can be formed from the decarboxylation of the amino acid proline.[3] Other precursors include putrescine, spermidine, and spermine.[4] The nitrosating agent is typically nitrous acid, which is formed from nitrite (B80452) in the acidic environment of the stomach.[5] Dietary nitrate (B79036), abundant in many vegetables, can be reduced to nitrite by the oral and gut microbiota, thus providing a significant source of the nitrosating agent.[6][7]

This guide will delve into the technical details of NPYR's endogenous formation, providing researchers and drug development professionals with a thorough understanding of the core mechanisms, analytical methodologies, and quantitative data available to date.

Precursors and Formation Pathways

The endogenous synthesis of NPYR is contingent on the availability of its precursors, primarily secondary amines and a nitrosating agent.

Amine Precursors

The principal amine precursor for NPYR is pyrrolidine . Pyrrolidine is a cyclic secondary amine that can be formed in the human body through several metabolic pathways:

  • Decarboxylation of Proline: The amino acid proline is a major precursor of pyrrolidine.[3] Decarboxylation of proline, a reaction that can be facilitated by microbial enzymes, yields pyrrolidine.[3]

  • Metabolism of Polyamines: The polyamines putrescine, spermidine, and spermine, which are involved in cellular growth and proliferation, can also be metabolized to form pyrrolidine.[4]

Nitrosating Agents

The key nitrosating agent for the formation of NPYR in the human body is **nitrous acid (HNO₂) **. Nitrous acid is formed from nitrite (NO₂⁻) in acidic conditions, such as those found in the stomach.[5] The primary source of nitrite for endogenous nitrosation is the reduction of dietary nitrate (NO₃⁻).[6][7]

  • Dietary Nitrate: Many vegetables, such as leafy greens and root vegetables, are rich in nitrate.

  • Enterosalivary Circulation of Nitrate: Ingested nitrate is absorbed into the bloodstream and concentrated in the salivary glands. Salivary nitrate is then secreted into the oral cavity where it is reduced to nitrite by commensal bacteria possessing the enzyme nitrate reductase.[7] This nitrite-rich saliva is then swallowed, delivering a significant load of the nitrosating agent precursor to the stomach.

  • Gut Microbiota: The gut microbiota also plays a crucial role in the reduction of nitrate to nitrite, further contributing to the pool of available nitrosating agents in the gastrointestinal tract.[6][7]

Formation Pathways

The formation of NPYR from its precursors can occur through two primary pathways: chemical nitrosation and bacterially-catalyzed nitrosation.

  • Chemical Nitrosation: In the acidic environment of the stomach (pH 1-3), nitrite is protonated to form nitrous acid (HNO₂). Nitrous acid can then react with secondary amines like pyrrolidine to form NPYR.[5] The reaction rate is pH-dependent, with optimal formation occurring in acidic conditions.

  • Bacterially-Catalyzed Nitrosation: Several species of bacteria residing in the gut, such as Escherichia coli, can enzymatically catalyze the nitrosation of secondary amines, even at neutral pH.[3][6] This pathway is particularly relevant in the lower gastrointestinal tract where the pH is neutral or slightly alkaline.

The following diagram illustrates the primary pathways for the endogenous formation of NPYR.

Endogenous Formation Pathway of this compound cluster_stomach cluster_gut DietaryNitrate Dietary Nitrate (NO₃⁻) OralMicrobiota Oral Microbiota (Nitrate Reductase) DietaryNitrate->OralMicrobiota GutMicrobiota Gut Microbiota (Nitrate Reductase) DietaryNitrate->GutMicrobiota Proline Proline Pyrrolidine Pyrrolidine Proline->Pyrrolidine Decarboxylation Putrescine Putrescine / Polyamines Putrescine->Pyrrolidine Metabolism Nitrite Nitrite (NO₂⁻) OralMicrobiota->Nitrite GutMicrobiota->Nitrite NPYR This compound (NPYR) GutMicrobiota->NPYR Bacterial Catalysis Nitrite->NPYR Chemical Nitrosation Pyrrolidine->NPYR Stomach Stomach (Acidic pH) Gut Gut (Neutral pH)

Endogenous Formation Pathway of this compound.

Factors Influencing NPYR Formation

The endogenous formation of NPYR is not a static process but is influenced by a multitude of factors that can either enhance or inhibit the reaction.

Catalysts
  • Thiocyanate (B1210189) (SCN⁻): Thiocyanate, present in saliva and gastric juice, is a potent catalyst of nitrosation.[6][8] It reacts with nitrous acid to form nitrosyl thiocyanate (ON-SCN), a more powerful nitrosating agent.[9]

  • Halide Ions: Chloride (Cl⁻) and bromide (Br⁻) ions can also catalyze nitrosation, although to a lesser extent than thiocyanate.[9]

  • Carbonyl Compounds: Certain carbonyl compounds can accelerate nitrosation reactions.[6]

Inhibitors
  • Ascorbic Acid (Vitamin C): Ascorbic acid is a well-known and effective inhibitor of nitrosation.[10][11][12] It rapidly reduces nitrous acid to nitric oxide (NO), thereby preventing it from reacting with secondary amines.[11]

  • α-Tocopherol (Vitamin E): Similar to ascorbic acid, α-tocopherol is an antioxidant that can inhibit nitrosation.[10]

  • Polyphenols: Phenolic compounds found in fruits, vegetables, and tea can also inhibit nitrosation by scavenging nitrosating agents.[6]

The following diagram illustrates the interplay of catalysts and inhibitors on the nitrosation process.

Factors Influencing Nitrosation Nitrite Nitrite (NO₂⁻) Nitrosamine (B1359907) N-Nitrosamine (e.g., NPYR) Nitrite->Nitrosamine SecondaryAmine Secondary Amine (e.g., Pyrrolidine) SecondaryAmine->Nitrosamine Catalysts Catalysts Catalysts->Nitrosamine Promotes Thiocyanate Thiocyanate (SCN⁻) Thiocyanate->Catalysts Halides Halides (Cl⁻, Br⁻) Halides->Catalysts Carbonyls Carbonyls Carbonyls->Catalysts Inhibitors Inhibitors Inhibitors->Nitrosamine Inhibits AscorbicAcid Ascorbic Acid AscorbicAcid->Inhibitors Tocopherol α-Tocopherol Tocopherol->Inhibitors Polyphenols Polyphenols Polyphenols->Inhibitors

Factors Influencing Nitrosation.

Role of Gut Microbiota

The gut microbiota plays a dual role in the endogenous formation of NPYR.

Nitrate and Nitrite Reduction

As previously mentioned, various bacterial species in the oral cavity and gut possess the enzyme nitrate reductase , which reduces dietary nitrate to nitrite.[7] This is a critical step in providing the precursor for the nitrosating agent. The primary bacterial nitrate reductase is a membrane-bound enzyme complex encoded by the nar operon (e.g., narGHI).[7][13]

Some bacteria also possess nitrite reductases , encoded by genes such as nirK and nirS, which can further reduce nitrite to nitric oxide or ammonia.[4][14] This can either contribute to nitrosation (via nitric oxide) or reduce the available nitrite pool.

The following diagram depicts the bacterial nitrate reduction pathway.

Bacterial Nitrate Reduction Pathway Nitrate Nitrate (NO₃⁻) Nitrite Nitrite (NO₂⁻) Nitrate->Nitrite Reduction Nitrate->Nitrite  Nitrate Reductase (Nar) NitrateReductase Nitrate Reductase (NarGHI) NitricOxide Nitric Oxide (NO) Nitrite->NitricOxide Reduction Nitrite->NitricOxide  Nitrite Reductase (Nir) Ammonia Ammonia (NH₃) Nitrite->Ammonia Reduction Nitrite->Ammonia  Nitrite Reductase (Nir) NitriteReductase Nitrite Reductase (NirK/NirS)

Bacterial Nitrate Reduction Pathway.
Direct Catalysis of Nitrosation

Certain bacteria can directly catalyze the formation of N-nitrosamines from secondary amines and nitrite, even at neutral pH.[3] This enzymatic process is not fully elucidated but is thought to be a significant contributor to NPYR formation in the colon.[3]

Quantitative Data on Endogenous NPYR Formation

Quantifying the endogenous formation of NPYR is challenging. Most studies have used the excretion of N-nitrosoproline (NPRO), a non-carcinogenic analogue of NPYR, as a biomarker for endogenous nitrosation.[10][15]

Precursors AdministeredBiological MatrixAnalyteConcentration/Excretion RateReference
325 mg Nitrate + 500 mg Proline24-h UrineNPRO16.6 - 30.0 µ g/person (mean 23.3 µg)[10][15]
Controlled diet (low proline)24-h UrineNPROSmokers: 5.9 µ g/24h , Non-smokers: 3.6 µ g/24h [16]
High-nitrate salad + 500 mg Proline24-h UrineNPROSignificantly increased compared to meal alone[17]
N/A (Colorectal Cancer Patients)PlasmaNPYRHigher detection rate than control group[18]
N/A (General Population)UrineNPYR23.66 ± 5.18 nmol/g creatinine[19]

Experimental Protocols

The analysis of NPYR in biological samples requires sensitive and specific analytical methods due to the low concentrations expected. The following are generalized protocols for the analysis of NPYR in urine and feces.

Analysis of NPYR in Urine

This protocol is based on methods used for the analysis of volatile nitrosamines in urine.[19][20]

6.1.1. Sample Collection and Preparation

  • Collect a 24-hour urine sample in a container with a preservative such as sodium hydroxide (B78521) to prevent artifactual formation of nitrosamines.

  • Store the sample at -20°C until analysis.

  • Thaw the urine sample and centrifuge to remove any particulate matter.

6.1.2. Extraction

  • Take a known volume of urine (e.g., 10 mL) and adjust the pH to neutral or slightly basic.

  • Perform liquid-liquid extraction with dichloromethane (B109758). Repeat the extraction three times.

  • Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

6.1.3. Analysis by Gas Chromatography-Thermal Energy Analyzer (GC-TEA)

  • GC Column: Capillary column suitable for nitrosamine analysis (e.g., DB-5ms).

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 250°C).

  • Injector Temperature: 200°C.

  • Carrier Gas: Helium at a constant flow rate.

  • TEA Furnace Temperature: 500-600°C.

  • Cold Trap Temperature: -150°C.

6.1.4. Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • LC Column: C18 reverse-phase column.

  • Mobile Phase: Gradient elution with a mixture of water and methanol (B129727) or acetonitrile (B52724) containing a small amount of formic acid.

  • Ionization Mode: Positive ion electrospray ionization (ESI+) or atmospheric pressure chemical ionization (APCI).

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for NPYR and its internal standard.

The following diagram outlines the general workflow for urinary NPYR analysis.

Workflow for Urinary NPYR Analysis SampleCollection 24-h Urine Collection (with preservative) Storage Storage at -20°C SampleCollection->Storage Preparation Thaw and Centrifuge Storage->Preparation Extraction Liquid-Liquid Extraction (Dichloromethane) Preparation->Extraction Concentration Concentration (Nitrogen Evaporation) Extraction->Concentration Analysis Analysis Concentration->Analysis GCTEA GC-TEA Analysis->GCTEA LCMSMS LC-MS/MS Analysis->LCMSMS

Workflow for Urinary NPYR Analysis.
Analysis of NPYR in Feces

This protocol is a generalized procedure based on methods for extracting nitrosamines from complex matrices.[21]

6.2.1. Sample Collection and Preparation

  • Collect a fecal sample and freeze it immediately at -80°C to halt microbial activity.

  • Lyophilize (freeze-dry) the fecal sample to remove water.

  • Grind the lyophilized sample into a fine powder.

6.2.2. Extraction

  • Weigh a known amount of the dried fecal powder (e.g., 1 g).

  • Perform Soxhlet extraction with a suitable solvent like dichloromethane for several hours.

  • Alternatively, use accelerated solvent extraction (ASE).

6.2.3. Cleanup

  • The crude extract will contain many interfering substances. A cleanup step is essential.

  • Use solid-phase extraction (SPE) with a silica (B1680970) gel or Florisil cartridge to separate NPYR from lipids and other interferences.

  • Elute the NPYR from the SPE cartridge with a suitable solvent mixture.

  • Concentrate the purified extract.

6.2.4. Analysis

  • Proceed with analysis by GC-TEA or LC-MS/MS as described for urine samples.

Conclusion

The endogenous formation of this compound is a significant and complex process that contributes to the human body's burden of carcinogenic compounds. The interplay of dietary precursors, gastric acidity, and the metabolic activity of the gut microbiota creates a conducive environment for NPYR synthesis. While inhibitors like ascorbic acid can mitigate this process, the continuous exposure to precursors warrants further investigation into strategies for minimizing endogenous NPYR formation. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further explore this critical area of toxicology and cancer prevention.

References

N-Nitrosopyrrolidine: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosopyrrolidine (NPYR) is a cyclic N-nitrosamine that has garnered significant attention within the scientific and pharmaceutical communities due to its classification as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1] It can be found as a contaminant in various food products, tobacco smoke, and certain industrial settings.[2] In the context of drug development, the potential for N-nitrosamine impurities, including NPYR, to form during the synthesis or storage of active pharmaceutical ingredients (APIs) and drug products is a critical safety concern that necessitates rigorous control and monitoring.[3]

This in-depth technical guide provides a comprehensive overview of the core chemical properties and stability of this compound. It is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the analysis, risk assessment, and mitigation of nitrosamine (B1359907) impurities. This guide summarizes key quantitative data, outlines detailed experimental protocols for stability testing, and visualizes critical activation pathways to facilitate a deeper understanding of this compound.

Chemical and Physical Properties

This compound is a yellow, oily liquid that is miscible with water and soluble in organic solvents.[4][5] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₄H₈N₂O[1][6]
Molecular Weight 100.12 g/mol [1][6]
CAS Number 930-55-2[1][6]
Appearance Yellow liquid/oil[4][5]
Boiling Point 214 °C (at 1 atm)[4]
Density 1.085 g/mL (at 25 °C)[4]
Flash Point 83 °C (181 °F)[4]
Water Solubility Miscible[5]
log Kow -0.19[5]
UV Absorption Maxima (in water) 230 nm, 333 nm[5]

Stability Profile

The stability of this compound is influenced by several factors, including light, pH, and temperature. Understanding these stability characteristics is crucial for accurate analytical testing and for developing strategies to prevent its formation and degradation in pharmaceutical products.

Photostability

This compound is sensitive to light, particularly ultraviolet (UV) radiation.[7] Upon exposure to UVA light, NPYR can be activated to form mutagenic products without the need for metabolic activation.[2] This photoactivation is a significant consideration for the handling and storage of materials containing NPYR.

A key parameter in assessing photostability is the quantum yield, which measures the efficiency of a photochemical process. The quantum yield for the direct UV photolysis of NPYR has been determined to be 0.3 (± 0.01).[7] The photodegradation of NPYR can be rapid, with studies showing half-lives of 12-15 minutes under simulated midday sun conditions.[8]

pH Stability

NPYR exhibits varying stability across different pH ranges. It is generally stable in neutral and alkaline aqueous solutions when protected from light.[5] However, it is unstable in acidic solutions.[7] The degradation in acidic conditions is a critical factor, especially concerning the potential for in vivo formation in the stomach. While the qualitative instability in acidic media is well-established, specific degradation rate constants across a wide pH range are not extensively documented in the available literature. One study on irradiated NPYR showed it to be relatively stable under neutral pH conditions.[2]

Thermal Stability

Elevated temperatures can lead to the decomposition of this compound.[7] When heated to decomposition, it emits toxic fumes containing oxides of nitrogen.[5] While the general thermal lability is known, detailed kinetic studies on the thermal degradation of NPYR, including decomposition products and rates at various temperatures, are limited in publicly accessible literature. Stability studies of volatile nitrosamines in human urine have shown that NPYR is stable for extended periods when stored at or below room temperature (20°C), and for at least a year at -70°C.[1]

Table 2: Summary of this compound Stability Data

Stability ParameterConditionObservationReference(s)
Photostability UV IrradiationQuantum Yield (Φ) = 0.3 (± 0.01)[7]
Simulated Midday SunHalf-life of 12-15 minutes[8]
UVA-irradiated NPYR in solution~23% of mutagenic activity persisted after 168 hours at 37°C[2]
pH Stability Neutral and Alkaline SolutionsGenerally stable in the dark[5]
Acidic SolutionsUnstable[7]
Thermal Stability Elevated TemperaturesDecomposes[5][7]
20°C (in human urine)Stable for at least 24 days[1]
4-10°C (in human urine)Stable for at least 24 days[1]
-20°C (in human urine)Stable for at least 24 days[1]
-70°C (in human urine)Stable for at least one year[1]

Reactivity and Decomposition Pathways

This compound is classified as a nitrated organic compound and can act as a slight to strong oxidizing agent. It can undergo vigorous reactions when mixed with reducing agents.[1] The primary pathways of concern for its biological activity are metabolic activation and photoactivation.

Metabolic Activation Pathway

The carcinogenicity of NPYR is primarily attributed to its metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[9] The key initial step is α-hydroxylation, a reaction catalyzed predominantly by the CYP2E1 and CYP2A families of enzymes.[1][2] This enzymatic oxidation occurs at the carbon atom adjacent to the N-nitroso group.

The resulting α-hydroxy-N-nitrosopyrrolidine is an unstable intermediate that spontaneously rearranges to form a reactive electrophile.[10] This electrophile can then alkylate cellular macromolecules, including DNA, leading to mutations and potentially initiating carcinogenesis.

Metabolic_Activation NPYR This compound (NPYR) Alpha_Hydroxy α-Hydroxy-N-nitrosopyrrolidine (Unstable Intermediate) NPYR->Alpha_Hydroxy CYP2E1, CYP2A (α-hydroxylation) Electrophile Reactive Electrophile (e.g., Diazonium Ion) Alpha_Hydroxy->Electrophile Spontaneous Rearrangement DNA_Adducts DNA Adducts Electrophile->DNA_Adducts Alkylation of DNA

Caption: Metabolic activation of this compound via cytochrome P450-mediated α-hydroxylation.

UVA-Induced Activation Pathway

Exposure to UVA radiation provides an alternative, non-metabolic pathway for the activation of NPYR.[2] This process is of particular concern for topical drug products or in scenarios where there is environmental exposure. The UVA-induced activation of NPYR leads to the formation of a direct-acting mutagen. The proposed mechanism involves the photolysis of the N-NO bond, leading to the release of nitric oxide (NO) and the formation of a pyrrolidinium (B1226570) radical. These reactive species can then interact with cellular components, including DNA, causing damage.[11]

UVA_Activation NPYR This compound (NPYR) Excited_NPYR Excited State NPYR* NPYR->Excited_NPYR UVA Light (320-400 nm) Products Nitric Oxide (NO) + Pyrrolidinium Radical Excited_NPYR->Products Photolysis (N-NO bond cleavage) DNA_Damage Oxidative DNA Damage & Strand Breaks Products->DNA_Damage Reaction with DNA

Caption: UVA-induced activation pathway of this compound leading to DNA damage.

Experimental Protocols

To assess the stability of this compound in drug substances and products, a series of forced degradation studies should be conducted. These studies expose the compound to stress conditions to identify potential degradation products and understand its stability characteristics. The following are detailed methodologies for key stability experiments.

Protocol 1: Photostability Testing (adapted from ICH Q1B)

Objective: To evaluate the intrinsic photostability of NPYR and to identify photodegradation products.

Methodology:

  • Sample Preparation:

    • Prepare a solution of NPYR in a suitable inert solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Transfer aliquots of the solution into chemically inert, transparent containers (e.g., quartz cuvettes).

    • Prepare a "dark control" sample by wrapping an identical container in aluminum foil to protect it from light.

  • Light Exposure:

    • Place the test and dark control samples in a photostability chamber.

    • Expose the samples to a light source that produces an output similar to the D65/ID65 emission standard (e.g., a xenon or metal halide lamp).[12]

    • The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.[13]

    • Maintain a constant temperature throughout the experiment to isolate the effects of light from thermal degradation.

  • Sample Analysis:

    • At appropriate time intervals, withdraw aliquots from the light-exposed and dark control samples.

    • Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method to quantify the remaining NPYR and detect any degradation products.

    • Characterize any significant degradation products using mass spectrometry (MS) and compare the chromatograms of the exposed and control samples.

Photostability_Workflow start Prepare NPYR Solution and Dark Control expose Expose to Light Source (ICH Q1B Conditions) start->expose sample Withdraw Aliquots at Time Intervals expose->sample analyze Analyze by HPLC-UV/LC-MS sample->analyze compare Compare Exposed vs. Dark Control analyze->compare identify Identify & Characterize Degradation Products compare->identify

Caption: Experimental workflow for the photostability testing of this compound.

Protocol 2: pH Stability (Forced Hydrolysis)

Objective: To determine the rate of degradation of NPYR in acidic, neutral, and alkaline conditions.

Methodology:

  • Sample Preparation:

    • Prepare buffer solutions at various pH levels (e.g., pH 1.2 HCl, pH 4.5 acetate (B1210297) buffer, pH 7.0 phosphate (B84403) buffer, pH 9.0 borate (B1201080) buffer).

    • Prepare a stock solution of NPYR in an appropriate solvent.

    • Add a small aliquot of the NPYR stock solution to each buffer to achieve a final known concentration.

  • Incubation:

    • Incubate the solutions at a constant, controlled temperature (e.g., 40°C or 60°C) in the dark to prevent photodegradation.

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples from each pH solution.

    • Immediately neutralize or quench the reaction if necessary to prevent further degradation before analysis.

  • Sample Analysis:

    • Analyze each sample using a validated stability-indicating analytical method (e.g., LC-MS) to determine the concentration of NPYR.

    • Plot the logarithm of the NPYR concentration versus time for each pH condition to determine the degradation kinetics (e.g., first-order or zero-order).

    • Calculate the degradation rate constant (k) for each pH.

Protocol 3: Thermal Stability (Forced Degradation)

Objective: To evaluate the stability of NPYR at elevated temperatures and identify thermal degradation products.

Methodology:

  • Sample Preparation:

    • Place a known amount of NPYR, either as a neat substance or in a solution, into a suitable container.

    • For solid drug substances, a thin layer of the powder should be used.

    • Prepare control samples to be stored at a lower, non-stress temperature (e.g., 5°C).

  • Incubation:

    • Place the samples in a calibrated oven at a high temperature (e.g., 80°C, 100°C, or higher, depending on the expected lability).

    • At selected time intervals, remove a sample from the oven.

  • Sample Analysis:

    • Allow the sample to cool to room temperature.

    • Dissolve or dilute the sample in a suitable solvent.

    • Analyze the sample using a validated stability-indicating analytical method (e.g., GC-MS or LC-MS) to quantify the remaining NPYR and identify any degradation products.

    • Compare the results to the control sample to assess the extent of degradation.

Conclusion

This compound is a compound of significant toxicological concern, and a thorough understanding of its chemical properties and stability is paramount for professionals in the pharmaceutical industry. This guide has summarized the key physicochemical characteristics of NPYR and detailed its stability under various conditions, highlighting its sensitivity to light, acid, and heat. The metabolic and UVA-induced activation pathways, which are critical to its genotoxic potential, have been outlined and visualized.

The provided experimental protocols offer a framework for conducting robust stability and forced degradation studies, which are essential for the risk assessment and control of N-nitrosamine impurities in pharmaceutical products. By leveraging the information presented in this technical guide, researchers and drug development professionals can better navigate the challenges associated with NPYR and ensure the safety and quality of medicines. Further research into the precise kinetics of thermal and pH-dependent degradation would be beneficial to further refine risk assessment models.

References

The Discovery of N-Nitrosopyrrolidine in Food: A Historical and Technical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of N-nitrosamines, a class of potent carcinogens, in the human diet has been a significant public health concern for over half a century. Among these, N-Nitrosopyrrolidine (NPYR) has been frequently detected in a variety of food products, particularly in cured and high-temperature cooked meats. This technical guide provides a comprehensive historical perspective on the discovery of NPYR in food, detailing the evolution of analytical methodologies, key quantitative findings, and the scientific understanding of its formation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a deep understanding of N-nitrosamine analysis and its historical context.

The initial alarm regarding nitrosamines in the food supply was sounded in the 1960s, following discoveries of their carcinogenic effects in laboratory animals.[1] This prompted widespread investigation into the presence of these compounds in various foodstuffs. Early studies in the 1970s confirmed the presence of volatile nitrosamines, including NPYR, in cured meats, with fried bacon being a primary focus of research.[1][2] These initial findings spurred decades of research into the mechanisms of NPYR formation, the development of sensitive analytical techniques, and strategies to mitigate its presence in food.

Formation of this compound in Food

This compound is not a naturally occurring compound in raw food materials. Instead, it is formed through the chemical reaction of a nitrosating agent, typically derived from nitrite (B80452), with secondary amines present in the food.[1][3][4]

Precursors and Chemical Pathways

The primary precursor for the pyrrolidine (B122466) ring in NPYR is the amino acid proline.[5][6][7] Other potential precursors that have been investigated include putrescine, ornithine, and spermidine.[5][8][9] The formation of NPYR from proline can occur via two main pathways, particularly accelerated by high temperatures, such as those used in frying:

  • Decarboxylation followed by Nitrosation: Proline is first decarboxylated to form pyrrolidine, which then reacts with a nitrosating agent.

  • Nitrosation followed by Decarboxylation: Proline is first nitrosated to form N-nitrosoproline, which is then decarboxylated to yield NPYR.

The nitrosating agent is typically nitrous anhydride (B1165640) (N₂O₃), which is formed from nitrite (NO₂⁻) under acidic conditions.[1][4] Sodium nitrite is a common curing agent used in processed meats for preservation and color fixation.

The following diagram illustrates the primary formation pathways of this compound from proline in food during cooking.

NPYR_Formation Proline Proline Pyrrolidine Pyrrolidine Proline->Pyrrolidine Decarboxylation N_Nitrosoproline N-Nitrosoproline Proline->N_Nitrosoproline Nitrosation Nitrite Nitrite (NO₂⁻) Nitrosating_Agent Nitrosating Agent (e.g., N₂O₃) Nitrite->Nitrosating_Agent NPYR This compound (NPYR) Pyrrolidine->NPYR Nitrosation N_Nitrosoproline->NPYR Decarboxylation Heat High Temperature (e.g., Frying) Acidic_Conditions Acidic Conditions

Primary formation pathways of this compound from proline.

Historical Quantitative Findings of this compound in Food

The concentration of NPYR in food products, particularly fried bacon, has been a key area of investigation since the 1970s. The levels detected have varied depending on the processing methods, cooking conditions, and the analytical techniques employed. The following tables summarize some of the key historical findings, illustrating the evolution of NPYR levels and the expansion of food categories tested over time.

Table 1: this compound Levels in Fried Bacon (1970s Studies)

Year of StudyNPYR Concentration (ppb, µg/kg)Reference
1973Up to 139[10]
1974Variable, dependent on cookingPensabene et al.
19762 - 50 (in various cured meats)[2]
19781.3 - 4.2[11]

Table 2: this compound Levels in Various Food Products (Later Studies)

Food ProductNPYR Concentration (ppb, µg/kg)Reference
Fried Bacon~11 (total NDMA and NPYR)[12]
Fried Bacon17 (edible portion), 32 (fried-out fat)[7]
Cured MeatsMean: 4.14[13]
Various Foods (West German Market, 1980)Found in 3% of samples (>0.5)[14]

Evolution of Analytical Methodologies

The accurate detection and quantification of NPYR in complex food matrices have been central to understanding its prevalence and has driven the development of increasingly sensitive analytical methods.

Early Methods (Pre-1970s)

Initial analytical techniques for nitrosamines were often non-specific and lacked the sensitivity required for the low levels present in food. These methods were often based on colorimetry or polarography.

The Advent of Gas Chromatography (GC) and the Thermal Energy Analyzer (TEA)

The 1970s marked a significant breakthrough in nitrosamine (B1359907) analysis with the coupling of Gas Chromatography (GC) for separation with the highly specific and sensitive Thermal Energy Analyzer (TEA) for detection. The GC-TEA system became the gold standard for volatile nitrosamine analysis for many years.

The following diagram illustrates a typical experimental workflow for the analysis of this compound in meat products during the 1970s.

NPYR_Analysis_Workflow_1970s Sample Food Sample (e.g., Bacon) Homogenization Homogenization Sample->Homogenization Distillation Distillation (e.g., vacuum or steam) Homogenization->Distillation Extraction Solvent Extraction (e.g., Dichloromethane) Distillation->Extraction Concentration Concentration Extraction->Concentration Cleanup Column Chromatography (e.g., Silica (B1680970) Gel) Concentration->Cleanup GC_TEA GC-TEA Analysis Cleanup->GC_TEA

Typical 1970s workflow for NPYR analysis in food.

Key Experimental Protocol: GC-TEA Analysis of this compound in Fried Bacon (Circa 1970s)

The following is a representative, detailed methodology for the analysis of NPYR in fried bacon, based on common practices from the 1970s.

  • 1. Sample Preparation and Cooking:

    • A representative sample of bacon is cooked under controlled conditions (e.g., pan-fried at a specific temperature for a set time). The cooked bacon and, in some studies, the rendered fat are collected for analysis.

  • 2. Extraction:

    • A known weight of the homogenized cooked bacon is typically mixed with mineral oil and subjected to vacuum distillation.

    • The distillate is collected in a cold trap (e.g., liquid nitrogen).

    • The thawed distillate is then extracted with a solvent such as dichloromethane (B109758).

  • 3. Concentration and Clean-up:

    • The dichloromethane extract is carefully concentrated to a small volume using a Kuderna-Danish evaporator.

    • The concentrated extract is then passed through a chromatography column (e.g., silica gel or alumina) for clean-up to remove interfering compounds.

  • 4. GC-TEA Analysis:

    • Gas Chromatograph (GC): A packed column (e.g., with Carbowax 20M on a solid support) was commonly used.

      • Injector Temperature: Typically around 200°C.

      • Oven Temperature Program: An isothermal or temperature-programmed ramp to separate the volatile nitrosamines.

      • Carrier Gas: Nitrogen or Helium at a constant flow rate.

    • Thermal Energy Analyzer (TEA):

      • The eluent from the GC column enters a pyrolyzer where N-nitrosamines are catalytically cleaved to release a nitrosyl radical (•NO).

      • The nitrosyl radical reacts with ozone in a reaction chamber to produce electronically excited nitrogen dioxide (NO₂*).

      • As the excited nitrogen dioxide returns to its ground state, it emits light, which is detected by a photomultiplier tube. The intensity of the light is proportional to the amount of nitrosamine present.

Confirmation of Identity

Confirmation of NPYR was crucial. In early studies, this was often achieved by techniques such as thin-layer chromatography (TLC) and, importantly, by combined gas chromatography-mass spectrometry (GC-MS), which provides a definitive molecular fingerprint of the compound.[12]

Modern Analytical Techniques

While GC-TEA remains a robust method, modern analytical laboratories have increasingly adopted more advanced techniques, including:

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Offers enhanced selectivity and sensitivity, reducing the likelihood of false positives.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Particularly useful for the analysis of non-volatile nitrosamines.

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, further increasing confidence in compound identification.

Mitigation Strategies

The discovery of NPYR in food led to significant efforts by the food industry and regulatory bodies to reduce its formation. Key mitigation strategies include:

  • Addition of Inhibitors: Ascorbic acid (vitamin C) and its salt, sodium ascorbate, as well as alpha-tocopherol (B171835) (vitamin E), have been shown to effectively inhibit the formation of nitrosamines by competing for the nitrosating agent.

  • Reduction of Nitrite Levels: Reducing the amount of sodium nitrite used in curing processes, while still ensuring microbiological safety, can lower the potential for nitrosamine formation.

  • Alternative Curing Agents: Research into alternative curing agents that do not lead to the formation of nitrosamines has been ongoing.

  • Consumer Practices: Cooking methods can significantly impact NPYR levels. For instance, microwave cooking of bacon has been shown to produce lower levels of NPYR compared to frying.[12][15]

Conclusion

The historical journey of the discovery of this compound in food, from the initial concerns about nitrosamine carcinogenicity to the development of sophisticated analytical techniques, highlights a successful interplay between scientific research, regulatory action, and industry innovation. While the levels of NPYR in many food products have been significantly reduced over the past few decades, the potential for its formation remains a relevant topic in food safety. For researchers and professionals in related fields, understanding this history provides a crucial context for current and future work on the analysis and control of N-nitrosamine impurities in various consumer products, including pharmaceuticals. The evolution of analytical methodologies, in particular, offers valuable lessons in the ongoing pursuit of greater sensitivity, specificity, and accuracy in the detection of trace-level contaminants.

References

Methodological & Application

Application Note: Determination of N-Nitrosopyrrolidine in Cured Meats by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitrosamines are a class of chemical compounds that are of significant concern due to their carcinogenic properties.[1] These compounds can form in various food products, particularly cured meats, where nitrites and nitrates are used as preservatives.[1][2] The reaction of secondary amines, naturally present in meat, with nitrosating agents derived from nitrites leads to the formation of N-nitrosamines, including N-Nitrosopyrrolidine (NPYR).[3][4] The acidic environment of the stomach can also contribute to nitrosamine (B1359907) formation after consumption of cured meats.[1] Regulatory bodies worldwide have set stringent limits on the levels of N-nitrosamines in food products, necessitating sensitive and reliable analytical methods for their detection and quantification.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) has emerged as the preferred method for the analysis of volatile N-nitrosamines like NPYR in complex food matrices.[5][6] Its high sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for the accurate quantification of trace levels of these compounds, even in the presence of interfering substances.[7] This application note provides a detailed protocol for the determination of this compound in cured meat products using GC-MS/MS.

Experimental Protocol

This protocol outlines a comprehensive procedure for the extraction, cleanup, and analysis of this compound in cured meat samples.

Sample Preparation and Extraction

A robust sample preparation procedure is crucial for the accurate analysis of N-nitrosamines. The following method is a composite of established techniques for the extraction of NPYR from cured meat.[6][8]

Materials and Reagents:

  • Homogenizer or food processor

  • Centrifuge

  • Sodium hydroxide (B78521) (NaOH) solution (1 N)

  • Methanol (B129727)

  • Dichloromethane (B109758) (DCM)

  • ChemElut® or similar diatomaceous earth column

  • Florisil® solid-phase extraction (SPE) cartridges

  • Sodium sulfate (B86663) (anhydrous)

  • Nitrogen evaporator

  • This compound (NPYR) analytical standard

  • Deuterated this compound (NPYR-d8) or other suitable internal standard (ISTD)

Procedure:

  • Homogenization: Weigh 10 g of a representative sample of the cured meat product. Homogenize the sample until a uniform consistency is achieved.

  • Spiking: Spike the homogenized sample with a known concentration of the internal standard (e.g., NPYR-d8) to correct for matrix effects and variations in extraction efficiency.

  • Extraction:

    • Add 20 mL of 1 N NaOH and 40 mL of methanol to the homogenized sample.

    • Mix thoroughly and allow to stand for 15 minutes.

    • Transfer the mixture to a ChemElut® column.

    • Elute the N-nitrosamines with 100 mL of dichloromethane.[8]

  • Cleanup (Solid-Phase Extraction):

    • Pass the dichloromethane extract through a Florisil® SPE cartridge to remove interfering compounds.[8]

    • Wash the cartridge with a small volume of dichloromethane.

    • Collect the eluate.

  • Drying and Concentration:

    • Dry the collected eluate by passing it through a column of anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

GC-MS/MS Analysis

The concentrated extract is then analyzed by GC-MS/MS. The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.

Instrumentation:

  • Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).

GC Conditions:

ParameterValue
Column DB-1701 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[9]
Injector Temperature 250 °C[3]
Injection Mode Splitless (1 µL injection volume)[3]
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Temperature Program Initial temperature of 45 °C, hold for 3.5 min, ramp to 100 °C at 10 °C/min, hold for 1 min, then ramp to 250 °C at 15 °C/min and hold for 3 min.[3]

MS/MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Ion Source Temperature: 250 °C[3]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

The selection of precursor and product ions is critical for the selectivity and sensitivity of the method. The following MRM transitions for this compound are commonly used:

CompoundPrecursor Ion (m/z)Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)Collision Energy (eV)
This compound (NPYR)10055688[5]
NPYR-d8 (ISTD)1086074Optimize for instrument

Collision energy should be optimized for the specific instrument to achieve maximum signal intensity.

Quantitative Data Summary

The following tables summarize typical method performance data for the analysis of this compound in cured meats.

Table 1: Method Validation Parameters

ParameterTypical ValueReference
Limit of Detection (LOD) 0.01 - 0.37 µg/kg[10][11]
Limit of Quantification (LOQ) 0.04 - 1.24 µg/kg[10][11]
Linearity (r²) > 0.99[5]

Table 2: Recovery Data in Meat Matrix

Spiking LevelRecovery (%)Relative Standard Deviation (RSD) (%)Reference
0.5 µg/kg95 - 110%5 - 11%[8]
1.0 µg/kg95 - 110%5 - 11%[8]
10 µg/kg70 - 114%< 13.2%[8][10]
100 µg/kg70 - 114%< 13.2%[10]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the GC-MS/MS analysis of this compound in cured meats.

GCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Cured Meat Sample Homogenization Homogenization Sample->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Extraction Liquid-Liquid Extraction (NaOH/Methanol, DCM) Spiking->Extraction Cleanup Solid-Phase Extraction (Florisil Column) Extraction->Cleanup Concentration Drying & Concentration (Nitrogen Evaporation) Cleanup->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MS_Analysis Tandem MS Analysis (MRM) Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Quantification Quantification (Internal Standard Method) Data_Acquisition->Quantification Reporting Result Reporting Quantification->Reporting

References

Application Note: Sensitive and Robust Quantification of N-Nitrosopyrrolidine in Water by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a highly sensitive and robust method for the quantification of N-Nitrosopyrrolidine (NPYR) in various water matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). N-nitrosamines, including NPYR, are a class of probable human carcinogens that can be formed during water treatment processes or from industrial contamination.[1][2] This method provides a reliable analytical procedure for monitoring NPYR at trace levels to ensure water quality and safety. The protocol outlines sample preparation using solid-phase extraction, optimized LC-MS/MS conditions, and method validation parameters, making it suitable for environmental monitoring and research laboratories.

Introduction

This compound (NPYR) is a member of the N-nitrosamine family of compounds, which are recognized as potent carcinogens.[2] Their presence in drinking water, even at ng/L concentrations, is a significant public health concern.[3] Regulatory bodies worldwide have established stringent guidelines for the monitoring of nitrosamines in water. While various analytical techniques exist, LC-MS/MS has emerged as a preferred method due to its high selectivity, sensitivity, and suitability for a wide range of nitrosamines, including those that are thermally unstable.[4][5] This application note presents a comprehensive workflow for the determination of NPYR in water, from sample collection to data analysis.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction (SPE) step is employed to concentrate the analyte and remove matrix interferences.

  • Cartridge Conditioning: Condition a coconut charcoal-based SPE cartridge (e.g., 6 mL, 500 mg) by passing 6 mL of methylene (B1212753) chloride, followed by 12 mL of methanol, and finally 15 mL of HPLC-grade water.[6] Ensure the cartridge does not go dry.

  • Sample Loading: Pass a 500 mL water sample through the conditioned SPE cartridge at a flow rate of 3-5 mL/min.[7]

  • Cartridge Washing: After loading the entire sample, wash the cartridge with 10 mL of HPLC-grade water to remove any remaining interfering substances.

  • Elution: Elute the retained NPYR from the cartridge with 15 mL of methylene chloride.[6]

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at room temperature.[6] Caution: Do not evaporate to dryness to prevent the loss of the volatile analyte.[6]

  • Reconstitution: The concentrated extract can be solvent-exchanged into a mobile phase compatible solvent if necessary, or directly transferred to an autosampler vial for analysis. Add an internal standard (e.g., N-Nitrosodipropylamine-d14) prior to analysis.[1][6]

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm)[8]
Mobile Phase A Water with 0.1% Formic Acid[8]
Mobile Phase B Methanol with 0.1% Formic Acid[8]
Flow Rate 0.5 mL/min[8]
Injection Volume 10 µL
Column Temp. 40 °C
Gradient Start with 10% B, hold for 1 min, ramp to 90% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 2 min.

Mass Spectrometry Conditions:

ParameterValue
Ion Source Atmospheric Pressure Chemical Ionization (APCI)[4][9]
Polarity Positive
Ionization Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1
Collision Gas Argon
Dwell Time 100 ms

Table 1: MRM Transitions for this compound (NPYR)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
NPYR (Quantifier)101.155.115
NPYR (Qualifier)101.141.120
NDPA-d14 (IS)145.280.212

Note: Collision energies should be optimized for the specific instrument being used.

Quantitative Data Summary

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The results are summarized in the tables below.

Table 2: Calibration Curve for this compound

Concentration (ng/L)Peak Area
115,234
578,912
10155,432
25389,123
50782,345
1001,567,890
0.9995

Table 3: Method Validation Parameters

ParameterResult
Linearity Range 1 - 100 ng/L
Correlation Coefficient (R²) > 0.999
LOD 0.3 ng/L
LOQ 1.0 ng/L
Accuracy (Recovery %) 92-108%
Precision (%RSD) < 10%

Workflow and Pathway Diagrams

NPYR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 500 mL Water Sample Load Load Sample onto SPE Cartridge Sample->Load Condition Condition SPE Cartridge (Methylene Chloride, Methanol, Water) Condition->Load Wash Wash Cartridge (HPLC Grade Water) Load->Wash Elute Elute NPYR (Methylene Chloride) Wash->Elute Concentrate Concentrate Eluate to 1 mL (Nitrogen Stream) Elute->Concentrate ISTD Add Internal Standard Concentrate->ISTD Inject Inject Sample ISTD->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (APCI, MRM Mode) LC->MS Quant Quantification (Calibration Curve) MS->Quant Report Report Results (ng/L) Quant->Report

References

Solid-Phase Extraction of N-Nitrosopyrrolidine from Complex Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of N-Nitrosopyrrolidine (NPYR), a probable human carcinogen, from complex matrices such as food and pharmaceutical products. The following sections offer a comprehensive guide to sample preparation, SPE methodology, and data analysis, enabling accurate and reliable quantification of NPYR.

Introduction

This compound (NPYR) is a member of the N-nitrosamine class of compounds, which are recognized as potent carcinogens.[1] The presence of NPYR in various consumer products, including cured meats, processed foods, and pharmaceuticals, is a significant public health concern.[1][2] Regulatory bodies worldwide have set stringent limits on the acceptable daily intake of N-nitrosamines, necessitating sensitive and reliable analytical methods for their detection and quantification at trace levels.[1]

Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved extract purity.[3][4] This application note focuses on the use of SPE for the selective isolation and concentration of NPYR from complex sample matrices prior to chromatographic analysis.

Data Presentation: Quantitative Performance of SPE Methods for N-Nitrosamine Analysis

The selection of an appropriate SPE sorbent is critical for achieving optimal recovery and removal of matrix interferences. The following tables summarize the performance of various SPE cartridges for the extraction of N-nitrosamines, including NPYR, from different matrices.

Table 1: Comparison of SPE Sorbent Performance for N-Nitrosamine Extraction from Pharmaceutical Drug Products

SPE Sorbent TypeN-NitrosamineRecovery (%)Analytical MethodReference
Strong Cation Exchange (e.g., Strata X-C)NDMA, NDEA, NPYR, and others>80% for most analytesLC-MS/MS[5]
Mixed-Mode Cation Exchange (e.g., Oasis MCX)NDMA~20%LC-MS/MS[5]
Polymeric Reversed-Phase (e.g., Oasis HLB, Strata X)Various APIsLimited retention of APIsLC-MS/MS[5]
Graphitized Carbon (e.g., HyperSep Hypercarb)Various APIsRetained 17 out of 24 APIsLC-MS/MS[5]

Table 2: Recovery of N-Nitrosamines from Cured Meat using SPE

SPE SorbentN-NitrosamineSpiking Level (µg/kg)Recovery (%)Analytical MethodReference
FlorisilNPYR0.5, 1, 1095 - 110GC-CI-MS/MS[6]
Silica GelNPYR1, 5, 1082 - 105.5GC-FID[7]

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for N-Nitrosamines in Various Matrices

MatrixN-NitrosamineLODLOQAnalytical MethodReference
Cooked MeatNPYR0.05–0.3 μg/kg0.85–1.5 μg/kgGC-MS[8]
Processed MeatNPYR0.15 - 0.37 µg/kg0.50 - 1.24 µg/kgGC-CI/MS[9]
Cough SyrupNPYR and others0.02 ng/mL-GC-MS[10]
PharmaceuticalsNPYR and others-0.05–0.25 ng/mLGC-MS/MS[1]
Food Matrices11 N-nitrosamines-0.10 - 0.25 ng/mLLC-MS/MS[11]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the extraction of NPYR from cured meat and pharmaceutical tablet matrices.

Protocol 1: SPE of this compound from Cured Meat

This protocol is a composite method synthesized from established procedures for the extraction and cleanup of N-nitrosamines from meat products.[6][7][9]

1. Sample Preparation and Extraction:

  • Homogenize a representative 10 g sample of the cured meat product.

  • Transfer the homogenized sample to a 50 mL centrifuge tube.

  • Add 20 mL of dichloromethane (B109758).

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully collect the lower dichloromethane layer into a clean flask.

  • Repeat the extraction of the meat residue with another 20 mL of dichloromethane.

  • Combine the dichloromethane extracts.

  • Add 20 mL of a phosphate (B84403) buffer solution (pH 7.0) to the combined extract and shake for 1 minute for cleanup.

  • Allow the layers to separate and collect the dichloromethane layer.

  • Dry the extract by passing it through anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen at room temperature.

2. Solid-Phase Extraction (SPE) Cleanup:

  • SPE Cartridge: Florisil (500 mg, 6 mL) or Silica Gel (500 mg, 6 mL).

  • Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane. Do not allow the cartridge to dry.

  • Sample Loading: Load the 1 mL concentrated extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a mixture of n-hexane and dichloromethane (1:1, v/v) to remove interfering substances.

  • Elution: Elute the N-nitrosamines, including NPYR, with 10 mL of a mixture of dichloromethane and methanol (B129727) (95:5, v/v).

  • Final Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for analysis by GC-TEA, GC-MS, or LC-MS/MS.

Protocol 2: SPE of this compound from Pharmaceutical Tablets

This protocol is based on methodologies developed for the analysis of N-nitrosamine impurities in pharmaceutical products.[5][12]

1. Sample Preparation:

  • Weigh and finely crush a sufficient number of tablets to obtain a powder equivalent to 100 mg of the active pharmaceutical ingredient (API).

  • Transfer the powder to a 50 mL centrifuge tube.

  • Add 10 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water) to dissolve the sample. The choice of solvent will depend on the solubility of the API and excipients.

  • Vortex for 5 minutes to ensure complete dissolution.

  • Centrifuge at 4000 rpm for 10 minutes to pellet any insoluble excipients.

  • Carefully transfer the supernatant to a clean tube.

2. Solid-Phase Extraction (SPE):

  • SPE Cartridge: Strong Cation Exchange (e.g., Strata X-C, 200 mg, 3 mL).

  • Conditioning: a. Pass 3 mL of methanol through the cartridge. b. Pass 3 mL of water through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: a. Wash the cartridge with 3 mL of 0.1% formic acid in water to remove polar impurities. b. Wash the cartridge with 3 mL of methanol to remove less polar impurities.

  • Elution: Elute the N-nitrosamines with 5 mL of a solution of 5% ammonia (B1221849) in methanol.

  • Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the SPE process.

SPE_Workflow_Meat Sample Homogenized Cured Meat Sample Extraction Dichloromethane Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Collection Collect Dichloromethane Layer Centrifugation->Collection Cleanup Phosphate Buffer Wash Collection->Cleanup Concentration1 Concentration to 1 mL Cleanup->Concentration1 SPE Solid-Phase Extraction (Florisil/Silica) Concentration1->SPE Conditioning 1. Conditioning (Dichloromethane) SPE->Conditioning Loading 2. Sample Loading SPE->Loading Washing 3. Washing (Hexane:Dichloromethane) SPE->Washing Elution 4. Elution (Dichloromethane:Methanol) SPE->Elution Concentration2 Final Concentration SPE->Concentration2 Analysis GC or LC-MS/MS Analysis Concentration2->Analysis

Caption: SPE workflow for NPYR from cured meat.

SPE_Workflow_Pharmaceuticals Sample Crushed Pharmaceutical Tablets Dissolution Dissolution in Solvent Sample->Dissolution Centrifugation Centrifugation Dissolution->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (Strong Cation Exchange) Supernatant->SPE Conditioning 1. Conditioning (Methanol, Water) SPE->Conditioning Loading 2. Sample Loading SPE->Loading Washing 3. Washing (Acidified Water, Methanol) SPE->Washing Elution 4. Elution (Ammoniated Methanol) SPE->Elution Evaporation Evaporation & Reconstitution SPE->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis

Caption: SPE workflow for NPYR from pharmaceuticals.

SPE_Factors SPE_Efficiency SPE Efficiency for NPYR Sorbent Sorbent Selection Sorbent->SPE_Efficiency Sorbent_Type Sorbent Type (e.g., Silica, Carbon, Polymer) Sorbent->Sorbent_Type Functional_Group Functional Group (e.g., C18, Cation Exchange) Sorbent->Functional_Group Sample Sample Matrix Sample->SPE_Efficiency Matrix_Complexity Matrix Complexity Sample->Matrix_Complexity pH Sample pH Sample->pH Method Method Parameters Method->SPE_Efficiency Conditioning_Solvent Conditioning Solvent Method->Conditioning_Solvent Loading_Flow_Rate Loading Flow Rate Method->Loading_Flow_Rate Wash_Solvent Wash Solvent Composition Method->Wash_Solvent Elution_Solvent Elution Solvent Strength Method->Elution_Solvent

Caption: Factors influencing SPE efficiency for NPYR.

References

Revolutionizing N-Nitrosopyrrolidine Analysis: A Guide to Derivatization for Enhanced GC-MS Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In response to the growing need for sensitive and reliable detection of N-nitrosopyrrolidine (NPYR), a potential human carcinogen, this application note provides detailed protocols and comparative data on various derivatization techniques for its analysis by gas chromatography-mass spectrometry (GC-MS). Targeted at researchers, scientists, and professionals in drug development and food safety, this document outlines methods to significantly improve the chromatographic behavior and detection limits of NPYR.

This compound is a volatile N-nitrosamine that can be challenging to analyze at trace levels due to its polarity and thermal lability. Direct analysis by GC-MS is often limited by poor peak shape and sensitivity. This application note explores three key derivatization strategies to overcome these limitations: denitrosation followed by sulfonylation, derivatization with pentafluorobenzyl bromide (PFBBr), and silylation.

This guide offers a comprehensive comparison of these methods, including detailed experimental protocols, quantitative performance data, and visual workflows to aid in method selection and implementation.

Comparative Analysis of Derivatization Methods

The choice of derivatization method can significantly impact the sensitivity and reliability of NPYR analysis. Below is a summary of the quantitative data obtained for different analytical approaches.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)RecoveryReference
Direct Analysis
GC-MS/MSThis compound0.44 pg1.47 pg (estimated)Not Reported[1]
Derivatization Methods
Denitrosation-SulfonylationPyrrolidine (from NPYR)0.016 ng (instrumental)0.053 ng (instrumental)Not Reported[2]
PFBBr DerivatizationN-Nitrosoproline*~0.1 ng/mL (in urine)~0.3 ng/mL (in urine)77-88%[3]
Silylation (MSTFA)General AminesNot Specifically Reported for NPYRNot Specifically Reported for NPYRNot Specifically Reported for NPYRGeneral Knowledge

Note: Data for PFBBr derivatization is for N-nitrosoproline, a structurally similar compound, as specific data for NPYR was not available.

Experimental Protocols

Detailed methodologies for each analytical approach are provided below to enable researchers to replicate and adapt these techniques for their specific applications.

Protocol 1: Direct Analysis of this compound by GC-MS/MS

This method serves as a baseline for comparison and is suitable for screening purposes where high sensitivity is not the primary requirement.

1. Sample Preparation:

  • Dissolve the NPYR standard or sample extract in a suitable solvent (e.g., dichloromethane).

  • Prepare a series of calibration standards ranging from 1 to 50 pg/µL.

2. GC-MS/MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 GC or equivalent.

  • Mass Spectrometer: Agilent 5970N MSD or equivalent triple quadrupole mass spectrometer.

  • Column: DB-5 column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Inlet: Cool-on-column injection.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: 100°C for 1 min, then ramp to 280°C at 10°C/min, hold for 5.5 min.

  • Ionization Mode: Electron Ionization (EI) at 40 eV (soft ionization).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

3. Data Analysis:

  • Monitor the appropriate precursor and product ions for NPYR.

  • Generate a calibration curve and calculate the concentration of NPYR in the samples.

Protocol 2: Derivatization by Denitrosation-Sulfonylation

This two-step method involves the removal of the nitroso group followed by derivatization of the resulting amine to improve chromatographic properties and detection.[2]

1. Denitrosation:

  • To 100 µL of the sample solution containing NPYR, add 20 µL of a denitrosation reagent (a mixture of hydrobromic and acetic acids).

  • Heat the mixture at 100°C for 10 minutes.

  • Neutralize the reaction by adding 200 µL of 2M NaOH.

2. Sulfonylation:

  • Add 150 µL of 0.5M NaHCO3 buffer.

  • Add 100 µL of a 1.0 g/L solution of p-toluenesulfonyl chloride (p-TSC) in a suitable solvent.

  • Vortex the mixture for a few seconds.

  • Allow the reaction to proceed for 20 minutes at 80°C.

3. Extraction and Analysis:

  • Extract the derivative with 200 µL of diethyl ether.

  • Inject 1 µL of the organic layer into the GC-MS.

4. GC-MS Instrumentation and Conditions:

  • Column: Standard non-polar or semi-polar capillary column.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 250°C.

  • Transfer Line Temperature: 250°C.

  • Oven Program: Initial temperature of 80°C (held for 2 min), ramp to 300°C at 30°C/min (held for 5 min).

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM).

Protocol 3: Derivatization with Pentafluorobenzyl Bromide (PFBBr)

This protocol is adapted from a method for N-nitrosoproline and is expected to be effective for NPYR after the initial denitrosation step to yield pyrrolidine.[3]

1. Denitrosation (as in Protocol 2, Step 1):

  • Follow the denitrosation procedure to convert NPYR to pyrrolidine.

2. PFBBr Derivatization:

  • Dry the denitrosated sample completely under a stream of nitrogen.

  • Add 200 µL of 0.25% N,N-diisopropylethylamine (DIPEA) in a suitable solvent.

  • Add 200 µL of 0.25% pentafluorobenzyl bromide (PFBBr) solution.

  • Heat the mixture at 65°C for 3 hours.

  • Dry the derivatized sample under nitrogen at 65°C.

  • Reconstitute the residue in 200 µL of isooctane.

3. GC-MS Instrumentation and Conditions:

  • Column: DB-5 column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Inlet: Cool-on-column injection.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: 100°C for 1 min, then ramp to 280°C at 10°C/min, hold for 5.5 min.

  • Ionization Mode: Negative Chemical Ionization (NCI) with methane (B114726) as the reagent gas.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Protocol 4: Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

1. Denitrosation (as in Protocol 2, Step 1):

  • Follow the denitrosation procedure to convert NPYR to pyrrolidine.

2. Silylation:

  • Dry the denitrosated sample completely under a stream of nitrogen.

  • Add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 900 µL of pyridine (B92270) to the dried sample in a GC vial.

  • Mix thoroughly and heat at 50°C for 30 minutes, with occasional vortexing.

  • Cool to room temperature before injection.

3. GC-MS Instrumentation and Conditions:

  • Column: Standard non-polar capillary column (e.g., DB-5MS).

  • Injector Temperature: 250-280°C.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

  • Oven Program: Optimize based on the volatility of the silylated derivative, a typical starting point is 60°C held for 2 min, then ramp at 10-20°C/min to 280-300°C.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM).

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using Graphviz.

Derivatization_Workflow cluster_direct Direct Analysis cluster_denitrosation Denitrosation-Sulfonylation cluster_pfbbr PFBBr Derivatization cluster_silylation Silylation Sample_Direct NPYR Sample GCMS_Direct GC-MS/MS Analysis Sample_Direct->GCMS_Direct Sample_DS NPYR Sample Denitrosation Denitrosation (HBr/HOAc) Sample_DS->Denitrosation Sulfonylation Sulfonylation (p-TSC) Denitrosation->Sulfonylation GCMS_DS GC-MS Analysis Sulfonylation->GCMS_DS Sample_PFBBr NPYR Sample Denitrosation_PFBBr Denitrosation (HBr/HOAc) Sample_PFBBr->Denitrosation_PFBBr PFBBr_Deriv PFBBr Derivatization Denitrosation_PFBBr->PFBBr_Deriv GCMS_PFBBr GC-MS Analysis PFBBr_Deriv->GCMS_PFBBr Sample_Silyl NPYR Sample Denitrosation_Silyl Denitrosation (HBr/HOAc) Sample_Silyl->Denitrosation_Silyl Silylation_Step Silylation (MSTFA) Denitrosation_Silyl->Silylation_Step GCMS_Silyl GC-MS Analysis Silylation_Step->GCMS_Silyl

Caption: Comparative workflow for NPYR analysis.

Chemical_Reactions cluster_denitrosation_reaction Denitrosation-Sulfonylation Reaction cluster_pfbbr_reaction PFBBr Derivatization Reaction cluster_silylation_reaction Silylation Reaction NPYR This compound Pyrrolidine Pyrrolidine NPYR->Pyrrolidine HBr/HOAc Sulfonamide p-Toluenesulfonylpyrrolidine Pyrrolidine->Sulfonamide p-TSC NPYR2 This compound Pyrrolidine2 Pyrrolidine NPYR2->Pyrrolidine2 HBr/HOAc PFB_Pyrrolidine N-Pentafluorobenzylpyrrolidine Pyrrolidine2->PFB_Pyrrolidine PFBBr NPYR3 This compound Pyrrolidine3 Pyrrolidine NPYR3->Pyrrolidine3 HBr/HOAc TMS_Pyrrolidine N-Trimethylsilylpyrrolidine Pyrrolidine3->TMS_Pyrrolidine MSTFA

Caption: Chemical reactions in derivatization.

Conclusion

Derivatization significantly enhances the GC-MS analysis of this compound. The denitrosation-sulfonylation method offers a substantial improvement in detection limits compared to direct analysis. While specific data for PFBBr and silylation of NPYR are limited, the provided protocols, adapted from similar compounds, offer promising avenues for further method development. The choice of the optimal derivatization strategy will depend on the specific requirements of the analysis, including matrix complexity, required sensitivity, and available instrumentation. This application note serves as a valuable resource for researchers seeking to improve the accuracy and sensitivity of their NPYR analytical methods.

References

Application Note: Headspace Analysis of Volatile N-Nitrosopyrrolidine (NPYR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosopyrrolidine (NPYR) is a volatile nitrosamine (B1359907) compound that is classified as a probable human carcinogen. Its presence in various consumer products, including pharmaceuticals, food items, and elastomeric products, is a significant concern for regulatory agencies and manufacturers worldwide. Consequently, sensitive and reliable analytical methods are required for the accurate quantification of NPYR at trace levels. Headspace gas chromatography coupled with mass spectrometry (HS-GC-MS) is a powerful technique for the analysis of volatile compounds like NPYR, offering advantages such as minimal sample preparation and reduced matrix interference.

This application note provides detailed protocols for the headspace analysis of NPYR using both static headspace and headspace solid-phase microextraction (HS-SPME) techniques coupled with GC-MS.

Quantitative Data Summary

The following tables summarize the performance of different headspace methods for the analysis of volatile nitrosamines, including NPYR.

Table 1: Method Performance for HS-SPME-GC-MS Analysis of Volatile Nitrosamines in Meat Products [1][2]

AnalyteLinearity (R²)Recovery Rate (%)Limit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Relative Standard Deviation (RSD) (%)
This compound (NPYR)> 0.99792 - 113< 3.6< 120.81 - 8.0
N-Nitrosodimethylamine (NDMA)> 0.99792 - 113< 3.6< 120.81 - 8.0
N-Nitrosodiethylamine (NDEA)> 0.99792 - 113< 3.6< 120.81 - 8.0
N-Nitrosodi-n-propylamine (NDPA)> 0.99792 - 113< 3.6< 120.81 - 8.0
N-Nitrosopiperidine (NPIP)> 0.99792 - 113< 3.6< 120.81 - 8.0
N-Nitrosomorpholine (NMOR)> 0.99792 - 113< 3.6< 120.81 - 8.0

Table 2: FDA Combined Headspace GC/MS Method Validation for Nitrosamine Impurities in Valsartan Drug Substance [3]

ImpurityLOD (ppm)LOQ (ppm)
NDMA0.010.05
NDEA0.010.05
NEIPA0.0250.05
NDIPA0.0250.05

Experimental Workflows and Signaling Pathways

Headspace_Analysis_Workflow cluster_prep Sample Preparation cluster_hs Headspace Sampling cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Matrix (e.g., Drug Product, Food) Weighing Weigh Sample into Headspace Vial Sample->Weighing Solvent Add Solvent/Matrix Modifier (e.g., DMSO, NaCl solution) Weighing->Solvent InternalStd Spike Internal Standard Solvent->InternalStd Crimp Cap and Crimp Vial InternalStd->Crimp Incubation Incubate and Equilibrate (Temperature, Time, Agitation) Crimp->Incubation Sampling Headspace Sampling (Static Syringe or SPME Fiber) Incubation->Sampling Injection Injection into GC Sampling->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Report Results Quantification->Report

Caption: General workflow for headspace analysis of this compound.

Experimental Protocols

Protocol 1: Static Headspace GC-MS for NPYR in Pharmaceutical Products

This protocol is adapted from established methods for other volatile nitrosamines and is suitable for the analysis of NPYR in drug substances and products.[3]

1. Materials and Reagents

  • This compound (NPYR) reference standard

  • N-Nitrosodimethylamine-d6 (NDMA-d6) or other suitable isotopic internal standard (IStd)

  • Dimethyl sulfoxide (B87167) (DMSO), headspace grade

  • 20 mL headspace vials with PTFE/silicone septa caps

2. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 10 µg/mL): Prepare a stock solution of NPYR in DMSO.

  • Internal Standard Stock Solution (e.g., 10 µg/mL): Prepare a stock solution of the internal standard in DMSO.

  • Calibration Standards: Prepare a series of calibration standards in 20 mL headspace vials by diluting the NPYR stock solution with DMSO. A typical range would be from 0.05 to 100 µg. Add a fixed amount of the internal standard solution to each vial.

  • Sample Preparation (API): Accurately weigh approximately 500 mg of the drug substance into a 20 mL headspace vial. Add 4.5 mL of DMSO and 0.5 mL of the internal standard solution. Immediately cap and crimp the vial.

  • Sample Preparation (Drug Product): Accurately weigh an amount of the powdered drug product equivalent to a specific dose (e.g., 320 mg of active ingredient) into a 20 mL headspace vial. Add 4.5 mL of DMSO and 0.5 mL of the internal standard solution. Immediately cap and crimp the vial.

3. Headspace Autosampler Parameters [3]

  • Oven Temperature: 120 °C

  • Loop Temperature: 125 °C

  • Transfer Line Temperature: 130 °C

  • Vial Equilibration Time: 15 min

  • Injection Time: 1.0 min

  • Vial Shaking: High (e.g., 250 shakes/min)

  • Fill Pressure: 15 psi

4. GC-MS Parameters [3]

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977A MSD or equivalent

  • Column: DB-WAX, 30 m x 0.25 mm, 0.5 µm film thickness (or equivalent polar column)

  • Inlet Temperature: 220 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Split Ratio: 5:1

  • Oven Program: 70 °C for 4 min, then ramp at 20 °C/min to 240 °C, hold for 3.5 min.

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • NPYR ions: Monitor appropriate ions (e.g., m/z 100, 42)

    • Internal Standard ions: Monitor appropriate ions for the chosen IStd.

  • Solvent Delay: 6.0 min

5. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio of NPYR to the internal standard against the concentration of the calibration standards.

  • Quantify the amount of NPYR in the samples using the linear regression equation from the calibration curve.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS for NPYR in Food Matrices

This protocol is based on an optimized method for the detection of volatile nitrosamines in meat samples.[1][2]

1. Materials and Reagents

  • This compound (NPYR) reference standard

  • Suitable internal standard

  • Sodium chloride (NaCl)

  • Milli-Q water

  • SPME fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

2. Standard and Sample Preparation

  • Standard Preparation: Prepare working standard solutions in a suitable solvent.

  • Sample Preparation:

    • Homogenize the food sample.

    • Weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.

    • Add a specific volume of Milli-Q water and spike with the internal standard.

    • Add NaCl to achieve a concentration of 36% (w/v) to enhance the partitioning of NPYR into the headspace.[1][2]

    • Immediately cap and seal the vial.

3. HS-SPME Parameters [1][2]

  • SPME Fiber: 50/30 µm DVB/CAR/PDMS

  • Extraction Temperature: 65 °C

  • Extraction Time: 45 min

  • Agitation: Continuous during extraction

4. GC-MS Parameters

  • GC-MS System: A system capable of SPME analysis.

  • Injector: Splitless mode, temperature set appropriately for the desorption of analytes from the SPME fiber (e.g., 250 °C).

  • Column: A mid-polar or polar capillary column suitable for nitrosamine analysis (e.g., DB-1701 or VF-WAXms).[4]

  • Carrier Gas: Helium.

  • Oven Temperature Program: An appropriate temperature program to separate NPYR from other volatile compounds. For example: start at 40 °C, hold for 2 min, ramp at 10 °C/min to 180 °C, then ramp at 20 °C/min to 240 °C, and hold for 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes to achieve maximum sensitivity.

5. Data Analysis

  • Perform quantification using an internal or external standard calibration method. The recovery rates for this method are expected to be between 92% and 113%.[1][2]

Conclusion

The described headspace GC-MS methods provide sensitive and reliable approaches for the determination of this compound in diverse and complex matrices such as pharmaceutical products and food. The static headspace method is robust and widely used in the pharmaceutical industry for quality control, while the HS-SPME method offers excellent sensitivity for food analysis by pre-concentrating the analyte on the fiber. Proper method validation according to ICH guidelines is crucial before implementing these protocols for routine analysis.[5][6]

References

Application Note: High-Resolution Mass Spectrometry for the Confident Identification and Quantification of N-Nitrosopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2][3][4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established stringent acceptable daily intake limits for these impurities, necessitating highly sensitive and selective analytical methods for their detection and quantification at trace levels.[1][2][4] N-Nitrosopyrrolidine (NPYR) is one such nitrosamine (B1359907) that can form during the manufacturing process of certain active pharmaceutical ingredients (APIs).[2]

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), has become an indispensable tool for the analysis of nitrosamines.[1][4][5][6][7] The high mass accuracy and resolving power of HRMS instruments, such as the Orbitrap and Q Exactive platforms, provide exceptional selectivity and sensitivity, enabling confident identification and robust quantification of NPYR in complex drug product matrices.[5][8][9][10] This application note provides a detailed protocol and experimental data for the identification and quantification of this compound using LC-HRMS.

Experimental Workflow

The overall workflow for the analysis of this compound in pharmaceutical samples involves sample preparation to extract the analyte from the matrix, followed by instrumental analysis using LC-HRMS, and subsequent data processing and reporting.

NPYR_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing sample Drug Product Sample (Tablets or API) powder Powder Sample sample->powder Grind dissolve Dissolve in Methanol (B129727) powder->dissolve shake Mechanical Shaking (~45 min) dissolve->shake centrifuge Centrifuge (~15 min @ 4000-4500 rpm) shake->centrifuge filter Filter through 0.22 µm PVDF Syringe Filter centrifuge->filter final_sample Final Sample for Injection filter->final_sample lc_separation UHPLC Separation (C18 Column) final_sample->lc_separation Inject ionization Ionization (APCI / HESI) lc_separation->ionization ms_detection HRMS Detection (Orbitrap / Q Exactive) ionization->ms_detection data_acquisition Data Acquisition (Full Scan / PRM) ms_detection->data_acquisition peak_integration Peak Integration & Identification (Accurate Mass & Retention Time) data_acquisition->peak_integration Process Data quantification Quantification (External Standard / Isotope Dilution) peak_integration->quantification reporting Reporting & Compliance (Chromeleon CDS) quantification->reporting

Caption: General experimental workflow for this compound (NPYR) analysis.

Detailed Protocols

Standard and Sample Preparation

Reagents:

  • This compound (NPYR) certified reference standard

  • Methanol (LC-MS Optima™ grade)[5]

  • Water (LC-MS Optima™ grade)[5]

  • Formic Acid (reagent grade)

Standard Preparation:

  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the NPYR standard in methanol.

  • Intermediate Stock Solution (e.g., 100 ng/mL): Perform serial dilutions of the primary stock solution with methanol to achieve the desired concentration.[5]

  • Calibration Standards (e.g., 0.1 - 50 ng/mL): Further dilute the intermediate stock solution with methanol or a suitable sample blank matrix to prepare a series of calibration standards.[1][5]

Sample Preparation (for Drug Tablets):

  • Grind a sufficient number of tablets to obtain a fine, homogeneous powder using a mortar and pestle.[5]

  • Accurately weigh a portion of the powder and transfer it to a volumetric flask.

  • Reconstitute the powder in methanol to achieve a target API concentration (e.g., 100 mg/mL).[5][10]

  • Subject the sample to mechanical shaking for approximately 45 minutes to ensure complete extraction.[5][10]

  • Centrifuge the extracted solution for 15 minutes at 4,000-4,500 rpm to pelletize insoluble excipients.[1][5]

  • Filter the supernatant through a 0.22 µm PVDF syringe filter prior to injection.[1][5]

LC-HRMS Method Parameters

The following tables outline typical starting parameters for LC-HRMS analysis of NPYR. These may require optimization based on the specific instrument and sample matrix.

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
System Thermo Scientific™ Vanquish™ Horizon UHPLC or equivalent[1]
Column Thermo Scientific™ Acclaim™ Polar Advantage II (2.1 x 100 mm, 3 µm) or Hypersil GOLD™ C18 (2.1 x 100 mm, 1.9 µm)[1][11]
Mobile Phase A Water + 0.1% Formic Acid[11]
Mobile Phase B Methanol + 0.1% Formic Acid[11]
Flow Rate 0.3 - 0.5 mL/min[11]
Injection Volume 5 - 100 µL[1][11]
Column Temp. 40 °C
Gradient Start with 5-10% B, ramp to 95% B over 8-10 min, hold, and re-equilibrate.

Table 2: High-Resolution Mass Spectrometry (HRMS) Parameters

ParameterRecommended Condition
System Thermo Scientific™ Orbitrap Exploris™ or Q Exactive™ series[1][8][10]
Ionization Mode Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode[1][8]
Spray Voltage 3500 - 4000 V[8]
Sheath Gas 35 - 45 (arbitrary units)[8]
Auxiliary Gas 10 - 15 (arbitrary units)[8]
Capillary Temp. 300 - 320 °C
Scan Mode Full MS / dd-MS2 (discovery) or Parallel Reaction Monitoring (PRM) / Targeted-SIM (quantification)[5][10]
Resolution 60,000 - 120,000 FWHM[8]
AGC Target 1e6 - 3e6[8]
Max Injection Time 50 - 100 ms[8]
NPYR [M+H]⁺ m/z 101.07149[11]

Data Presentation and Performance

Quantitative performance is critical for ensuring that nitrosamine levels are below regulatory limits. The LC-HRMS method demonstrates excellent linearity, sensitivity, and accuracy for NPYR analysis.

Table 3: Quantitative Performance for this compound (NPYR)

ParameterTypical ValueReference
Linearity Range 0.1 - 50 ng/mL[1][5]
Correlation Coefficient (r²) > 0.99[10]
Limit of Detection (LOD) 0.4 - 12 ng/L (in water matrix)[8][9]
Limit of Quantification (LOQ) 0.005 ppm (in drug product)[7]
Recovery in Drug Matrix 95 - 105%[1]
Reproducibility (%RSD) < 10%[1]
Mass Accuracy < 3 ppm[11]

Note: LOD/LOQ values are highly dependent on the matrix and instrumentation.

Identification and Confirmation

The confident identification of NPYR is based on a combination of retention time matching and high-resolution accurate mass measurement.

Identification_Logic cluster_criteria Identification Criteria rt_match Retention Time Match (within ±0.1 min of standard) confirmation Confident NPYR Identification rt_match->confirmation AND mass_match Accurate Mass Match ([M+H]⁺ = 101.07149 ± 5 ppm) mass_match->confirmation experimental_data Experimental Data (Peak at specific RT and m/z) experimental_data->rt_match experimental_data->mass_match

Caption: Logic for confident identification of NPYR.

Conclusion

The use of Liquid Chromatography-High-Resolution Mass Spectrometry provides a robust, sensitive, and selective method for the identification and quantification of this compound in pharmaceutical products.[5][8] The detailed protocols and performance data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate analytical methods that meet stringent regulatory requirements for the control of genotoxic impurities. The high mass accuracy of HRMS is crucial for distinguishing target analytes from matrix interferences, ensuring data integrity and patient safety.[7]

References

Application Notes and Protocols for the Analysis of N-Nitrosopyrrolidine in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of N-Nitrosopyrrolidine (NPYR), a probable human carcinogen, in various human biological fluids, including urine, plasma, and saliva.[1] The methodologies described herein utilize established analytical techniques such as Gas Chromatography-Thermal Energy Analysis (GC-TEA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) to ensure high sensitivity and selectivity.

Introduction

This compound (NPYR) is a member of the N-nitrosamine family of compounds, which are recognized for their carcinogenic potential.[2][3] Human exposure to NPYR can occur through various sources, including diet (e.g., cured meats), tobacco smoke, and endogenous formation within the body.[4][5] The in vivo formation of N-nitrosamines can result from the reaction of secondary amines with nitrosating agents, such as nitrite, under acidic conditions, which can be found in the stomach.[6] Given the potential health risks associated with NPYR exposure, sensitive and reliable analytical methods are crucial for monitoring its levels in biological matrices to assess human exposure and understand its metabolism.

Quantitative Data Summary

The following tables summarize the reported concentrations of this compound in human urine, plasma, and saliva from various studies. These values can vary significantly based on factors such as diet, lifestyle (e.g., smoking), and individual metabolic differences.

Table 1: this compound (NPYR) Concentrations in Human Urine

Analytical MethodSample PopulationConcentration RangeMean/Median ConcentrationReference
GC-MSGeneral Population (Anhui, China)-23.66 ± 5.18 nmol/g creatinine[7]
UHPLC-MS/MSHealthy Subjects (n=10)Detected-[8]
GC-MS/MSSmokers and Non-smokers50-500 pg/mL (smokers)-[9]
Online SPE LC-MS/MSHealthy Subjects--[2]
Online SPE LC-MS/MSPatients with UTI-Significantly higher than healthy subjects[2]

Table 2: this compound (NPYR) Concentrations in Human Plasma

Analytical MethodSample PopulationDetection RateMedian ConcentrationReference
GC/MSAdults (Guangdong, China, n=92)Detected-[3]

Table 3: this compound (NPYR) Concentrations in Human Saliva

Analytical MethodSample PopulationFindingReference
HPLC and GC-TEATobacco ChewersDetected[10]
HPLC and GC-TEANon-chewersNot Detected[10]

Signaling Pathways and Experimental Workflows

Endogenous Formation and Metabolic Activation of this compound

This compound can be formed endogenously from its precursor, the amino acid proline. This process involves the nitrosation of proline to form N-nitrosoproline, which is then decarboxylated to yield NPYR.[11] Once formed or absorbed into the body, NPYR undergoes metabolic activation, primarily through α-hydroxylation catalyzed by cytochrome P450 enzymes. This metabolic step is crucial as it leads to the formation of reactive intermediates that can interact with cellular macromolecules like DNA, potentially initiating carcinogenic processes.

Endogenous Formation and Metabolic Pathway of this compound cluster_formation Endogenous Formation cluster_metabolism Metabolic Activation Proline Proline (from diet, collagen) NNitrosoProline N-Nitrosoproline Proline->NNitrosoProline Nitrosation NitrosatingAgents Nitrosating Agents (e.g., Nitrite) NitrosatingAgents->NNitrosoProline NPYR_formation This compound (NPYR) NNitrosoProline->NPYR_formation Decarboxylation NPYR_metabolism This compound (NPYR) AlphaHydroxyNPYR α-Hydroxy-NPYR (Unstable Intermediate) NPYR_metabolism->AlphaHydroxyNPYR α-Hydroxylation CYP450 Cytochrome P450 (e.g., CYP2A6, CYP2E1) CYP450->AlphaHydroxyNPYR ReactiveIntermediates Reactive Electrophiles AlphaHydroxyNPYR->ReactiveIntermediates Spontaneous Decomposition DNA_Adducts DNA Adducts ReactiveIntermediates->DNA_Adducts Alkylation Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis

Caption: Endogenous formation and metabolic activation of this compound.

General Experimental Workflow for NPYR Analysis

The analysis of NPYR in biological fluids typically follows a standardized workflow that includes sample collection and preparation, extraction of the analyte, and subsequent instrumental analysis.

General Experimental Workflow for NPYR Analysis SampleCollection Sample Collection (Urine, Plasma, Saliva) SamplePreparation Sample Preparation (e.g., Centrifugation, pH adjustment) SampleCollection->SamplePreparation Extraction Extraction (LLE or SPE) SamplePreparation->Extraction Concentration Concentration (e.g., Nitrogen Evaporation) Extraction->Concentration InstrumentalAnalysis Instrumental Analysis (GC-TEA, LC-MS/MS, GC-MS) Concentration->InstrumentalAnalysis DataAnalysis Data Analysis and Quantification InstrumentalAnalysis->DataAnalysis

Caption: General workflow for the analysis of this compound.

Experimental Protocols

Protocol 1: Analysis of this compound in Human Urine by GC-TEA

This protocol is adapted from established methods for the analysis of volatile nitrosamines in urine.

1. Sample Collection and Storage:

  • Collect a 24-hour urine sample in a container with a preservative, such as sodium azide, to inhibit microbial growth.

  • Measure the total volume and store aliquots at -20°C or lower until analysis.

2. Sample Preparation and Extraction:

  • Thaw a 10 mL aliquot of the urine sample.

  • Add an internal standard (e.g., N-nitrosodipropylamine-d14).

  • Perform liquid-liquid extraction (LLE) by adding 5 mL of dichloromethane (B109758) and shaking vigorously for 10 minutes.

  • Centrifuge the sample at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the organic (bottom) layer to a clean tube.

  • Repeat the extraction process two more times and combine the organic extracts.

  • Dry the combined extract by passing it through anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. Instrumental Analysis (GC-TEA):

  • Gas Chromatograph (GC):

    • Column: DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 200°C.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 220°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Thermal Energy Analyzer (TEA):

    • Pyrolyzer Temperature: 550°C.

    • Interface Temperature: 250°C.

    • Cold Trap Temperature: -150°C (with liquid nitrogen).

  • Injection Volume: 2 µL.

4. Quantification:

  • Create a calibration curve using standard solutions of NPYR at various concentrations.

  • Quantify the NPYR concentration in the urine samples by comparing the peak area ratio of NPYR to the internal standard against the calibration curve.

Protocol 2: Analysis of this compound in Human Plasma by LC-MS/MS

This protocol is based on LC-MS/MS methods developed for the analysis of nitrosamines in biological matrices.

1. Sample Collection and Storage:

  • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.

  • Transfer the plasma to a clean polypropylene (B1209903) tube and store at -80°C until analysis.

2. Sample Preparation and Solid-Phase Extraction (SPE):

  • Thaw a 1 mL aliquot of the plasma sample.

  • Add an internal standard (e.g., this compound-d8).

  • Precipitate proteins by adding 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.

  • Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of 5% methanol in water.

  • Elute the NPYR with 3 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. Instrumental Analysis (LC-MS/MS):

  • Liquid Chromatograph (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometer (MS/MS):

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • NPYR: Precursor ion (Q1) m/z 101.1 -> Product ion (Q3) m/z 55.1.

      • NPYR-d8 (Internal Standard): Precursor ion (Q1) m/z 109.1 -> Product ion (Q3) m/z 60.1.

  • Injection Volume: 5 µL.

4. Quantification:

  • Generate a calibration curve using matrix-matched standards.

  • Determine the concentration of NPYR in the plasma samples based on the peak area ratio of the analyte to the internal standard.

Protocol 3: Analysis of this compound in Human Saliva by GC-MS

This protocol is designed for the sensitive detection of NPYR in saliva.

1. Sample Collection and Storage:

  • Collect unstimulated saliva into a sterile tube.

  • To minimize in-situ formation of nitrosamines, it is recommended to analyze the samples as soon as possible.

  • If storage is necessary, freeze the samples at -80°C.

2. Sample Preparation and Solid-Phase Extraction (SPE):

  • Thaw a 2 mL aliquot of the saliva sample.

  • Add an internal standard (e.g., N-nitrosodipropylamine-d14).

  • Dilute the saliva with 2 mL of a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4).

  • Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the diluted saliva sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the NPYR with 3 mL of dichloromethane.

  • Concentrate the eluate to 100 µL under a gentle stream of nitrogen.

3. Instrumental Analysis (GC-MS):

  • Gas Chromatograph (GC):

    • Column: A mid-polarity capillary column such as a DB-1701 (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 220°C.

    • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp at 8°C/min to 200°C, then ramp at 20°C/min to 240°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Selected Ion Monitoring (SIM) ions:

      • NPYR: m/z 100 (molecular ion), 42, 70.

      • Internal Standard (N-nitrosodipropylamine-d14): m/z 144 (molecular ion), 50, 84.

  • Injection Volume: 1 µL in splitless mode.

4. Quantification:

  • Prepare a calibration curve using standards prepared in a blank saliva matrix that has been processed through the same SPE procedure.

  • Calculate the concentration of NPYR in the saliva samples using the internal standard method.

References

Application Notes & Protocols: Quantitative Analysis of N-Nitrosopyrrolidine Using Stable Isotope-Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosopyrrolidine (NPYR) is a member of the N-nitrosamine family of compounds, which are classified as probable human carcinogens by the International Agency for Research on Cancer (IARC).[1] These compounds can form in various foods, beverages, and pharmaceutical products during processing and storage.[2][3][4] The presence of N-nitrosamines is a significant concern in the pharmaceutical industry, with regulatory agencies like the FDA and EMA requiring stringent control of these impurities in drug products.[5][6]

Accurate and sensitive quantification of NPYR is crucial for risk assessment and quality control. Stable isotope dilution (SID) analysis, coupled with mass spectrometry (MS), is the gold standard for the quantitative analysis of trace-level contaminants like NPYR.[7][8] This method involves the use of a stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium, Carbon-13, Nitrogen-15).[8][9] The SIL standard is added to the sample at the beginning of the analytical process, allowing for the correction of analyte losses during sample preparation and variations in instrument response, thereby ensuring high accuracy and precision.[8][10]

These application notes provide a comprehensive overview and detailed protocols for the quantification of this compound using stable isotope-labeled standards.

Principle of Stable Isotope Dilution for NPYR Analysis

The core principle of the stable isotope dilution assay is the addition of a known amount of an isotopically labeled NPYR standard (e.g., this compound-d4, NPYR-d4) to the sample containing the unlabeled (native) NPYR. The labeled standard serves as an internal benchmark. Since the labeled and unlabeled NPYR exhibit nearly identical chemical and physical properties, they behave similarly during extraction, derivatization, and chromatographic separation. However, they are readily distinguishable by a mass spectrometer due to their mass difference. By measuring the ratio of the signal intensity of the native NPYR to that of the labeled internal standard, the concentration of the native NPYR in the original sample can be accurately determined.[7][8]

G cluster_sample Sample Matrix cluster_standard Internal Standard cluster_process Analytical Workflow cluster_result Quantification Sample Sample containing unknown amount of NPYR Spiking Spiking Sample->Spiking SIL_Standard Known amount of stable isotope-labeled NPYR (e.g., NPYR-d4) SIL_Standard->Spiking Extraction Sample Preparation (e.g., SPE, LLE) Spiking->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Quantification Accurate Quantification of NPYR based on Signal Ratio (NPYR / NPYR-d4) Analysis->Quantification

Principle of Stable Isotope Dilution for NPYR Analysis.

Experimental Protocols

Preparation of Standards and Reagents

Materials:

  • This compound (NPYR) analytical standard

  • This compound-d4 (NPYR-d4) or another suitable deuterated standard (e.g., NDMA-d6, NDPA-d14)[11][12]

  • Methanol (B129727) (HPLC or LC-MS grade)[13]

  • Ultrapure water[14]

  • Formic acid (LC-MS grade)[15]

Procedure:

  • Primary Stock Solutions (e.g., 1000 µg/mL): Accurately weigh the NPYR and NPYR-d4 standards and dissolve them in methanol to prepare individual primary stock solutions. Store in amber vials at -20°C.[13]

  • Intermediate Stock Solutions (e.g., 10 µg/mL): Prepare intermediate stock solutions by diluting the primary stock solutions with methanol. These solutions can be stored at 4°C for a limited period.[14]

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate NPYR stock solution with methanol to achieve a concentration range relevant to the expected sample concentrations (e.g., 0.1 to 200 ng/mL).[14]

  • Internal Standard Spiking Solution (e.g., 50 ng/mL): Prepare a working solution of the internal standard (NPYR-d4) at a fixed concentration. This solution will be added to all samples, blanks, and calibration standards.[14]

Sample Preparation

The choice of sample preparation method depends on the matrix (e.g., drug product, water, food).[16] The goal is to extract NPYR and the internal standard from the matrix while removing interferences.

A. Solid-Phase Extraction (SPE) - for Water Samples

This method is adapted from established protocols for nitrosamine (B1359907) analysis in water.[11][15]

Materials:

  • SPE cartridges (e.g., Coconut charcoal or other suitable sorbent)

  • Methylene (B1212753) chloride

  • Methanol

  • Nitrogen evaporator

Procedure:

  • To a 500 mL water sample, add a known amount of the internal standard spiking solution.

  • Condition the SPE cartridge with methylene chloride followed by methanol and then ultrapure water.

  • Load the sample onto the conditioned SPE cartridge at a controlled flow rate.

  • Wash the cartridge with ultrapure water to remove polar impurities.

  • Dry the cartridge thoroughly under a stream of nitrogen.

  • Elute the NPYR and internal standard from the cartridge with methylene chloride.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • The sample is now ready for LC-MS/MS or GC-MS analysis.

B. Liquid-Liquid Extraction (LLE) - for Drug Products

This is a general procedure that may need optimization based on the specific drug formulation.

Materials:

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Centrifuge

Procedure:

  • Weigh a known amount of the homogenized drug product and dissolve or suspend it in an appropriate aqueous buffer.

  • Spike the sample with the internal standard solution.

  • Perform liquid-liquid extraction by adding DCM and shaking vigorously.

  • Centrifuge to separate the aqueous and organic layers.

  • Collect the organic (DCM) layer. Repeat the extraction process on the aqueous layer two more times.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and reconstitute the residue in a known volume of methanol for analysis.

G cluster_start Sample Input cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_end Data Processing Start Sample (e.g., Drug Product, Water) Spike Spike with NPYR-d4 Internal Standard Start->Spike SPE Solid-Phase Extraction (SPE) for Aqueous Samples Spike->SPE Water Samples LLE Liquid-Liquid Extraction (LLE) for Solid/Complex Matrices Spike->LLE Drug Products Concentrate Concentrate & Reconstitute SPE->Concentrate LLE->Concentrate LC_MS LC-MS/MS Analysis Concentrate->LC_MS Data Data Acquisition & Quantification LC_MS->Data

General Experimental Workflow for NPYR Analysis.
Instrumental Analysis: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of nitrosamines.[5][11][12]

ParameterTypical Conditions
LC System UHPLC system (e.g., Thermo Scientific Dionex UltiMate 3000)[15]
Column C18 reverse-phase column (e.g., Hypersil GOLD C18, 1.9 µm, 100 x 2.1 mm)[15]
Mobile Phase A 0.1% Formic Acid in Water[15]
Mobile Phase B 0.1% Formic Acid in Methanol[15]
Flow Rate 0.5 mL/min[13]
Injection Volume 10-100 µL[13]
MS System Triple quadrupole or high-resolution mass spectrometer (e.g., Q Exactive)[11][13]
Ionization Mode Heated Electrospray Ionization (HESI), Positive Ion Mode[11] or APCI[14]
MRM Transitions NPYR: e.g., m/z 101 -> m/z 55; NPYR-d4: e.g., m/z 105 -> m/z 59

Note: The specific MRM (Multiple Reaction Monitoring) transitions should be optimized for the instrument being used.

Data Presentation and Quantification

The quantification of NPYR is based on the ratio of the peak area of the native analyte to the peak area of the stable isotope-labeled internal standard. A calibration curve is constructed by plotting this ratio against the concentration of the NPYR standards. The concentration of NPYR in the samples is then calculated from this curve.

Table 1: Example Calibration Data for NPYR Analysis
Standard Conc. (ng/mL)NPYR Peak AreaNPYR-d4 Peak AreaArea Ratio (NPYR/NPYR-d4)
0.11,520150,5000.010
0.57,650151,0000.051
1.015,300150,8000.101
5.075,800149,9000.506
10.0152,500150,2001.015
50.0760,000150,5005.050
100.01,510,000149,80010.080
Table 2: Method Performance Characteristics
ParameterTypical ValueReference
Limit of Detection (LOD) 0.4 - 12 ng/L[12]
Limit of Quantification (LOQ) ~0.29 µg/kg
Recovery 68 - 83%[11][12]
Linearity (R²) > 0.99[13]

Formation of this compound

NPYR is typically formed from the reaction of secondary amines (like pyrrolidine) with a nitrosating agent, most commonly derived from nitrite (B80452) salts under acidic conditions.[1][17] This reaction is a critical consideration in drug manufacturing, as secondary amines can be present as part of the active pharmaceutical ingredient (API) structure, reagents, or impurities.[16]

G Pyrrolidine Pyrrolidine (Secondary Amine) NPYR This compound (NPYR) (Carcinogenic Compound) Pyrrolidine->NPYR Nitrite Nitrite (NO₂⁻) (Nitrosating Agent Precursor) NitrosatingAgent Nitrosating Agent (e.g., N₂O₃) Nitrite->NitrosatingAgent Acid Acidic Conditions (e.g., stomach, manufacturing process) Acid->NitrosatingAgent facilitates formation NitrosatingAgent->NPYR reacts with

Chemical Formation of this compound.

Conclusion

The use of stable isotope-labeled standards is indispensable for the accurate and reliable quantification of this compound. The protocols outlined in these application notes provide a robust framework for researchers, scientists, and drug development professionals to implement sensitive analytical methods for the monitoring and control of this potentially carcinogenic impurity. Adherence to validated methods and careful sample handling are paramount to ensure data quality and regulatory compliance.

References

Application Notes & Protocols for the Determination of N-Nitrosopyrrolidine in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Nitrosopyrrolidine (NPYR) is a potent carcinogen that can form in various food products, particularly those preserved with nitrites and subjected to high-temperature processing, such as cured meats. Its presence in the food supply is a significant concern for public health, necessitating robust and reliable analytical methods for its detection and quantification. This document provides detailed application notes and protocols for the sample preparation of NPYR in diverse food matrices, intended for researchers, scientists, and professionals in food safety and drug development. The methodologies described herein cover a range of extraction and cleanup techniques, including solid-phase extraction (SPE), QuEChERS, and distillation methods, followed by chromatographic analysis.

I. Sample Preparation Methodologies

The selection of an appropriate sample preparation technique is critical for the accurate determination of NPYR and is highly dependent on the food matrix. The primary goals of sample preparation are to extract NPYR from the complex food matrix, remove interfering substances, and concentrate the analyte prior to instrumental analysis.

Solid-Phase Extraction (SPE) for Beverages and Liquid Samples

Solid-phase extraction is a widely used technique for the selective extraction and concentration of nitrosamines from liquid samples like beer, wine, and juices.[1][2]

Protocol: SPE for N-Nitrosamines in Beverages

  • Sample Pre-treatment:

    • Degas carbonated beverages by sonication.

    • Adjust the pH of the sample to neutral (pH 7) using sodium hydroxide (B78521) or hydrochloric acid.

    • Add an internal standard, such as N-nitrosodipropylamine-d14 (NDPA-d14), to the sample.

  • SPE Cartridge Conditioning:

    • Select a suitable SPE cartridge (e.g., LiChrolut EN).[1]

    • Condition the cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading:

    • Load 10-20 mL of the pre-treated beverage sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution:

    • Elute the retained NPYR and other nitrosamines with 2-5 mL of a suitable organic solvent, such as dichloromethane (B109758) or a mixture of dichloromethane and methanol.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., acetonitrile (B52724) or ethyl acetate).

  • Analysis:

    • Analyze the final extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Workflow for SPE of NPYR in Beverages

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Beverage Sample Pretreat Degas & Adjust pH Sample->Pretreat Spike Add Internal Standard Pretreat->Spike Condition Condition SPE Cartridge Spike->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute NPYR Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute Concentrate->Reconstitute Analyze GC-MS or LC-MS/MS Reconstitute->Analyze

Caption: Workflow for Solid-Phase Extraction of NPYR in Beverages.

QuEChERS for Solid and Semi-Solid Food Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that is highly effective for the extraction of a wide range of analytes, including nitrosamines, from complex matrices like meat products.[3]

Protocol: QuEChERS for NPYR in Meat Products

  • Sample Homogenization:

    • Homogenize a representative portion (e.g., 10 g) of the food sample. For meat, this may involve grinding or blending.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of an extraction solvent, typically acetonitrile or an acetonitrile-water mixture.[3]

    • Add an internal standard.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute and then centrifuge at high speed (e.g., 4000 rpm) for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 1-2 mL) of the supernatant (acetonitrile layer) to a d-SPE tube containing a cleanup sorbent (e.g., a mixture of primary secondary amine (PSA) and C18).

    • Vortex for 30 seconds and then centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and either directly inject it into the analytical instrument or evaporate and reconstitute it in a suitable solvent if further concentration is needed.

  • Analysis:

    • Analyze the final extract using LC-MS/MS or GC-MS.

Workflow for QuEChERS of NPYR in Solid Foods

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Homogenize Homogenize Sample AddSolvent Add Acetonitrile & Internal Standard Homogenize->AddSolvent AddSalts Add QuEChERS Salts AddSolvent->AddSalts Shake Shake & Centrifuge AddSalts->Shake Transfer Transfer Supernatant Shake->Transfer AddSorbent Add d-SPE Sorbent Transfer->AddSorbent Vortex Vortex & Centrifuge AddSorbent->Vortex FinalExtract Collect Final Extract Vortex->FinalExtract Analyze LC-MS/MS or GC-MS FinalExtract->Analyze

Caption: Workflow for QuEChERS Sample Preparation of NPYR in Solid Foods.

Distillation and Column Cleanup for Bacon and Cured Meats

For fatty matrices like bacon, a combination of distillation and column cleanup is a traditional and effective method.[4][5]

Protocol: Mineral Oil Distillation and Dry Column Cleanup

  • Sample Preparation:

    • Cook bacon samples as required.

    • Grind the cooked bacon into a fine paste.

  • Distillation:

    • Mix a weighed amount of the ground sample with mineral oil in a distillation flask.

    • Add an internal standard.

    • Perform vacuum distillation to separate the volatile nitrosamines from the matrix.

    • Collect the distillate in a cold trap.

  • Extraction from Distillate:

    • Extract the nitrosamines from the aqueous distillate with dichloromethane multiple times.

    • Combine the organic extracts.

  • Dry Column Cleanup:

    • Prepare a dry column packed with a suitable adsorbent (e.g., silica (B1680970) gel).

    • Concentrate the dichloromethane extract and apply it to the top of the column.

    • Elute the nitrosamines with a specific solvent system.

  • Concentration and Analysis:

    • Evaporate the eluate to a small volume.

    • Analyze the concentrate using a Gas Chromatograph equipped with a Thermal Energy Analyzer (GC-TEA), which is highly selective for nitrosamines.[4]

Logical Relationship for Distillation and Cleanup

Distillation_Logic Start Ground Bacon Sample Distillation Mineral Oil Distillation Start->Distillation Separates volatiles Extraction DCM Extraction of Distillate Distillation->Extraction Isolates nitrosamines Cleanup Dry Column Cleanup Extraction->Cleanup Removes interferences Analysis GC-TEA Analysis Cleanup->Analysis Quantification

Caption: Logical Flow of Distillation and Cleanup for NPYR in Bacon.

II. Quantitative Data Summary

The performance of these methods can be evaluated based on key validation parameters. The following tables summarize reported quantitative data for NPYR analysis in various food matrices.

Table 1: Method Performance for NPYR in Meat Products

Extraction MethodAnalytical TechniqueMatrixRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
Autoclave ExtractionGC-MSProcessed Beef850.05 - 0.30.85 - 1.5[6]
Dry ColumnGC-TEAFried Bacon85.2 (internal standard)--[4]

Table 2: Method Performance for NPYR in Beverages

Extraction MethodAnalytical TechniqueMatrixRecovery (%)LOD (ng/kg)LOQ (ng/kg)Reference
Solid-Phase ExtractionGC-NPDBeer, Wine, etc.95 - 1027 - 33-[1][2]

Table 3: Reported Concentrations of NPYR in Meat Products

Food ProductMean NPYR Concentration (µg/kg)CountryReference
Beef Chap2.7Bangladesh[6]
Beef Steak2.8Bangladesh[6]
Beef Kabab4.8Bangladesh[6]
Beef Burger Patty3.9Bangladesh[6]
Meat Sausages3.04 (ng/mL)Iran[7][8]
Chicken Sausages2.01 - 2.62 (ng/mL)Iran[8]

III. Concluding Remarks

The choice of sample preparation technique for this compound analysis is crucial and depends on the food matrix's complexity and the analytical instrumentation available. For liquid samples, SPE provides excellent cleanup and concentration. The QuEChERS method offers a rapid and efficient alternative for a wide range of solid and semi-solid foods. For challenging fatty matrices like bacon, traditional distillation and column cleanup methods remain reliable. The validation of the chosen method is paramount to ensure accurate and precise quantification of NPYR in food, thereby supporting food safety regulations and risk assessment.

References

Application Note & Protocol: Screening of N-Nitrosopyrrolidine using UV Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-Nitrosopyrrolidine (NPYR) is a potential human carcinogen that can be present as an impurity in various products, including pharmaceuticals, food, and consumer goods. Regulatory agencies have stringent limits on the presence of such nitrosamine (B1359907) impurities. This application note describes a UV spectrophotometric method for the preliminary screening of this compound. While chromatographic methods coupled with mass spectrometry offer higher sensitivity and specificity, UV spectrophotometry can serve as a rapid, cost-effective initial screening tool. This document provides a detailed protocol for sample preparation, UV absorbance measurement, and data analysis for the semi-quantitative determination of NPYR.

Introduction

N-nitrosamines are a class of compounds of significant concern due to their carcinogenic properties.[1][2] this compound (NPYR) is a cyclic nitrosamine that can form from the reaction of secondary amines with a nitrosating agent. Its detection at trace levels is critical for ensuring product safety. Analytical methodologies for N-nitrosamine detection are often sophisticated, employing techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to achieve the required low detection limits.[3][4][5]

However, for rapid screening purposes, simpler analytical techniques can be valuable. N-Nitrosamines, including NPYR, exhibit characteristic ultraviolet (UV) absorbance due to their electronic structure.[6] The UV-Vis absorption spectra for nitrosamines typically show two absorption bands with maxima near 230 nm and 330-340 nm, corresponding to the π → π* and n → π* transitions, respectively.[6] This property allows for their detection and semi-quantitative estimation using UV spectrophotometry.

This application note outlines a protocol for the screening of NPYR in solution using UV spectrophotometry. It is intended as a preliminary screening method, and any positive or out-of-specification results should be confirmed by a more sensitive and selective validated method such as LC-MS/MS.

Principle of the Method

The method is based on the principle that this compound absorbs ultraviolet radiation at specific wavelengths. The amount of UV radiation absorbed is directly proportional to the concentration of NPYR in the solution, following the Beer-Lambert law. By measuring the absorbance of a sample solution at the wavelength of maximum absorption (λmax) and comparing it to a standard curve prepared with known concentrations of NPYR, a semi-quantitative estimation of the NPYR content can be made.

Instrumentation and Materials

  • Instrumentation:

    • Double-beam UV-Vis Spectrophotometer with a spectral range of at least 200-400 nm.

    • Quartz cuvettes with a 1 cm path length.

    • Analytical balance.

    • Volumetric flasks and pipettes.

    • pH meter.

  • Chemicals and Reagents:

    • This compound (NPYR) reference standard (high purity).

    • Methanol (B129727) (HPLC grade or equivalent).

    • Deionized water (Type I).

    • Buffer solutions (e.g., phosphate (B84403) buffer), if pH control is necessary for the sample matrix.

Experimental Protocol

  • Stock Standard Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve it in a 100 mL volumetric flask with methanol and make up to the mark. This is the stock solution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the appropriate solvent (e.g., methanol or a specific sample matrix simulant).

    • Suggested concentrations for the calibration curve: 0.5, 1, 2, 5, and 10 µg/mL.

The sample preparation procedure will vary depending on the matrix. The goal is to extract NPYR into a solvent that is transparent in the UV region of interest and to minimize interfering substances. A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary for complex matrices. For simpler, soluble samples:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol, water).

  • If necessary, perform an extraction or clean-up step to remove interfering substances.

  • Filter the final solution through a 0.45 µm filter to remove any particulate matter.

  • The final concentration should be adjusted to fall within the range of the calibration curve.

  • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

  • Set the wavelength range to scan from 400 nm to 200 nm.

  • Use the solvent (e.g., methanol) as the blank to zero the instrument.

  • Record the UV spectrum of each working standard solution and the sample solution.

  • Identify the wavelength of maximum absorbance (λmax) for NPYR. Based on literature, this is expected to be around 230 nm and a weaker band around 330-340 nm.[6] The 230 nm peak is generally more intense and suitable for quantification, provided there are no interferences from the matrix.

  • Measure the absorbance of all standard and sample solutions at the determined λmax.

Data Analysis and Presentation

  • Calibration Curve:

    • Plot a graph of absorbance versus the concentration of the NPYR working standard solutions.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should ideally be ≥ 0.99.

  • Quantification of NPYR in the Sample:

    • Using the measured absorbance of the sample solution, calculate the concentration of NPYR using the equation from the calibration curve.

    • Account for any dilution factors used during sample preparation to determine the final concentration of NPYR in the original sample.

The following table summarizes the typical analytical parameters that should be established during method validation for the UV spectrophotometric screening of NPYR.

ParameterTypical Value/RangeNotes
Wavelength of Maximum (λmax)~230 nm and ~334 nmThe peak around 230 nm is more intense and generally preferred for quantification. The 334 nm peak is less prone to interference from other substances but is significantly less sensitive.
Linearity Range0.5 - 10 µg/mLThis is a typical range; it should be determined experimentally and a correlation coefficient (R²) of ≥ 0.99 should be achieved.
Limit of Detection (LOD)~0.1 - 0.5 µg/mLHighly dependent on the instrument and sample matrix. Should be experimentally determined (e.g., based on signal-to-noise ratio of 3:1).
Limit of Quantification (LOQ)~0.3 - 1.5 µg/mLShould be experimentally determined (e.g., based on signal-to-noise ratio of 10:1). This method is not suitable for detecting NPYR at the low ng/mL levels required by many regulations.
Molar Absorptivity (ε)To be determinedCan be calculated from the slope of the calibration curve and the path length of the cuvette.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Standard_Prep Standard Preparation (0.5-10 µg/mL NPYR) UV_Scan UV Spectrophotometer Scan (200-400 nm) Standard_Prep->UV_Scan Sample_Prep Sample Preparation (Extraction & Dilution) Sample_Prep->UV_Scan Determine_Lambda_Max Determine λmax (~230 nm) UV_Scan->Determine_Lambda_Max Measure_Absorbance Measure Absorbance at λmax Determine_Lambda_Max->Measure_Absorbance Calibration_Curve Plot Calibration Curve Measure_Absorbance->Calibration_Curve Calculate_Concentration Calculate Sample Concentration Measure_Absorbance->Calculate_Concentration Calibration_Curve->Calculate_Concentration Report Report Semi-Quantitative Result Calculate_Concentration->Report

Caption: Experimental workflow for NPYR screening by UV spectrophotometry.

Limitations

It is crucial to acknowledge the limitations of this method:

  • Low Sensitivity: The detection limits of UV spectrophotometry are significantly higher than those of chromatographic methods. This method may not be suitable for detecting NPYR at the trace levels often required by regulatory bodies.

  • Lack of Specificity: Many other compounds present in the sample matrix may absorb UV radiation in the same region as NPYR, leading to potential interferences and false-positive results.

  • Matrix Effects: The sample matrix can significantly affect the UV absorbance, leading to inaccuracies. A clean-up step is often essential but may not remove all interfering substances.

Conclusion

UV spectrophotometry can be employed as a simple, rapid, and low-cost preliminary screening tool for the detection of this compound in various samples. This application note provides a general protocol that can be adapted for specific applications. However, due to its inherent limitations in sensitivity and specificity, any results indicating the presence of NPYR, especially those near or above an action limit, must be confirmed using a more robust and validated analytical technique such as LC-MS/MS or GC-MS.

References

Electrochemical Detection of N-Nitrosopyrrolidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosopyrrolidine (NPYR) is a potent carcinogen that can form in various consumer products, including certain foods, cosmetics, and pharmaceutical preparations. Its presence, even at trace levels, is a significant safety concern, necessitating sensitive and reliable detection methods. Electrochemical techniques offer a compelling alternative to traditional chromatographic methods for the detection of NPYR, providing advantages such as rapid analysis, high sensitivity, cost-effectiveness, and the potential for portability.

These application notes provide a comprehensive overview of the electrochemical methods for the detection of this compound. Detailed experimental protocols for various voltammetric techniques and electrode modifications are presented to guide researchers in developing and implementing these methods for the routine analysis of NPYR in diverse sample matrices.

Principles of Electrochemical Detection

The electrochemical detection of this compound is primarily based on its oxidation or reduction at the surface of a working electrode. By applying a potential to the electrode, NPYR can undergo electron transfer reactions, generating a measurable current that is proportional to its concentration. The specificity and sensitivity of the detection can be significantly enhanced by modifying the electrode surface with various materials that can catalyze the electrochemical reaction or selectively bind to the NPYR molecule.

Commonly employed electrochemical techniques for NPYR detection include:

  • Cyclic Voltammetry (CV): A fundamental technique used to study the redox behavior of NPYR and to characterize modified electrodes.

  • Differential Pulse Voltammetry (DPV): A highly sensitive technique that minimizes background current, resulting in well-defined peaks and lower detection limits.

  • Square Wave Voltammetry (SWV): Another sensitive pulse technique that offers rapid scan rates and is well-suited for quantitative analysis.

  • Amperometry: A technique where a constant potential is applied, and the resulting current is measured over time, often used for continuous monitoring.

Quantitative Data Summary

The performance of various electrochemical methods for the detection of N-nitrosamines, including NPYR, is summarized in the table below. This data is compiled from various studies and is intended to provide a comparative overview.

Electrode ModificationAnalyteTechniqueLinear RangeLimit of Detection (LOD)Sample MatrixReference
Pyrolytic GraphiteNPYR (indirectly)SWVNot Specified~72 pmol (estimated)Buffer[1]
Pyrolytic GraphiteNPYR (indirectly)ECLNot Specified~36 pmol (estimated)Buffer[1]

(Note: Direct quantitative data for the electrochemical detection of this compound is limited in the reviewed literature. The data presented for NPYR is based on the detection of its effect on DNA.)

Experimental Protocols

Protocol 1: General Electrochemical Cell Setup

A standard three-electrode system is typically used for the electrochemical detection of NPYR.

Instrumentation:

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Working Electrode (e.g., Glassy Carbon Electrode, Gold Electrode, Screen-Printed Electrode)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

Procedure:

  • Assemble the three-electrode system in the electrochemical cell.

  • Add the supporting electrolyte (e.g., phosphate (B84403) buffer, Britton-Robinson buffer) to the cell.

  • Deoxygenate the solution by purging with high-purity nitrogen or argon gas for a specified time (typically 5-15 minutes).

  • Introduce the NPYR standard or sample solution into the cell.

  • Perform the electrochemical measurement using the desired technique (CV, DPV, or SWV).

G cluster_0 Electrochemical Cell Setup Potentiostat Potentiostat Working_Electrode Working Electrode Potentiostat->Working_Electrode Reference_Electrode Reference Electrode Potentiostat->Reference_Electrode Counter_Electrode Counter Electrode Potentiostat->Counter_Electrode Electrochemical_Cell Electrochemical Cell (with sample and electrolyte) Working_Electrode->Electrochemical_Cell Reference_Electrode->Electrochemical_Cell Counter_Electrode->Electrochemical_Cell G Start Start Prepare_Electrode Prepare DNA-modified Pyrolytic Graphite Electrode Start->Prepare_Electrode Incubate_NPYR Incubate Electrode with NPYR Sample Prepare_Electrode->Incubate_NPYR Rinse_Electrode Rinse Electrode Incubate_NPYR->Rinse_Electrode SWV_Measurement Perform SWV in Acetate Buffer Rinse_Electrode->SWV_Measurement Analyze_Data Analyze Guanine Oxidation Peak SWV_Measurement->Analyze_Data End End Analyze_Data->End G cluster_0 MIP Fabrication cluster_1 Detection Mix Mix Template (NPYR), Functional Monomer, Cross-linker, Initiator Polymerize Polymerize on Electrode Surface Mix->Polymerize Remove Remove Template Polymerize->Remove Rebind Rebind NPYR to MIP Cavities Remove->Rebind Measure Measure Electrochemical Signal Change Rebind->Measure

References

Application of QuEChERS for N-Nitrosopyrrolidine Extraction: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosopyrrolidine (NPYR) is a member of the N-nitrosamine class of compounds, which are recognized as potent carcinogens and mutagens.[1] The formation of NPYR can occur in various food products, particularly in cured meats and fish, during processing and cooking.[2][3] Regulatory bodies worldwide monitor the levels of N-nitrosamines in consumer products to ensure food safety. Consequently, sensitive and efficient analytical methods are crucial for the accurate quantification of NPYR in complex matrices.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular sample preparation technique due to its simplicity, high throughput, and low solvent consumption.[4][5] This application note provides a detailed protocol for the extraction of this compound from various food matrices using a modified QuEChERS approach, followed by analysis using gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the QuEChERS Method

The QuEChERS method is a two-step process that involves:

  • Extraction: The sample is first homogenized and then extracted with an organic solvent, typically acetonitrile (B52724). The addition of salts, such as magnesium sulfate (B86663) and sodium chloride, induces phase separation between the aqueous and organic layers, partitioning the analytes into the acetonitrile layer.[5][6]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then subjected to a cleanup step to remove interfering matrix components like fats, pigments, and sugars. This is achieved by adding a combination of sorbents, such as primary secondary amine (PSA) and C18, which bind to the interferences, leaving the target analytes in the solvent.[7]

Experimental Workflow

The following diagram illustrates the general workflow for the QuEChERS extraction of this compound.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Homogenize Sample (e.g., 5g of meat) Transfer Transfer to 50 mL Centrifuge Tube Sample->Transfer Spike Add Internal Standard Transfer->Spike AddSolvent Add 10 mL Acetonitrile Spike->AddSolvent Shake1 Vortex for 1 min AddSolvent->Shake1 AddSalts Add QuEChERS Salts (e.g., 4g MgSO4, 1g NaCl) Shake1->AddSalts Shake2 Shake Vigorously for 1 min AddSalts->Shake2 Centrifuge1 Centrifuge (e.g., 4000 rpm, 5 min) Shake2->Centrifuge1 TransferSupernatant Transfer Aliquot of Supernatant (e.g., 1.5 mL) Centrifuge1->TransferSupernatant AddSorbents Add d-SPE Sorbents (e.g., 150mg MgSO4, 50mg PSA, 50mg C18) TransferSupernatant->AddSorbents Shake3 Vortex for 30 sec AddSorbents->Shake3 Centrifuge2 Centrifuge (e.g., 10000 rpm, 5 min) Shake3->Centrifuge2 Filter Filter Supernatant (0.22 µm) Centrifuge2->Filter Analysis GC-MS/MS or LC-MS/MS Analysis Filter->Analysis

Caption: QuEChERS workflow for this compound extraction.

Detailed Protocol

This protocol is a generalized procedure based on several validated methods for N-nitrosamine analysis in food matrices.[2][8][9] Optimization may be required for specific sample types.

1. Materials and Reagents

  • Solvents: Acetonitrile (ACN), HPLC grade

  • Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl)

  • d-SPE Sorbents: Primary secondary amine (PSA), C18 (octadecylsilane)

  • Standards: this compound (NPYR) analytical standard, Isotopically labeled internal standard (e.g., NPYR-d8)

  • Equipment: Homogenizer, 50 mL and 2 mL centrifuge tubes, centrifuge, vortex mixer, analytical balance, syringe filters (0.22 µm).

2. Sample Preparation

  • Weigh 5 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • For recovery studies, spike the sample with a known concentration of NPYR standard.

  • Add the internal standard solution to all samples, calibration standards, and blanks.

3. Extraction

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

  • Add the pre-weighed QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately cap and shake vigorously for 1 minute. Do not delay, as anhydrous MgSO₄ will absorb water and form clumps.

  • Centrifuge at 4000 rpm for 5 minutes.

4. Dispersive SPE Cleanup

  • Transfer a 1.5 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing the cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). The choice and amount of sorbents may need to be optimized for different matrices. For fatty matrices, a higher amount of C18 may be beneficial.[9]

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

5. Final Extract Preparation and Analysis

  • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • The extract is now ready for injection into the GC-MS/MS or LC-MS/MS system.

Quantitative Data Summary

The following tables summarize the performance of the QuEChERS method for this compound extraction from various studies.

Table 1: Recovery and Precision Data for NPYR

MatrixSpiking Level (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Cooked Bacon0.1 ng/g70-120<20[2]
Air-dried Yak Meat1x, 2x, 10x LOQ79.4 - 110.60.8 - 16.0[9]
Soy Sauce2.0 - 200 µg/L80.2 - 1122.5 - 6.8[8]
Processed Fish & Meat-70 - 120-[1]
Various Foods0.1 mg/kg84.9 - 102.8-[3]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for NPYR

MatrixLOD (µg/kg)LOQ (µg/kg)Reference
Air-dried Yak Meat0.05 - 0.200.10 - 0.50[9]
Soy Sauce0.4 - 0.91.2 - 3.0[8]
Processed Fish Meat0.12 - 7.50 ng/g-[1]
Processed Meat0.12 - 4.14 ng/g-[1]
Salted Fish Products0.10 - 7.81 ng/g-[1]
Various Foods-100[3]

Conclusion

The QuEChERS method provides a simple, rapid, and effective approach for the extraction of this compound from a variety of food matrices.[9] The method demonstrates good recovery and precision, with low limits of detection and quantification, making it suitable for routine monitoring and food safety applications.[1][8] The flexibility of the QuEChERS approach allows for modifications to the extraction and cleanup steps to optimize performance for different and complex sample types.

References

Troubleshooting & Optimization

Technical Support Center: N-Nitrosopyrrolidine (NPYR) LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the quantitative analysis of N-Nitrosopyrrolidine (NPYR) by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, non-target components in the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal response) or ion enhancement (an increase in signal response), both of which compromise the accuracy, precision, and sensitivity of quantitative methods.[1][2][3] Electrospray ionization (ESI) is particularly susceptible to these effects.[1][4]

Q2: Why is ion suppression a significant problem for NPYR analysis?

A2: Ion suppression is a major concern because it can lead to an underestimation of the true concentration of NPYR or, in severe cases, cause the analyte to go undetected entirely.[4] Biological and pharmaceutical matrices often contain high concentrations of endogenous compounds like salts, lipids, and proteins that can interfere with the ionization of NPYR in the MS source.[5][6] This interference directly impacts the reliability and accuracy of the analytical results.[5] Even with the high specificity of MS/MS, ion suppression can still occur because the interference happens during the initial ionization process, before mass selection.[7]

Q3: What are the primary causes of ion suppression?

A3: Ion suppression in ESI-MS is primarily caused by competition between the analyte (NPYR) and co-eluting matrix components for the limited charge and space on the surface of evaporating droplets in the ion source.[5][7] Highly concentrated or more surface-active compounds from the matrix can dominate the ionization process, reducing the number of charged NPYR ions that reach the mass spectrometer.[5][7] Additionally, matrix components can alter the physical properties of the droplets, such as surface tension and viscosity, which hinders efficient solvent evaporation and ion formation.[4][5]

Q4: How can I determine if my NPYR analysis is affected by matrix effects?

A4: A post-column infusion experiment is a definitive way to identify the regions in your chromatogram where ion suppression or enhancement occurs.[6][7] This involves infusing a constant flow of an NPYR standard solution into the LC eluent after the analytical column and injecting a blank matrix extract.[7] A dip in the constant signal baseline indicates ion suppression caused by eluting matrix components.[7] Another common method is the post-extraction spike, where you compare the analyte's response in a neat solution to its response in a spiked blank matrix extract.[3]

Troubleshooting Guide: Common Issues & Solutions

Q5: I am observing significant ion suppression and poor recovery for NPYR. What are the first steps to troubleshoot this?

A5: When facing significant ion suppression, the primary goal is to reduce the amount of interfering matrix components reaching the MS source.

  • Optimize Sample Preparation: This is the most critical step. A simple "dilute-and-shoot" method may be insufficient for complex matrices.[8] Implement more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[4][6][9]

  • Improve Chromatographic Separation: Modify your LC gradient to better separate NPYR from the regions of ion suppression identified in your post-column infusion experiment.[3]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporating an isotopically labeled version of NPYR is the most effective way to compensate for matrix effects. The SIL-IS co-elutes and experiences the same degree of ion suppression as the analyte, allowing for accurate quantification.[2][10]

  • Reduce Injection Volume: A simple first step is to decrease the injection volume. This can reduce the total amount of matrix components entering the system, potentially lessening the suppression effect.[9]

cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Mitigation Strategies Problem Poor Reproducibility or Inaccurate NPYR Quantification Diagnose Perform Post-Column Infusion Experiment Problem->Diagnose Result Matrix Effect Confirmed? Diagnose->Result Prep Enhance Sample Preparation (SPE, LLE) Result->Prep Yes Chrom Optimize Chromatography (Improve Separation) Result->Chrom Yes IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Result->IS Prep->Chrom Chrom->IS

Caption: Workflow for investigating and mitigating matrix effects.

Q6: My baseline is noisy and the background signal is high. How can I resolve this?

A6: A high background can obscure the NPYR signal and negatively impact the limit of quantification (LOQ).

  • Check Solvents and Reagents: Ensure you are using high-purity LC-MS grade solvents. Contaminated mobile phases or reagents are a common source of high background.[11]

  • Clean the MS Source: The ion source can become contaminated over time, especially when analyzing complex matrices. Follow the manufacturer's protocol for cleaning the source components.

  • Implement a Diverter Valve: Program a diverter valve to send the highly polar, unretained components (including salts) from the initial part of the run to waste instead of the mass spectrometer.

  • Improve Sample Cleanup: Inadequate sample cleanup can introduce a wide range of contaminants that contribute to a high background.[12] Consider adding a polishing SPE step to your protocol.

Q7: I don't have a stable isotope-labeled internal standard for NPYR. What are my options?

A7: While a SIL-IS is ideal, other strategies can be employed:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is known to be free of NPYR.[10] This helps to ensure that the standards and the samples experience a similar degree of matrix effect, improving accuracy.

  • Standard Addition: This involves adding known amounts of NPYR standard to aliquots of the sample. It is a robust method for correcting for matrix effects but is more labor-intensive.

  • Use a Structural Analog: A non-isotopically labeled compound that is structurally similar to NPYR and has a similar retention time can be used. However, it must be validated to ensure it behaves similarly to NPYR in the presence of the matrix.[10]

Data & Protocols

Quantitative Data Summary

The following tables provide typical starting parameters for NPYR analysis and a comparison of common sample preparation techniques.

Table 1: Typical LC-MS/MS Parameters for this compound (NPYR)

Parameter Value Reference
Precursor Ion (Q1) m/z 101.1 [13][14]
Product Ion (Q2) m/z 55.1 [13][14]
Ionization Mode Positive ESI or APCI [14][15]
Collision Energy (CE) ~21 V (instrument dependent) [13][14]
Mobile Phase A Water + 0.1% Formic Acid [14][15]
Mobile Phase B Methanol (B129727) or Acetonitrile + 0.1% Formic Acid [14][15]

| Column Example | Kinetex F5 or Hypersil GOLD C18 |[13][15] |

Table 2: Comparison of Sample Preparation Techniques to Mitigate Matrix Effects

Technique Principle Pros Cons
Dilution Reduce matrix concentration by diluting the sample with a suitable solvent. Simple, fast, inexpensive. May dilute NPYR below the LOQ; does not remove interferences.[8]
Protein Precipitation (PPT) Add an organic solvent (e.g., acetonitrile) or acid to precipitate proteins. Fast, easy, removes the bulk of proteins. Does not effectively remove other matrix components like phospholipids (B1166683) and salts.[4][6]
Liquid-Liquid Extraction (LLE) Partition NPYR into an immiscible organic solvent, leaving interferences in the aqueous layer. Can provide a very clean extract; removes salts and polar interferences. Can be labor-intensive, may form emulsions, requires large solvent volumes.[6][16]

| Solid-Phase Extraction (SPE) | NPYR is retained on a solid sorbent while interferences are washed away, followed by elution. | Highly effective at removing specific interferences; high concentration factor; can be automated.[6][9] | Requires method development; can be more costly and time-consuming than PPT or LLE.[16] |

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Diagnose Matrix Effects

This protocol helps visualize chromatographic regions where matrix effects occur.[6][7]

  • Prepare Infusion Solution: Create a solution of NPYR in your mobile phase (e.g., 50:50 Methanol:Water) at a concentration that gives a stable, mid-range signal (e.g., 50 ng/mL).

  • Setup Infusion: Use a syringe pump to deliver the NPYR solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow path. Connect the pump via a T-fitting placed between the analytical column outlet and the MS inlet.

  • Equilibrate System: Start the LC flow and the syringe pump. Allow the MS signal for NPYR to stabilize, which should result in a flat, elevated baseline.

  • Inject Blank Matrix: Inject a prepared sample extract from a blank matrix (known to be free of NPYR).

  • Analyze Data: Monitor the NPYR MRM transition. Any deviation from the stable baseline indicates a matrix effect. A drop in the signal signifies ion suppression, while a rise signifies enhancement. This allows you to correlate the retention times of matrix components with their effect on NPYR ionization.

cluster_LC LC System cluster_infusion Infusion Setup cluster_MS MS System LC HPLC Pump & Autosampler Column Analytical Column LC->Column Tee T-fitting Column->Tee LC Eluent Syringe Syringe Pump (NPYR Standard) Syringe->Tee Constant Flow MS Mass Spectrometer Tee->MS Combined Flow

Caption: Experimental setup for a post-column infusion experiment.

Protocol 2: General Solid-Phase Extraction (SPE) for NPYR Cleanup

This protocol provides a general workflow for cleaning up a sample extract using SPE, a highly effective method for reducing matrix effects.[4][6]

  • Select Cartridge: Choose an appropriate SPE sorbent based on the properties of NPYR and the sample matrix (e.g., a polymeric reversed-phase sorbent).

  • Conditioning: Pass a conditioning solvent (e.g., 1-2 mL of methanol) through the cartridge to wet the sorbent. Do not let the sorbent go dry.

  • Equilibration: Pass an equilibration solvent (e.g., 1-2 mL of water or mobile phase A) through the cartridge to prepare it for the sample. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample extract onto the cartridge at a slow, steady flow rate (e.g., 1 drop per second).

  • Washing: Pass a wash solvent (e.g., 1-2 mL of a weak organic/aqueous mix) through the cartridge. This step is crucial for removing weakly bound interferences while retaining NPYR.

  • Elution: Elute the target analyte (NPYR) using a strong organic solvent (e.g., 1-2 mL of methanol or acetonitrile).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known, small volume of the initial mobile phase for LC-MS/MS analysis.

start Start step1 Step 1: Conditioning Activate sorbent with Methanol start->step1 end Analysis step2 Step 2: Equilibration Prepare sorbent with Water step1->step2 step3 Step 3: Sample Loading Load sample extract step2->step3 step4 Step 4: Washing Remove interferences with weak solvent step3->step4 step5 Step 5: Elution Elute NPYR with strong solvent (Methanol) step4->step5 step6 Step 6: Evaporation & Reconstitution Concentrate sample for injection step5->step6 step6->end

Caption: A typical workflow for Solid-Phase Extraction (SPE).

References

Improving sensitivity for low-level N-Nitrosopyrrolidine detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of N-Nitrosopyrrolidine (NPYR). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the sensitive detection of NPYR at low levels.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process for NPYR analysis.

Question: Why am I observing poor sensitivity or no signal for NPYR in my GC-MS/MS analysis?

Answer:

Several factors can contribute to poor sensitivity in GC-MS/MS analysis of NPYR. Here's a step-by-step troubleshooting guide:

  • Check Ionization and Fragmentation: NPYR can exhibit labile chemical bonds, leading to extensive fragmentation with standard 70 eV electron ionization (EI), resulting in low abundance of precursor ions for MS/MS.[1]

    • Recommendation: Consider using a softer ionization technique. Reducing the electron energy to around 40 eV can minimize fragmentation and enhance the abundance of the molecular ion or key fragment ions, thereby improving sensitivity.[1]

  • Optimize MS/MS Parameters: The choice of precursor and product ions, as well as the collision energy (CE), is critical for sensitive detection.

    • Recommendation: Utilize software features like automatic selected reaction monitoring (AutoSRM) to systematically optimize transitions and collision energies. A targeted optimization with smaller CE increments (e.g., 2 V) can be more effective for compounds with sharp dependencies on collision energy.[1]

  • Evaluate Sample Preparation: Volatile nitrosamines like NPYR can be lost during sample preparation steps that involve evaporation.[2]

    • Recommendation: If using liquid-liquid extraction followed by concentration, perform the evaporation step gently. Consider alternative techniques like headspace GC-MS/MS to minimize analyte loss.[2]

  • Assess for Matrix Effects: Complex sample matrices can interfere with the ionization of NPYR, leading to signal suppression.

    • Recommendation: Implement robust sample cleanup procedures. Techniques like solid-phase extraction (SPE) can effectively remove interfering matrix components. Also, the use of an isotopically labeled internal standard, such as this compound-d8, is highly recommended to compensate for matrix effects and variations in recovery.

Question: My NPYR recovery is inconsistent and low. What are the potential causes and solutions?

Answer:

Inconsistent and low recovery of NPYR is a common challenge. The following points should be considered:

  • Sample Preparation Technique: The choice of extraction method significantly impacts recovery. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common, but their efficiency can vary depending on the sample matrix. Extraction recoveries in water matrices have been reported to be in the range of 68-83%.[3]

    • Recommendation: Optimize the SPE sorbent and elution solvents or the LLE solvent system for your specific sample matrix. Ensure the pH of the sample is adjusted appropriately to maximize the extraction efficiency of NPYR.

  • Analyte Volatility: NPYR is a semi-volatile compound, and significant loss can occur during solvent evaporation steps.[2]

    • Recommendation: Use a gentle stream of nitrogen for evaporation at a controlled temperature. Avoid complete dryness. Reconstitute the sample in a suitable solvent as soon as the desired volume is reached.

  • Adsorption to Surfaces: NPYR can adsorb to active sites in the GC inlet, column, or on glassware.

    • Recommendation: Use deactivated glassware and a deactivated GC inlet liner. Regular maintenance and replacement of the liner and septum are crucial. Conditioning the GC column as per the manufacturer's instructions can also help minimize active sites.

Question: I am observing artifactual formation of NPYR in my samples. How can I prevent this?

Answer:

Artifactual formation of NPYR can lead to false-positive results. This typically occurs when precursor amines (pyrrolidine) and nitrosating agents are present in the sample or analysis system.

  • During Sample Preparation: Acidic conditions and elevated temperatures can promote the reaction between amines and nitrites to form nitrosamines.[2]

    • Recommendation: Avoid acidic workups and high-temperature incubations during sample preparation.[2] If the sample contains secondary amines and nitrites, consider adding inhibitors of nitrosation, such as ascorbic acid or alpha-tocopherol, to the sample matrix.[2][4]

  • During GC Analysis: High temperatures in the GC inlet can also lead to in-situ formation of nitrosamines.[2]

    • Recommendation: Optimize the GC inlet temperature to be high enough for efficient volatilization of NPYR but not so high as to promote artifactual formation. A lower inlet temperature should be evaluated.

Frequently Asked Questions (FAQs)

Q1: What are the most sensitive analytical techniques for low-level NPYR detection?

A1: Tandem mass spectrometry techniques are essential for achieving the low detection limits required for NPYR analysis. The most commonly used and highly sensitive methods are:

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is a well-established technique that offers high selectivity and sensitivity, particularly when using multiple reaction monitoring (MRM).[5][6] Optimization of parameters like collision energy and the use of soft ionization can further enhance sensitivity.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides a faster alternative to GC-MS and is suitable for a wide range of nitrosamines.[3][7][8] It is particularly advantageous for samples that are not amenable to GC analysis without derivatization.

  • High-Resolution Mass Spectrometry (HRMS) coupled with LC or GC: Techniques like LC-Q-Exactive Orbitrap MS offer high mass accuracy and resolution, which aids in the confident identification and quantification of NPYR, especially in complex matrices.[3][9]

Q2: What are the typical limits of detection (LOD) and quantification (LOQ) for NPYR with modern instrumentation?

A2: The LODs and LOQs for NPYR are highly dependent on the analytical technique, sample matrix, and the extent of sample preparation. However, with modern instrumentation, very low detection levels can be achieved.

Analytical TechniqueMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MS/MSMethylene Chloride0.35 pg on-column (IDL)-[1]
LC-HRMSDrinking Water & Wastewater0.4 - 12 ng/L-[3][9]
LC-MS/MSDrug Product-0.1 ng/mL (equivalent to 0.05 µg/g)[7]
GC-MS/MSDrug Substance/Product< 3 ppb-[6]
LC-MS/MSSartans20 ng/g50 ng/g[10]

IDL: Instrument Detection Limit

Q3: How can I mitigate matrix effects in my LC-MS/MS analysis of NPYR?

A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis. Here are some strategies to mitigate them:

  • Effective Sample Preparation: The primary goal is to remove interfering matrix components. Solid-Phase Extraction (SPE) is a widely used and effective technique for cleaning up complex samples before LC-MS/MS analysis.

  • Chromatographic Separation: Optimize your HPLC or UHPLC method to achieve good chromatographic separation between NPYR and co-eluting matrix components. Using a suitable analytical column, such as a C18 or a more specialized phase, and optimizing the mobile phase gradient is crucial.[3][10]

  • Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (e.g., this compound-d8) is the most effective way to compensate for matrix effects. The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.[3]

  • Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of matrix components, but it may also lower the analyte concentration to below the detection limit.

  • Ionization Source Optimization: Fine-tuning the parameters of the mass spectrometer's ion source (e.g., sheath gas, auxiliary gas, spray voltage) can help to maximize the signal for NPYR while minimizing the influence of the matrix.[3]

Q4: What are the key considerations for sample handling and storage to ensure the stability of NPYR?

A4: NPYR, like other nitrosamines, can be susceptible to degradation. Proper handling and storage are critical for accurate results.

  • Protection from Light: Nitrosamines are known to be light-sensitive and can undergo photolysis.[2] All sample and standard solutions should be stored in amber vials or protected from light.

  • Storage Temperature: To minimize degradation and volatilization, samples should be stored at low temperatures. Storing samples in a freezer is recommended, especially for long-term storage.[11]

  • pH of the Sample: The stability of NPYR can be pH-dependent. It is generally advisable to store samples at a neutral or slightly basic pH to prevent acid-catalyzed degradation.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Water Samples

This protocol is based on the principles outlined in US EPA Method 521 for the extraction of nitrosamines from water.[9]

  • Sample Collection: Collect 500 mL of the water sample in an amber glass bottle.

  • Preservation: Add a dechlorinating agent if residual chlorine is present. Adjust the sample pH to > 9 with a suitable base.

  • SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., activated coconut charcoal) by passing methanol (B129727) followed by reagent water through it.

  • Sample Loading: Pass the 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Drying: After loading, dry the cartridge by drawing air or nitrogen through it for 10-20 minutes.

  • Elution: Elute the trapped NPYR from the cartridge with a suitable solvent, such as dichloromethane.

  • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

  • Internal Standard Addition: Add an appropriate amount of a stable isotope-labeled internal standard (e.g., NPYR-d8).

  • Analysis: The sample is now ready for analysis by GC-MS/MS or LC-MS/MS.

Protocol 2: GC-MS/MS Analysis of NPYR

This protocol provides a general framework for the GC-MS/MS analysis of NPYR.[1][5][6]

  • Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.

  • GC Column: A low-bleed capillary column suitable for nitrosamine (B1359907) analysis (e.g., a 5% phenyl-methylpolysiloxane phase).

  • Injection: 1-2 µL of the prepared sample extract is injected in splitless mode.

  • Inlet Temperature: 200-250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40-60 °C, hold for 1-2 minutes.

    • Ramp: 10-20 °C/min to 250-280 °C.

    • Final hold: 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI), potentially at a reduced energy of 40 eV to minimize fragmentation.[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for NPYR:

      • Precursor Ion (m/z): 100

      • Product Ions (m/z): 70, 42 (Quantification and qualification ions should be optimized).

    • Collision Energy: Optimized for each transition (typically in the range of 5-20 eV).

    • Source Temperature: 230-280 °C.

    • Transfer Line Temperature: 250-280 °C.

Visualizations

Experimental_Workflow_NPYR_Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Drug Product) Extraction Extraction (SPE or LLE) Sample->Extraction Concentration Concentration (Gentle N2 Stream) Extraction->Concentration Reconstitution Reconstitution & Internal Standard Spiking Concentration->Reconstitution GC_LC GC or LC Separation Reconstitution->GC_LC MSMS Tandem MS Detection (MRM Mode) GC_LC->MSMS Quantification Quantification (Internal Standard Method) MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for NPYR analysis.

Troubleshooting_Low_Sensitivity cluster_instrument Instrument Optimization cluster_sample Sample Preparation cluster_solutions Potential Solutions Start Low Sensitivity for NPYR Check_Ionization Softer Ionization? (e.g., 40 eV EI) Start->Check_Ionization Optimize_MSMS Optimize MRM Transitions & Collision Energy Start->Optimize_MSMS Check_Prep Analyte Loss during Evaporation? Start->Check_Prep Check_Matrix Matrix Effects? (Ion Suppression) Start->Check_Matrix Sol_Ionization Use Softer Ionization Check_Ionization->Sol_Ionization Sol_MSMS Use AutoSRM for Optimization Optimize_MSMS->Sol_MSMS Sol_Prep Gentle Evaporation or Use Headspace GC Check_Prep->Sol_Prep Sol_Matrix Improve Sample Cleanup (SPE) Use Isotope-Labeled IS Check_Matrix->Sol_Matrix

Caption: Troubleshooting logic for low NPYR sensitivity.

References

Technical Support Center: N-Nitrosopyrrolidine (NPYR) Standard Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of N-Nitrosopyrrolidine (NPYR) standard solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound (NPYR) standard solutions?

A1: For optimal stability, this compound standard solutions should be stored in a freezer at temperatures of -20°C or lower.[1][2][3] It is also crucial to protect the solution from light by using amber vials or storing it in the dark.[4] For short-term storage, refrigeration at 2-8°C is also acceptable.[5]

Q2: How stable is NPYR in a standard solution?

A2: this compound is stable for extended periods when stored correctly. Studies on NPYR in a biological matrix (human urine) have shown it to be stable for up to one year at -70°C and for at least 24 days at temperatures ranging from -20°C to approximately 20°C.[1][2][3] While data in a pure solvent matrix is limited, this suggests good stability under frozen and refrigerated conditions. Prepared samples at -20°C have been shown to be stable for at least 10 weeks.[1][2]

Q3: Can I store my NPYR standard solution at room temperature?

A3: It is not recommended to store NPYR standard solutions at room temperature for extended periods. While short-term stability has been observed at ~20°C for up to 24 days in a biological matrix, long-term storage at ambient temperatures may lead to degradation.[1][2]

Q4: What solvent should I use to prepare my NPYR standard solution?

A4: Methanol and acetonitrile (B52724) are commonly used solvents for preparing N-nitrosamine standards.[6][7][8][9] While NPYR is soluble in both, some studies on other nitrosamines have indicated better stability in acetonitrile, especially at elevated temperatures.[9] Therefore, for long-term stability, acetonitrile may be a preferable solvent.

Q5: My NPYR standard solution has changed color. Is it still usable?

A5: A change in color, such as turning more yellow, could indicate degradation. It is recommended to re-qualify the standard using a validated analytical method to check its concentration and purity before further use.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent analytical results Degradation of the standard solution.1. Verify the storage conditions (temperature and light protection). 2. Prepare a fresh working standard from a stock solution that has been stored correctly. 3. Re-analyze the samples along with the fresh standard and a quality control sample.
Low recovery of NPYR Adsorption to container surfaces or degradation.1. Ensure vials are made of inert material (e.g., silanized glass). 2. If the solution has been stored for an extended period, consider that degradation may have occurred. Prepare a fresh standard.
Appearance of unknown peaks in the chromatogram Degradation products of NPYR.1. Review the storage history of the standard. Exposure to light or high temperatures can cause degradation. 2. Use a mass spectrometry (MS) detector to identify the unknown peaks. Common degradation pathways involve the cleavage of the N-NO bond.

Stability Data Summary

The following tables summarize the stability of this compound under various conditions based on a study of volatile nitrosamines in human urine. While the matrix is biological, it provides a strong indication of the compound's inherent stability.

Short-Term Stability of this compound

Storage TemperatureDurationStability
~20°C24 DaysStable[1][2]
4-10°C24 DaysStable[1][2]
-20°C24 DaysStable[1][2]

Long-Term Stability of this compound

Storage TemperatureDurationStability
-20°C10 Weeks (Prepared Samples)Stable[1][2]
-70°C1 YearStable[1][2][3]

Experimental Protocols

Protocol for Stability Testing of this compound Standard Solution

This protocol outlines a general procedure for conducting a stability study of an NPYR standard solution.

1. Materials and Reagents

  • This compound (NPYR) reference standard

  • Methanol (HPLC grade or equivalent)

  • Acetonitrile (HPLC grade or equivalent)

  • Amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

2. Preparation of Stock and Working Solutions

  • Accurately weigh a known amount of NPYR reference standard.

  • Dissolve the standard in the chosen solvent (methanol or acetonitrile) in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • From the stock solution, prepare working solutions at the desired concentration (e.g., 1 µg/mL) by serial dilution.

3. Storage Conditions

  • Aliquot the working solutions into amber glass vials.

  • Store the vials under the following conditions:

    • -20°C (Freezer)

    • 4°C (Refrigerator)

    • 25°C / 60% RH (Controlled room temperature)

    • 40°C / 75% RH (Accelerated stability condition)

    • Protected from light at all conditions.

4. Analytical Method

  • A validated stability-indicating analytical method, such as HPLC-UV or GC-MS, should be used. An example method is provided below.

5. Testing Intervals

  • Analyze the solutions at predetermined time points (e.g., 0, 1, 3, 6, 9, and 12 months for long-term stability; 0, 1, 2, and 4 weeks for accelerated stability).

6. Data Analysis

  • At each time point, determine the concentration of NPYR.

  • Calculate the percentage of the initial concentration remaining.

  • A common acceptance criterion for stability is the retention of 90-110% of the initial concentration.

Example Analytical Method: HPLC-UV

This method is adapted from a validated procedure for the determination of volatile N-nitrosamines.[10][11]

  • Chromatographic System:

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)[10][11]

    • Mobile Phase: Gradient elution with acetonitrile and a buffer (e.g., 10 mM ammonium (B1175870) hydroxide, pH 8.9)[10]

    • Flow Rate: 1.0 mL/min[10]

    • Column Temperature: 30°C

    • Detection Wavelength: 231 nm[10]

    • Injection Volume: 20 µL

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the standard solutions and samples.

    • Record the chromatograms and determine the peak area of NPYR.

    • Quantify the concentration using a calibration curve prepared from freshly made standards.

Visualizations

logical_troubleshooting_workflow start Inconsistent Analytical Results check_storage Verify Storage Conditions (Temp, Light) start->check_storage prepare_fresh Prepare Fresh Standard check_storage->prepare_fresh Conditions OK check_storage->prepare_fresh Conditions Not OK (Correct and Proceed) reanalyze Re-analyze Samples with Fresh Standard & QC prepare_fresh->reanalyze issue_resolved Issue Resolved reanalyze->issue_resolved Results Consistent issue_persists Issue Persists reanalyze->issue_persists Results Inconsistent check_vials Check for Adsorption to Vials consider_degradation Consider Degradation (Extended Storage) check_vials->consider_degradation identify_peaks Identify Unknown Peaks (e.g., with MS) consider_degradation->identify_peaks issue_persists->check_vials

Caption: Troubleshooting workflow for inconsistent NPYR analytical results.

degradation_pathway NPYR This compound (NPYR) Degradation_Products Degradation Products (e.g., Pyrrolidine, NOx) NPYR->Degradation_Products UV_Light UV Light (Photolysis) UV_Light->NPYR Heat Heat (Thermal Degradation) Heat->NPYR Oxidation Oxidative Conditions Oxidation->NPYR

References

Preventing N-Nitrosopyrrolidine formation during sample analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Nitrosopyrrolidine (NPYR) analysis. This resource provides researchers, scientists, and drug development professionals with essential troubleshooting guides and frequently asked questions to prevent the artificial formation of NPYR during sample analysis, ensuring data accuracy and integrity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions regarding the artifactual formation of this compound during analytical testing.

Q1: What is this compound (NPYR) and why is it a concern during sample analysis?

This compound (NPYR) is a chemical compound belonging to the nitrosamine (B1359907) family.[1] Many nitrosamines are classified as probable human carcinogens, making their presence in pharmaceuticals, food, and other consumer products a significant safety concern.[2][3][4] During sample analysis, the primary issue is the risk of artifactual formation, where NPYR is unintentionally created from precursors present in the sample matrix under certain analytical conditions.[5] This can lead to false-positive results, triggering unnecessary product recalls, regulatory scrutiny, and costly investigations.[5] Therefore, distinguishing between NPYR present in the original sample and NPYR formed during analysis is critical for accurate risk assessment and regulatory compliance.[6][7]

Q2: What are the primary precursors and conditions that lead to NPYR formation?

NPYR formation occurs through the reaction of a nitrosating agent with a secondary amine, specifically pyrrolidine (B122466) or its precursors.[2][8]

  • Amine Precursors : The most significant precursors for NPYR are proline, pyrrolidine, and compounds containing a pyrrolidine ring structure like collagen.[1][9] Other compounds like putrescine and spermidine (B129725) can also yield NPYR.[10][11] These precursors are naturally found in many biological samples, food products (especially cured meats), and can be present as impurities in pharmaceutical ingredients.[9][11][12]

  • Nitrosating Agents : The most common nitrosating agents are nitrites (NO₂⁻), which can be present as impurities in excipients, solvents, water, or even absorbed from the air.[2][13] Under acidic conditions, nitrites form more potent nitrosating species like nitrous acid (HNO₂) and dinitrogen trioxide (N₂O₃).[13][14]

  • Favorable Conditions :

    • Acidic pH : Low pH environments, often used during sample extraction or in HPLC mobile phases, significantly accelerate the nitrosation reaction.[5][8]

    • High Temperatures : Elevated temperatures, such as those used in sample drying, cooking, or in a heated GC injection port, promote the formation of NPYR.[1][9][15] The conversion is particularly efficient at temperatures near 170-185°C.[9][15]

Diagram: NPYR Formation Pathway

cluster_precursors Precursors cluster_conditions Conditions cluster_product Product Proline Proline / Pyrrolidine (Secondary Amine Source) NPYR This compound (NPYR) (Artifactual Formation) Proline->NPYR Nitrite (B80452) Nitrite (NO₂⁻) (Nitrosating Agent Source) Nitrite->NPYR Conditions Acidic pH High Temperature Conditions->NPYR promote

A simplified diagram showing the reaction of precursors under favorable conditions to form NPYR.

Q3: I'm seeing an unexpected NPYR peak. How can I determine if it's an artifact of my analysis?

Troubleshooting unexpected peaks requires a systematic approach to isolate the source of formation.

  • Analyze a Blank : Inject a solvent blank (your sample diluent). If the NPYR peak is present, it indicates contamination in your solvent, mobile phase, or HPLC/GC system.

  • Use a Scavenger : Prepare a duplicate of your sample and spike it with a nitrite scavenger, such as ascorbic acid or Vitamin E, before any heating or acidification steps.[5] If the NPYR peak is significantly reduced or eliminated in the scavenger-treated sample compared to the untreated one, it strongly suggests artifactual formation was occurring during your sample preparation.[2][5]

  • Evaluate Sample Matrix : Certain matrices are prone to artifact formation. For example, using dichloromethane (B109758) (DCM) for liquid-liquid extraction from an aqueous solution containing trace amines and nitrites has been shown to cause in-situ NDMA (a related nitrosamine) formation.[7] Consider if your extraction solvents or conditions could be problematic.

  • Modify Analytical Conditions :

    • pH : Adjust the pH of your sample diluent and mobile phase to be neutral or slightly basic, if compatible with your analyte's stability and chromatography.

    • Temperature : Avoid high temperatures during sample preparation. If using GC-MS, ensure the injection port temperature is not excessively high.[15]

Diagram: Troubleshooting Logic for Unexpected NPYR Peaks

end_node end_node process_node process_node Start NPYR Peak Detected process_node_1 Prepare & Run Solvent Blank Start->process_node_1 Begin Troubleshooting Blank Peak in Blank Injection? end_node_1 Source: System or Solvent Contamination Blank->end_node_1 Yes process_node_2 Spike Sample with Ascorbic Acid & Re-run Blank->process_node_2 No Scavenger Peak Reduced with Scavenger Spike? end_node_2 Source: Artifactual Formation during Sample Prep Scavenger->end_node_2 Yes end_node_3 Conclusion: NPYR is likely in Original Sample Scavenger->end_node_3 No process_node_1->Blank process_node_2->Scavenger

A decision tree to help identify the source of this compound in an analysis.

Q4: What are the most effective strategies and agents for preventing NPYR formation?

Preventing NPYR formation involves controlling the reaction conditions and eliminating one of the necessary precursors, typically the nitrosating agent.

  • Use of Nitrite Scavengers : This is a highly effective strategy.[2][14]

    • Ascorbic Acid (Vitamin C) : Works by rapidly reducing nitrosating agents (like N₂O₃) to nitric oxide (NO), preventing them from reacting with amines.[16] It is effective in aqueous, weakly acidic environments.[16] Adding even low levels (e.g., 0.25-1%) to a formulation or sample can significantly reduce nitrosamine formation.[2]

    • Alpha-tocopherol (Vitamin E) : Another potent antioxidant that functions as a nitrite scavenger.[2][5] Its solubility makes it well-suited for lipophilic (fat-based) systems, but it is also effective in aqueous environments.[4]

  • Control of pH : Maintain a neutral to basic pH throughout sample preparation and analysis whenever possible, as the nitrosation reaction is significantly slower under these conditions.[8]

  • Temperature Control : Avoid excessive heat during all stages of sample handling, preparation, and storage.[3][15]

  • Material Selection :

    • Use high-purity water and solvents with low or non-detectable nitrite content.[6]

    • Avoid recycling solvents to minimize the risk of cross-contamination with amines or nitrites.[6]

    • Be aware of excipients in drug formulations, as they can be a source of nitrite impurities.[17]

Diagram: Proactive NPYR Prevention Workflow

cluster_workflow Analytical Workflow node_start Sample Collection node_scavenger Step 1: Add Nitrite Scavenger (e.g., Ascorbic Acid) node_start->node_scavenger node_ph Step 2: Adjust to Neutral/Basic pH node_scavenger->node_ph node_temp Step 3: Use Low-Temp Extraction/Concentration node_ph->node_temp node_analysis Step 4: Analyze via LC-MS/MS node_temp->node_analysis node_end Accurate NPYR Quantification node_analysis->node_end

An ideal workflow incorporating key steps to prevent artifactual NPYR formation during analysis.

Quantitative Data Summary

The formation of NPYR is highly dependent on precursors and conditions. The following tables summarize key quantitative findings from various studies.

Table 1: NPYR Yield from Various Precursors

This table shows the theoretical yield of NPYR when heating different precursor compounds with sodium nitrite at 170°C.

Precursor CompoundTheoretical Yield of NPYR (%)
N-Nitrosoproline2.6
Pyrrolidine1.0
Spermidine1.0
Proline0.4
Putrescine0.04
GlutamineNot Produced
Glutamic AcidNot Produced
Hydroxyproline (B1673980)Not Produced
Data sourced from a study simulating the frying of fatty foods.[11]

Table 2: Effect of Temperature and Precursors on NPYR Formation

This table illustrates how temperature and the presence of specific precursors influence the final concentration of NPYR in meat products.

ConditionAdded PrecursorNPYR Concentration (µg/kg)
Heated to 120°CNoneBelow Limit of Quantification
Heated to >120°CNoneDetectable
Heated to 200°CProlineSignificantly Increased
Heated to 200°CPyrrolidineSignificantly Increased
HeatedHydroxyprolineInhibited Formation (Not Detected)
Data synthesized from studies on N-nitrosamine formation in heated meat products.[1][9]

Key Experimental Protocols

Below are generalized protocols for sample preparation and analysis designed to minimize the risk of NPYR formation.

Protocol 1: Sample Preparation with a Nitrite Scavenger

This protocol is designed for aqueous or biological samples where NPYR precursors and nitrosating agents may be present.

  • Homogenization : Homogenize the sample (e.g., 1-5 g) in purified, nitrite-free water. Keep the sample chilled on an ice bath throughout this process.

  • Scavenger Addition : To the homogenate, add a freshly prepared aqueous solution of ascorbic acid to achieve a final concentration of approximately 0.5-1.0% (w/v). Vortex gently to mix. Allow the mixture to sit for 10-15 minutes at room temperature to ensure the scavenger reacts with any nitrites present.

  • pH Adjustment : Check the pH of the sample. If acidic, adjust to pH 7.0-8.0 using a dilute solution of ammonium (B1175870) hydroxide (B78521) or sodium hydroxide. Avoid strong acids.

  • Extraction : Proceed with your validated extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Use low-temperature techniques where possible. For LLE, use solvents that are known not to promote nitrosation.

  • Concentration : If a concentration step is needed, use a rotary evaporator at a low temperature (<35°C) or nitrogen evaporation. Avoid heating the sample to dryness.

  • Reconstitution : Reconstitute the final extract in a mobile phase-compatible solvent, preferably one that is neutral or slightly basic. The sample is now ready for analysis.

Protocol 2: General LC-MS/MS Analysis for NPYR

This protocol outlines a general method for the sensitive detection of NPYR. Method parameters must be optimized for your specific instrument and sample matrix.

  • Instrumentation : Use a validated LC-MS/MS system operating in positive ion mode with electrospray ionization (ESI+).[18]

  • Chromatographic Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase :

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate. (Note: While acidic, the prior removal of nitrites by the scavenger minimizes on-column formation. If artifacting is still suspected, a neutral mobile phase should be developed).

    • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

  • Gradient Elution : Develop a gradient to ensure adequate separation of NPYR from matrix interferences.

  • MS/MS Detection :

    • Use Multiple Reaction Monitoring (MRM) for quantification.

    • Monitor at least two specific transitions for NPYR to ensure identity and selectivity. For example:

      • Precursor Ion (Q1): m/z 101.1

      • Product Ions (Q3): e.g., m/z 55.1 (quantifier), m/z 41.1 (qualifier). (Note: Specific transitions must be optimized).

  • Quantification : Use a stable isotope-labeled internal standard (e.g., NPYR-d8) added at the beginning of the sample preparation to correct for matrix effects and recovery losses.[7] Create a calibration curve using standards prepared in a matrix-matched blank if possible.

References

Troubleshooting poor peak shape in N-Nitrosopyrrolidine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the chromatography of N-Nitrosopyrrolidine (NPYR).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common peak shape problems in a question-and-answer format, providing potential causes and detailed solutions.

Peak Tailing

Question 1: What causes my this compound peak to tail?

Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue in both HPLC and GC analysis of this compound. This can significantly impact the accuracy of integration and quantification. The primary causes include:

  • Secondary Interactions (HPLC): this compound, being a polar compound, can interact with active sites on the stationary phase. In reversed-phase chromatography using silica-based columns, residual acidic silanol (B1196071) groups can interact with the analyte, causing tailing.[1][2][3]

  • Inappropriate Mobile Phase pH (HPLC): If the mobile phase pH is close to the pKa of this compound, the molecule may exist in multiple ionization states, leading to inconsistent interactions with the column and causing peak tailing.[3][4][5]

  • Column Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the stationary phase, resulting in a tailing peak.[4][6][7]

  • Column Contamination and Degradation: Over time, the accumulation of contaminants from samples on the column inlet frit or the degradation of the stationary phase can create active sites that lead to peak tailing.[2][6] A partially blocked inlet frit can also distort the sample flow.[6][8]

  • Active Sites in GC System: In gas chromatography, active sites in the injector liner or at the head of the column can interact with polar analytes like this compound, causing tailing.[9]

  • Poor Column Cut (GC): A ragged or angled cut at the column inlet can cause peak tailing.[9]

Question 2: How can I eliminate peak tailing for this compound?

To improve peak symmetry, consider the following optimization strategies:

  • Adjust Mobile Phase pH (HPLC): Ensure the mobile phase pH is at least 2 pH units away from the analyte's pKa.[5] For this compound, which is a weak base, using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can help to protonate the analyte and minimize interactions with silanol groups.[10][11]

  • Use a Different Column:

    • HPLC: Employ a column with a highly deactivated, end-capped stationary phase to reduce the number of available silanol groups.[1] Alternatively, a column with a polar-embedded phase can provide shielding for basic compounds.[3]

    • GC: Using a polar capillary column can provide better separation and peak shape for N-nitrosamines.[12]

  • Reduce Sample Load: Dilute the sample or decrease the injection volume to see if the peak shape improves. If it does, the original issue was likely mass overload.[4][6]

  • Optimize GC Conditions:

    • Use a fresh, deactivated inlet liner.[9]

    • Trim 10-20 cm from the front of the GC column to remove active sites.[9]

    • Ensure the column is cut cleanly at a 90-degree angle.[9]

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or of equal strength to the mobile phase (HPLC) or is compatible with the stationary phase (GC).[4][13]

Peak Fronting

Question 3: Why is my this compound peak fronting?

Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can still affect analytical results.[6][14] Common causes include:

  • Column Overload: Injecting a highly concentrated sample can lead to saturation of the stationary phase, causing molecules to move through the column more quickly and resulting in a fronting peak.[7][14][15] This is a common cause in both GC and LC.[9][15]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (in HPLC) or is not compatible with the stationary phase (in GC), it can cause the analyte band to spread and front.[6][15]

  • Column Degradation or Collapse: A physical collapse of the column bed or the formation of a void at the column inlet can lead to peak fronting.[14][16] This affects all peaks in the chromatogram.[8]

Question 4: What are the solutions for peak fronting?

To address peak fronting, try the following:

  • Reduce Injection Volume and Concentration: This is the most straightforward first step. Inject a smaller volume or a more dilute sample to see if the peak shape becomes more symmetrical.[6]

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase for HPLC.[15] For GC, ensure the solvent is compatible with the stationary phase.

  • Check Column Health: If all peaks in the chromatogram are fronting, it may indicate a problem with the column, such as a void.[8] In this case, reversing and flushing the column (if permissible by the manufacturer) or replacing the column may be necessary.[8][17]

Split Peaks

Question 5: My this compound peak is split. What could be the cause?

Split peaks can be a complex issue arising from several factors:

  • Clogged Inlet Frit or Column Contamination: Particulate matter from the sample or mobile phase can block the column inlet frit, causing the sample to be distributed unevenly onto the column, which results in split peaks.[18][19]

  • Column Void: A void or channel in the column packing material can cause the sample band to split as it moves through the column.[18][20]

  • Sample Solvent Mismatch: Injecting a sample in a solvent that is much stronger than the mobile phase can cause the analyte to precipitate at the column head or lead to improper focusing, resulting in a split peak.

  • Co-elution: The split peak may actually be two different, closely eluting compounds.[19]

  • Presence of Rotamers: N-Nitrosamines can exist as two stable rotational isomers (rotamers) due to restricted rotation around the N-N bond.[21] Depending on the chromatographic conditions, these rotamers may separate and appear as two distinct or partially resolved peaks.[21]

Question 6: How can I resolve split peaks for this compound?

  • Check for Column Issues: If all peaks are split, the problem is likely physical, such as a clogged frit or a column void.[20] Try back-flushing the column or replacing it. Using a guard column can help protect the analytical column from contamination.[4]

  • Optimize Sample and Mobile Phase:

    • Prepare the sample in the mobile phase or a weaker solvent.[20]

    • Ensure the mobile phase and sample solvent are compatible.[14]

  • Adjust Chromatographic Conditions: Modifying the mobile phase composition, temperature, or flow rate can help to resolve co-eluting peaks or merge the peaks of rotamers.[19]

  • Confirm Rotamers: If rotamers are suspected, altering the temperature can sometimes cause the peaks to coalesce.

Data & Protocols

Recommended HPLC Method Parameters for N-Nitrosamine Analysis

The following table summarizes typical starting conditions for the analysis of this compound and other nitrosamines by LC-MS.

ParameterRecommended ConditionReference
Column Hypersil GOLD C18 (1.9 µm, 100 x 2.1 mm) or similar C18[10]
Mobile Phase A Water + 0.1% Formic Acid[10][11]
Mobile Phase B Methanol (B129727) + 0.1% Formic Acid or Acetonitrile + 0.1% Formic Acid[10][11]
Flow Rate 0.5 mL/min[10]
Injection Volume 1 - 100 µL (start low to avoid overload)[10][11]
Column Temperature 40 °C[22]
Sample Preparation Protocol (General)

A robust sample preparation is crucial for accurate analysis and good chromatography.

  • Standard Preparation: Prepare a primary stock solution of this compound in methanol (e.g., 2000 µg/mL).[10] From this, prepare working solutions by dilution in methanol or the initial mobile phase.[10]

  • Sample Extraction (for complex matrices): For drug products, a common approach is to dissolve the sample in a suitable solvent, such as methanol or a mixture of methanol and water.[11][22] Sonication and centrifugation can aid in extraction.[22]

  • Filtration: Filter the final sample solution through a 0.2 µm or 0.45 µm syringe filter before injection to remove particulates that could clog the column.[22]

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common peak shape problems.

PeakTailingTroubleshooting start Observe Peak Tailing check_all_peaks Are all peaks tailing? start->check_all_peaks check_column Suspect column or system issue. Check for leaks. Flush or replace column/frit. check_all_peaks->check_column Yes check_analyte_specific Suspect analyte-specific issue. check_all_peaks->check_analyte_specific No reduce_load Reduce sample concentration/ injection volume. check_analyte_specific->reduce_load shape_improves_load Does peak shape improve? reduce_load->shape_improves_load overload_issue Problem is likely column overload. shape_improves_load->overload_issue Yes adjust_mobile_phase Adjust mobile phase pH (e.g., add 0.1% formic acid). shape_improves_load->adjust_mobile_phase No shape_improves_ph Does peak shape improve? adjust_mobile_phase->shape_improves_ph ph_issue Problem is likely secondary interactions. shape_improves_ph->ph_issue Yes change_column Try a different column (e.g., end-capped, polar-embedded). shape_improves_ph->change_column No

Caption: Troubleshooting workflow for peak tailing.

PeakFrontingTroubleshooting start Observe Peak Fronting reduce_load Reduce sample concentration/ injection volume. start->reduce_load shape_improves_load Does peak shape improve? reduce_load->shape_improves_load overload_issue Problem is likely column overload. shape_improves_load->overload_issue Yes check_solvent Prepare sample in mobile phase or a weaker solvent. shape_improves_load->check_solvent No shape_improves_solvent Does peak shape improve? check_solvent->shape_improves_solvent solvent_issue Problem is likely sample solvent incompatibility. shape_improves_solvent->solvent_issue Yes check_column Suspect column degradation (void). Replace column. shape_improves_solvent->check_column No

Caption: Troubleshooting workflow for peak fronting.

SplitPeakTroubleshooting start Observe Split Peak check_all_peaks Are all peaks split? start->check_all_peaks check_column Suspect physical issue. Check for blocked frit, column void. Back-flush or replace column. check_all_peaks->check_column Yes check_analyte_specific Suspect chemical or method issue. check_all_peaks->check_analyte_specific No check_solvent Prepare sample in mobile phase or a weaker solvent. check_analyte_specific->check_solvent shape_improves_solvent Does peak shape improve? check_solvent->shape_improves_solvent solvent_issue Problem is likely solvent mismatch. shape_improves_solvent->solvent_issue Yes adjust_conditions Adjust temperature or mobile phase to check for co-elution or rotamers. shape_improves_solvent->adjust_conditions No

Caption: Troubleshooting workflow for split peaks.

References

Technical Support Center: N-Nitrosopyrrolidine (NPYR) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of extraction parameters for N-Nitrosopyrrolidine (NPYR). It is intended for researchers, scientists, and drug development professionals.

General FAQs

Q1: What are the most common methods for extracting this compound (NPYR)?

A1: The most prevalent methods for NPYR extraction include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Dispersive Liquid-Liquid Microextraction (DLLME), and Headspace Solid-Phase Microextraction (HS-SPME).[1][2] The choice of method often depends on the sample matrix, required sensitivity, and available equipment.

Q2: Which analytical instruments are typically used for the detection of NPYR after extraction?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), are the most common analytical techniques for the sensitive and selective detection of NPYR.[2][3][4][5]

Liquid-Liquid Extraction (LLE)

FAQs

Q1: What is a suitable solvent for the liquid-liquid extraction of NPYR from processed meat?

A1: Dichloromethane (B109758) has been effectively used for the extraction of N-nitrosamines, including NPYR, from processed meat products.[4][6]

Q2: How can I clean up the extract after LLE?

A2: A clean-up step using a phosphate (B84403) buffer solution (pH 7.0) can be employed after the initial extraction with dichloromethane to remove interfering matrix components.[4][6]

Troubleshooting Guide
Issue Possible Cause Suggested Solution
Low Recovery Inefficient extraction.Optimize the mixing time and the solvent-to-sample ratio. Consider slight acidification of the sample, though for meat products, a neutral pH clean-up has been shown to be effective.[4][7]
Emulsion formation.Add salt to the aqueous phase to break the emulsion. Centrifugation can also help in phase separation.
High Matrix Effects in MS Detection Co-extraction of interfering compounds.Incorporate a back-extraction step or an additional clean-up step with a different solvent system. A phosphate buffer wash is a good starting point.[4]
Experimental Protocol: LLE for NPYR in Processed Meats
  • Sample Preparation: Homogenize the meat sample.

  • Extraction: Extract a known weight of the homogenized sample with dichloromethane.

  • Clean-up: Wash the dichloromethane extract with a phosphate buffer solution (pH 7.0).

  • Analysis: Analyze the organic phase by GC-MS.[4][6]

Solid-Phase Extraction (SPE)

FAQs

Q1: What type of SPE cartridge is recommended for NPYR extraction?

A1: For polar analytes like N-nitrosamines, activated carbon cartridges are a suitable choice.[8] Strong cation-exchange functionalized polymeric sorbents, such as Strata X-C, have also demonstrated good retention and recovery for a range of N-nitrosamines.[9][10]

Q2: Can SPE be used for complex matrices like pharmaceutical syrups?

A2: Yes, SPE is an effective technique for cleaning up complex matrices. A method using strong cation-exchange SPE cartridges has been successfully developed for the analysis of N-nitrosamines in antitussive syrups.[11]

Troubleshooting Guide
Issue Possible Cause Suggested Solution
Low Recovery Inappropriate sorbent material.Ensure the sorbent chemistry is suitable for NPYR. For polar compounds, consider activated carbon or mixed-mode cation exchange sorbents.[8][10]
Incomplete elution.Optimize the elution solvent. A solution of 5% phosphoric acid in methanol (B129727) has been shown to be effective for eluting N-nitrosamines from strong cation-exchange cartridges.[10] Ensure the elution volume is sufficient.
Poor Reproducibility Inconsistent flow rate.Use a vacuum manifold or an automated system to maintain a consistent flow rate during sample loading, washing, and elution.
Cartridge overloading.Ensure the sample amount does not exceed the capacity of the SPE cartridge.
Data Presentation: SPE Sorbent Performance for N-Nitrosamines
SPE Sorbent Elution Solvent Recovery of N-Nitrosamines Reference
Strata X-C5% H3PO4 in Methanol>80% for 9 out of 11 N-nitrosamines[10]
Oasis MCX5% H3PO4 in MethanolLower recovery for polar N-nitrosamines like NDMA (~20%)[10]
Activated CarbonNot specifiedEffective for polar analytes[8]

Experimental Workflow: SPE for NPYR

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Sample Solution Condition Condition Cartridge Load Load Sample Condition->Load 1. Condition Wash Wash Cartridge Load->Wash 2. Load Elute Elute NPYR Wash->Elute 3. Wash Analysis LC-MS or GC-MS Analysis Elute->Analysis 4. Elute

Caption: Workflow for Solid-Phase Extraction of NPYR.

Dispersive Liquid-Liquid Microextraction (DLLME)

FAQs

Q1: What is the principle of DLLME for NPYR extraction?

A1: DLLME is a microextraction technique where a mixture of an extraction solvent (e.g., chloroform) and a disperser solvent (e.g., methanol) is rapidly injected into an aqueous sample containing the analyte. This forms a cloudy solution, and after centrifugation, a small droplet of the extraction solvent containing the concentrated analyte is collected for analysis.[12]

Q2: How can DLLME be combined with other extraction techniques?

A2: DLLME can be effectively used as a post-extraction concentration step. For instance, an initial ultrasound-assisted extraction can be performed, followed by DLLME to concentrate the N-nitrosamines from the resulting aqueous extract.[12]

Troubleshooting Guide
Issue Possible Cause Suggested Solution
No Sedimented Drop Formed Insufficient extraction solvent volume.Increase the volume of the extraction solvent. For example, a minimum of 120 µL of chloroform (B151607) was found to be necessary in one study.[12]
Incorrect disperser solvent.Ensure the disperser solvent is miscible with both the aqueous sample and the extraction solvent. Methanol and acetonitrile (B52724) are common choices.[13][14]
Low Enrichment Factor Suboptimal extraction parameters.Optimize the volumes of the extraction and disperser solvents, salt concentration, pH, and extraction time. Response surface methodology can be a useful tool for this optimization.[14]
Data Presentation: Optimized DLLME Parameters
Parameter Optimized Value (for meat samples) Reference
Disperser Solvent (Methanol)0.5 mL[12]
Extraction Solvent (Chloroform)120 µL[12]
Salt Content (NaCl)5% m/v[12]
Parameter Optimized Value (for water samples) Reference
Disperser Solvent (Methanol)33 µL[14]
Extraction Time28 min[14]
Agitation Speed722 rpm[14]
Salt Concentration (NaCl)23% w/v[14]
pH10.5[14]
Experimental Protocol: Ultrasound-Assisted Extraction followed by DLLME for NPYR in Meat
  • Ultrasound-Assisted Extraction:

    • Weigh 1 g of the meat sample.

    • Add 10 mL of water and subject the mixture to ultrasound for a specified time (e.g., 2 minutes).[12]

    • Add 1 mL of 40% m/v trichloroacetic acid (TCA) to precipitate proteins.

    • Centrifuge and collect the supernatant.

  • DLLME:

    • Take the aqueous extract and add 5% m/v NaCl.

    • Rapidly inject a mixture of 0.5 mL of methanol (disperser solvent) and 120 µL of chloroform (extraction solvent).[12]

    • Centrifuge to sediment the chloroform droplet.

    • Collect the droplet for analysis.

Headspace Solid-Phase Microextraction (HS-SPME)

FAQs

Q1: What is HS-SPME and when is it useful for NPYR analysis?

A1: HS-SPME is a solvent-free extraction technique where a coated fiber is exposed to the headspace above a sample. Volatile and semi-volatile compounds, like NPYR, partition from the sample matrix into the headspace and are then adsorbed by the fiber. It is particularly useful for analyzing volatile nitrosamines in various matrices.[15][16]

Q2: What factors influence the efficiency of HS-SPME?

A2: The efficiency of HS-SPME is influenced by several parameters, including the type of fiber coating, extraction time and temperature, sample volume, headspace volume, pH, and salt addition.[16][17]

Troubleshooting Guide
Issue Possible Cause Suggested Solution
Low Sensitivity Suboptimal extraction conditions.Increase the extraction temperature and time to facilitate the transfer of NPYR to the headspace. The addition of salt can also increase the volatility of the analyte.[15][16]
Inappropriate fiber coating.Select a fiber coating with a high affinity for NPYR. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a common choice for volatile compounds.[17]
Carryover between Samples Incomplete desorption.Increase the desorption time and temperature in the GC inlet to ensure complete release of the analyte from the fiber. A fiber bake-out step between analyses is also recommended.

Troubleshooting Workflow: Low Recovery in NPYR Extraction

Troubleshooting_Workflow Start Start: Low NPYR Recovery Check_Method Which extraction method? Start->Check_Method LLE_Issues LLE: Check phase separation, solvent volume, and pH. Check_Method->LLE_Issues LLE SPE_Issues SPE: Check sorbent type, elution solvent, and flow rate. Check_Method->SPE_Issues SPE DLLME_Issues DLLME: Check solvent volumes and salt concentration. Check_Method->DLLME_Issues DLLME HS_SPME_Issues HS-SPME: Check fiber type, temperature, and time. Check_Method->HS_SPME_Issues HS-SPME Optimize Optimize parameters based on suspected cause. LLE_Issues->Optimize SPE_Issues->Optimize DLLME_Issues->Optimize HS_SPME_Issues->Optimize Reanalyze Re-analyze sample. Optimize->Reanalyze End End: Recovery Improved Reanalyze->End

Caption: Troubleshooting workflow for low NPYR recovery.

Ultrasound-Assisted Extraction (UAE)

FAQs

Q1: What are the advantages of using ultrasound-assisted extraction for NPYR?

A1: UAE can enhance extraction efficiency by using ultrasonic waves to create cavitation bubbles. The collapse of these bubbles disrupts the sample matrix, improving solvent penetration and mass transfer of the analyte into the solvent. This can lead to shorter extraction times and reduced solvent consumption compared to conventional methods.[18][19][20]

Q2: What parameters need to be optimized for UAE?

A2: Key parameters to optimize for UAE include the ultrasonic frequency and power, extraction time, temperature, and the choice of solvent.[18][21][22]

Troubleshooting Guide
Issue Possible Cause Suggested Solution
Incomplete Extraction Insufficient sonication time or power.Increase the sonication time or the amplitude of the ultrasound. However, be aware that excessive sonication can sometimes lead to degradation of the analyte.
Inappropriate solvent.Select a solvent with good solubility for NPYR and that effectively transmits ultrasonic energy.
Sample Overheating Excessive sonication power or time.Use a pulsed sonication mode or place the sample in a cooling bath to dissipate heat.

References

Technical Support Center: N-Nitrosopyrrolidine (NPYR) Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals to identify and reduce sources of background noise during the mass spectrometry analysis of N-Nitrosopyrrolidine (NPYR).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in this compound (NPYR) mass spectrometry analysis?

A1: Background noise in the trace analysis of NPYR can originate from several sources. The most common include chemical interference from the sample matrix, contaminated solvents or reagents, airborne laboratory contaminants, and plasticizers or other leachables from sample vials and tubing.[1] Additionally, the analytical instrument itself, including the LC or GC system and the mass spectrometer's ion source, can contribute to the background noise.[2] For low molecular weight analytes like NPYR, chemical interference is a frequent challenge.[2]

Q2: Why is minimizing background noise so critical for NPYR quantification?

A2: N-Nitrosamines, including NPYR, are classified as probable human carcinogens, and regulatory agencies require their presence in pharmaceutical products to be controlled at very low levels (trace analysis).[2][3] High background noise can obscure the analyte signal, leading to a poor signal-to-noise ratio (S/N). This decreases method sensitivity and can elevate the limit of quantitation (LOQ), making it difficult to accurately measure NPYR at the required low concentrations.[2][4] Effective noise reduction is essential for achieving the sensitivity needed to meet regulatory requirements and ensure patient safety.[3]

Q3: How can I differentiate between random electronic noise and chemical background noise?

A3: Random electronic noise is typically observed as rapid, irregular fluctuations in the baseline signal and is inherent to the detector system. Chemical background noise, however, often appears as a more constant or slowly changing elevated baseline, or as discrete interfering peaks in the chromatogram.[5] This type of noise is caused by ions other than the target analyte reaching the detector.[6] A key differentiator is that chemical noise can often be reduced by improving sample preparation, using higher purity solvents, or optimizing chromatographic separation, whereas electronic noise is a function of the instrument's electronics.[2]

Troubleshooting Guides

This section addresses specific issues encountered during NPYR analysis.

Problem 1: I am observing a consistently high baseline across my entire chromatogram.

Answer: A consistently high baseline often points to systemic contamination within the LC-MS/MS or GC-MS/MS system. This can be caused by contaminated mobile phases, solvents, or a dirty ion source.

  • Mobile Phase/Solvents: Ensure the use of high-purity, LC-MS or GC-MS grade solvents and additives (e.g., formic acid, ammonium (B1175870) formate).[2] Even different brands of LC-MS grade solvents can contribute varying levels of background noise.[2]

  • System Contamination: The system can accumulate contaminants over time. It is crucial to have a regular cleaning and maintenance schedule.

  • Airborne Contaminants: The laboratory environment can be a source of contamination. Ensure a clean workspace and consider using an enclosure for the instrument.

Experimental Protocol: System Flushing to Reduce Background Contamination

This protocol is a general guideline for flushing a UPLC/HPLC system to remove background contamination. Always consult your specific instrument manual for detailed instructions.

  • Disconnect the Column: Remove the analytical column and replace it with a union or a restrictor capillary.

  • Prepare Flushing Solvents:

    • Solvent A: 90:10 Water/Acetonitrile (LC-MS Grade)

    • Solvent B: 90:10 Acetonitrile/Water (LC-MS Grade)

    • Solvent C: 100% Isopropanol (LC-MS Grade)

    • Solvent D: 100% Methanol (LC-MS Grade)

  • Flush the System: Sequentially flush all solvent lines at a high flow rate (e.g., 1-2 mL/min) for at least 30-60 minutes with each of the following solvents:

    • Start with your current mobile phase without additives to remove salts.

    • Flush with Solvent A.

    • Flush with Solvent B.

    • Flush with Solvent C to remove nonpolar contaminants.

    • Flush with Solvent D.

  • Re-equilibrate: Re-install the column (or a new one if the old one is suspected of contamination) and equilibrate the system with your initial mobile phase conditions until a stable, low-noise baseline is achieved.

Problem 2: My signal-to-noise (S/N) ratio is poor, even with a clean baseline.

Answer: A poor S/N ratio, despite a visually clean baseline, indicates that the NPYR signal itself is weak or that subtle noise is still interfering with detection. Optimizing mass spectrometer parameters is a critical step to enhance the signal of your target analyte and reduce interfering ions.

  • Ionization Source Optimization: For LC-MS, techniques like Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix interferences than Electrospray Ionization (ESI).[2] For GC-MS, using a "soft" ionization technique or lowering the electron energy (e.g., from 70 eV to 40 eV) can reduce fragmentation and increase the abundance of the precursor ion, improving sensitivity.[7]

  • MS Parameter Tuning: Key parameters to optimize include cone voltage, cone gas flow rate, and collision energy.

    • Cone Gas Flow: Increasing the cone gas flow can help to reduce the entry of neutral, non-analyte molecules into the mass spectrometer, which can lower background noise.[2]

    • Cone Voltage: Optimizing the cone voltage is crucial for maximizing the transmission of the target ion. A voltage optimization study can help find the balance between maximizing the NPYR signal and minimizing background noise.[2]

    • Collision Energy (for MS/MS): In tandem mass spectrometry, optimizing the collision energy for each specific Multiple Reaction Monitoring (MRM) transition is essential for achieving the best sensitivity.[7]

Data Presentation: Mass Spectrometry Parameter Optimization

The following tables summarize typical starting parameters for NPYR analysis that can be optimized to improve the S/N ratio.

Table 1: Example GC-MS/MS Parameters for NPYR Analysis

Parameter Setting Purpose
Ionization Mode Electron Ionization (EI) Standard ionization for GC-MS
Electron Energy 40-70 eV Lowering energy can soften ionization, increasing precursor ion abundance[7]
Precursor Ion (m/z) 100.1 Molecular ion of NPYR
Product Ion (m/z) 42.1 / 70.1 Common fragments for quantification and confirmation

| Collision Energy | Targeted Optimization | Must be optimized for each transition to maximize signal[7] |

Table 2: Example LC-MS/MS Parameters for NPYR Analysis

Parameter Setting Purpose
Ionization Mode APCI or ESI (Positive) APCI may be less prone to matrix effects[2]
Cone Voltage Optimized (e.g., 10-40 V) Balances ion transmission and in-source fragmentation[2]
Cone Gas Flow Optimized (e.g., 150-500 L/hr) Reduces neutral contaminants entering the MS[2]
Precursor Ion (m/z) 101.1 [M+H]⁺ Protonated molecule of NPYR
Product Ion (m/z) 55.1 / 71.1 Common fragments for quantification and confirmation

| Collision Energy | Compound-specific optimization | Maximizes fragment ion intensity for MRM transitions |

Problem 3: I suspect interfering peaks from the sample matrix are suppressing my NPYR signal.

Answer: Matrix effects, where co-eluting compounds from the sample interfere with the ionization of the target analyte, are a common issue in trace analysis.[8] This can cause signal suppression or enhancement. A robust sample preparation procedure is the most effective way to remove these interferences before analysis.

  • Dilution: The simplest approach is to dilute the sample, but this may compromise the limit of detection.[8]

  • Liquid-Liquid Extraction (LLE): LLE is a powerful technique to separate NPYR from complex matrices based on its solubility in different immiscible solvents.

  • Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by retaining the analyte on a solid sorbent while matrix components are washed away, or vice-versa. This is highly effective for isolating nitrosamines.[9]

  • Automation: Automated sample preparation can improve reproducibility and reduce the risk of contamination or errors associated with manual handling.[10]

Experimental Protocol: General Liquid-Liquid Extraction (LLE) for NPYR

This protocol provides a general framework for extracting NPYR from a liquid or dissolved solid sample. Solvent choice and pH may need optimization for specific matrices.

  • Sample Preparation: Dissolve a known amount of the drug product or substance in an appropriate aqueous solvent (e.g., water or a buffer). For liquid samples, use a measured volume directly.

  • Internal Standard: Add a stable isotope-labeled internal standard (e.g., NPYR-d8) to the sample to correct for extraction variability.

  • pH Adjustment: Adjust the pH of the aqueous sample. For nitrosamines, neutral to slightly basic conditions are often used.

  • Extraction:

    • Add an immiscible organic solvent (e.g., dichloromethane) to the aqueous sample in a separatory funnel or centrifuge tube.

    • Shake vigorously for 1-2 minutes to facilitate the transfer of NPYR into the organic layer.

    • Allow the layers to separate. If an emulsion forms, centrifugation can help break it.

  • Collection: Carefully collect the organic layer containing the NPYR.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase for injection into the MS system.

Problem 4: I am concerned about the artificial formation of NPYR during my analysis.

Answer: The artificial (or artifactual) formation of nitrosamines can occur during sample preparation or analysis if precursor amines (like pyrrolidine) and nitrosating agents are present under favorable conditions.[3][8]

  • Control Temperature: Avoid high temperatures during sample preparation, as this can accelerate nitrosamine (B1359907) formation.[8]

  • Protect from Light: N-nitrosamines can be sensitive to UV light. Use amber vials and protect samples from direct light to prevent degradation.[10]

  • Control pH: The risk of nitrosation is often higher under acidic conditions. Consider using a buffer or adjusting the pH to minimize this risk.

  • Use of Inhibitors: In some cases, quenching agents like ascorbic acid or sulfamic acid can be added to the sample to scavenge residual nitrosating agents, though their compatibility with the overall method must be verified.

Visual Troubleshooting Workflows

The following diagrams provide logical workflows for addressing common issues in NPYR analysis.

TroubleshootingWorkflow start High Background Noise or Poor S/N Ratio check_baseline Is baseline high across the entire chromatogram? start->check_baseline system_contamination Potential System Contamination check_baseline->system_contamination Yes matrix_effects Potential Matrix Effects or Low Ionization Efficiency check_baseline->matrix_effects No check_solvents 1. Verify purity of solvents, mobile phases, and additives. system_contamination->check_solvents flush_system 2. Perform system flush and clean ion source. check_solvents->flush_system re_evaluate1 Re-evaluate baseline flush_system->re_evaluate1 optimize_ms 1. Optimize MS Parameters: Cone Voltage, Gas Flow, Collision Energy matrix_effects->optimize_ms optimize_prep 2. Improve Sample Prep: Implement LLE or SPE optimize_ms->optimize_prep check_formation 3. Check for artifactual formation (light/heat/pH) optimize_prep->check_formation re_evaluate2 Re-evaluate S/N Ratio check_formation->re_evaluate2

Caption: General troubleshooting workflow for high background noise.

SamplePrepWorkflow start Interfering peaks observed or signal suppression suspected is_matrix_complex Is the sample matrix complex (e.g., drug product)? start->is_matrix_complex dilute_shoot Simple Matrix: 'Dilute and Shoot' may suffice. Use high-purity solvent. is_matrix_complex->dilute_shoot No complex_matrix Complex Matrix: Advanced cleanup required. is_matrix_complex->complex_matrix Yes inject Analyze Extract by MS dilute_shoot->inject choose_extraction Select Extraction Technique complex_matrix->choose_extraction lle Liquid-Liquid Extraction (LLE) Good for separating from dissolved solids. choose_extraction->lle spe Solid-Phase Extraction (SPE) Highly selective for removing interferences. choose_extraction->spe lle->inject spe->inject

Caption: Decision workflow for optimizing sample preparation.

References

Technical Support Center: Ion Suppression Effects in N-Nitrosopyrrolidine Electrospray Ionization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting ion suppression effects in the electrospray ionization (ESI) analysis of N-Nitrosopyrrolidine (NPYR). This guide is designed for researchers, scientists, and drug development professionals to identify, understand, and mitigate challenges encountered during LC-MS/MS analysis of NPYR.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility of results. In complex matrices, such as biological fluids or drug products, various components can interfere with the ESI process, leading to unreliable data.

Q2: What are the common causes of ion suppression in this compound analysis?

A2: Ion suppression in NPYR analysis can be caused by a variety of factors, including:

  • Matrix Components: High concentrations of endogenous substances from biological samples (e.g., phospholipids, salts, proteins) or excipients in pharmaceutical formulations can interfere with the ionization of NPYR.[1]

  • Mobile Phase Additives: Non-volatile buffers or ion-pairing agents in the mobile phase can crystallize at the ESI probe tip, leading to signal instability and suppression.

  • Co-eluting Impurities: Other impurities or compounds that have similar chromatographic behavior to NPYR can compete for ionization in the ESI source.

  • High Analyte Concentration: At high concentrations, the ESI response for an analyte can become non-linear, leading to self-suppression.

Q3: How can I determine if my this compound signal is being suppressed?

A3: A common method to diagnose ion suppression is the post-column infusion experiment . In this technique, a constant flow of a standard solution of NPYR is introduced into the mass spectrometer after the analytical column. A blank matrix sample (without the analyte) is then injected onto the LC system. A significant drop in the baseline signal of the infused NPYR at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.

Another approach is to calculate the matrix factor , which compares the peak area of NPYR in a post-extraction spiked blank sample to the peak area of NPYR in a neat (clean) solvent. A matrix factor of less than 1 indicates ion suppression.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

Possible Cause: Severe ion suppression from the sample matrix.

Troubleshooting Steps:

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to remove interfering matrix components.

    • Liquid-Liquid Extraction (LLE): Perform LLE to partition NPYR into a cleaner solvent, leaving interfering substances behind.

  • Optimize Chromatography:

    • Gradient Modification: Adjust the mobile phase gradient to achieve better separation of NPYR from matrix components.

    • Column Selection: Use a column with a different stationary phase to alter the elution profile of NPYR and interfering compounds.

  • Dilute the Sample: If the NPYR concentration is high enough, diluting the sample can reduce the concentration of matrix components, thereby mitigating ion suppression.

Issue 2: Poor Reproducibility of this compound Signal

Possible Cause: Variable ion suppression across different samples or batches.

Troubleshooting Steps:

  • Use an Internal Standard: Incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., this compound-d8). A SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate correction of the signal variability.

  • Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples to minimize variability in the matrix composition.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects.

Quantitative Data

Table 1: Recovery of this compound in a Drug Product Matrix

CompoundSpiked Concentration (ng/mL)Mean Recovery (%)% RSD (n=6)
This compound (NPYR)0.595.22.15
5.098.71.88
15.0101.31.25

Data adapted from a study on the analysis of eight nitrosamine (B1359907) compounds in a final drug product. This table demonstrates good recovery for NPYR in this specific matrix, suggesting that the chosen sample preparation and analytical method were effective in minimizing signal loss. However, for your specific matrix, it is crucial to perform your own validation experiments.

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Assessment

Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression of the this compound signal.

Materials:

  • LC-MS/MS system with a T-junction for post-column infusion

  • Syringe pump

  • Standard solution of this compound (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (prepared using the same method as the samples)

  • Analytical column and mobile phases for NPYR analysis

Procedure:

  • Set up the LC-MS/MS system for the analysis of NPYR.

  • Connect the syringe pump to the MS inlet via a T-junction placed after the analytical column.

  • Begin infusing the NPYR standard solution at a constant flow rate (e.g., 10 µL/min).

  • Once a stable baseline signal for NPYR is observed in the mass spectrometer, inject the blank matrix extract onto the LC column.

  • Monitor the NPYR signal throughout the chromatographic run.

  • A decrease in the baseline signal indicates a region of ion suppression.

Protocol 2: Matrix Factor Calculation

Objective: To quantify the extent of ion suppression or enhancement for this compound in a specific matrix.

Materials:

  • LC-MS/MS system

  • This compound standard solutions in neat solvent (e.g., methanol/water)

  • Blank matrix

  • Sample preparation materials (e.g., SPE cartridges, solvents)

Procedure:

  • Prepare Sample Set A (Analyte in Neat Solution): Spike a known concentration of this compound into the neat solvent that will be used for the final reconstitution of the extracted samples.

  • Prepare Sample Set B (Analyte in Post-Extraction Spiked Matrix): a. Extract a blank matrix sample using your established sample preparation method. b. Spike the same concentration of this compound as in Set A into the final extracted blank matrix.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF): MF = (Peak Area of NPYR in Set B) / (Peak Area of NPYR in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Visualizations

Ion_Suppression_Mechanism cluster_ESI_Source Electrospray Ionization Source cluster_Suppression_Effect Suppression Mechanism Analyte Analyte Droplet Droplet Analyte->Droplet Enters Matrix Matrix Matrix->Droplet Enters Competition Competition for charge and surface in the droplet Matrix->Competition Droplet_Properties Altered droplet properties (viscosity, surface tension) Matrix->Droplet_Properties Gas_Phase_Ion Gas Phase Analyte Ion Droplet->Gas_Phase_Ion Evaporation & Ionization MS_Inlet MS Inlet Gas_Phase_Ion->MS_Inlet To Detector Reduced_Signal Reduced Analyte Signal Competition->Reduced_Signal Droplet_Properties->Reduced_Signal

Caption: Mechanism of ion suppression in the ESI source.

Troubleshooting_Workflow Start Low/Inconsistent NPYR Signal Check_Suppression Perform Post-Column Infusion? Start->Check_Suppression Optimize_Sample_Prep Optimize Sample Preparation (SPE/LLE) Check_Suppression->Optimize_Sample_Prep Suppression Detected Optimize_Chroma Optimize Chromatography Optimize_Sample_Prep->Optimize_Chroma Use_IS Use Stable Isotope- Labeled Internal Standard Optimize_Chroma->Use_IS Dilute_Sample Dilute Sample Use_IS->Dilute_Sample Re-evaluate Signal Improved? Dilute_Sample->Re-evaluate End Acceptable Signal Re-evaluate->End Yes Further_Investigation Further Method Development Re-evaluate->Further_Investigation No

Caption: Troubleshooting workflow for ion suppression issues.

References

Technical Support Center: N-Nitrosopyrrolidine (NPYR) Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of N-Nitrosopyrrolidine (NPYR).

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for this compound (NPYR) separation?

A1: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for the analysis of NPYR. The choice between these techniques often depends on the sample matrix, required sensitivity, and the volatility of other nitrosamines being analyzed simultaneously.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) are the preferred methods for achieving the low detection limits required by regulatory agencies.[1][3]

Q2: Which type of HPLC column is best suited for NPYR separation?

A2: The ideal HPLC column for NPYR separation should offer good retention for this polar compound, effective separation from the active pharmaceutical ingredient (API) and other impurities, and result in symmetrical peak shapes.[4] While standard C18 columns can be used, specialized phases often provide better performance. Reverse-phase columns with low silanol (B1196071) activity, such as the Newcrom R1, have been shown to be effective.[5] For enhanced retention of polar compounds like NPYR, columns like the InertSustain AQ-C18 are a suitable choice.[4] Phenyl-hexyl columns can also offer superior separation efficiency due to π-π interactions.[4] Porous graphitic carbon columns, such as the Supel™ Carbon LC, have also demonstrated good reproducibility and peak shape for nitrosamine (B1359907) separations.[4][6]

Q3: What are the recommended GC columns for NPYR analysis?

A3: For the GC-MS analysis of nitrosamines, including NPYR, a common choice is a wax-type capillary column. For example, a TG-WAX MS column has been successfully used for the chromatographic separation of NPYR and other nitrosamines.[7] The selection of the GC column is often optimized using modeling software, like Pro EZGC, to ensure the best separation from other volatile impurities.[8]

Q4: What are the key considerations for sample preparation for NPYR analysis?

A4: Sample preparation is a critical step in achieving accurate and reliable results in NPYR analysis, especially at trace levels.[9] The primary goals are to extract and concentrate NPYR while minimizing analyte loss and the risk of artifactual formation.[10] Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME).[1][10] It is crucial to avoid contamination, as nitrosamines can be present in laboratory equipment and reagents.[9] Automation of sample preparation can help to reduce variability and improve reproducibility.[9]

Troubleshooting Guides

Poor Peak Shape

Issue: Tailing Peaks for NPYR

  • Possible Cause 1: Secondary Interactions with Silanols: Residual silanol groups on the silica-based column packing can interact with the polar NPYR molecule, leading to peak tailing.

    • Solution:

      • Use a column with low silanol activity or an end-capped column.[5]

      • Adjust the mobile phase pH. Lowering the pH can reduce the ionization of silanol groups.[11]

      • Consider using a column with a different stationary phase, such as a porous graphitic carbon column, which does not have silanol groups.[6]

  • Possible Cause 2: Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the sample concentration or the injection volume.[12]

  • Possible Cause 3: Column Contamination: Accumulation of strongly retained compounds from the sample matrix on the column can lead to poor peak shape.

    • Solution:

      • Implement a more rigorous sample clean-up procedure.[9]

      • Use a guard column to protect the analytical column.[12]

      • Wash the column with a strong solvent to remove contaminants.[13]

Issue: Split or Doublet Peaks

  • Possible Cause 1: Partially Blocked Column Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, distorting the peak shape.[12]

    • Solution:

      • Reverse-flush the column (if permitted by the manufacturer).[12]

      • Filter all samples and mobile phases before use.

      • Install an in-line filter before the column.[11]

  • Possible Cause 2: Sample Solvent Incompatible with Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[13] If the sample is not soluble, use the weakest possible solvent.

Retention Time Variability

Issue: Drifting Retention Times

  • Possible Cause 1: Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can lead to shifts in retention time.

    • Solution:

      • Ensure mobile phase components are accurately measured and well-mixed.

      • Use freshly prepared mobile phase.

      • Keep mobile phase reservoirs covered to minimize evaporation.

  • Possible Cause 2: Column Temperature Fluctuations: Inconsistent column temperature can cause retention time variability.

    • Solution: Use a column oven to maintain a constant and uniform temperature.

  • Possible Cause 3: Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

    • Solution: Replace the column with a new one of the same type. Monitor column performance over time to establish a replacement schedule.

Data Presentation

Table 1: Comparison of HPLC Columns for Nitrosamine Separation

Column NameStationary PhaseKey FeaturesSuitable for NPYR AnalysisReference
Newcrom R1 Reverse-phase with low silanol activityGood for polar compounds, simple mobile phaseYes[5]
Supel™ Carbon LC Porous Graphitic CarbonGood reproducibility and peak asymmetry, no silanolsYes[4][6]
XSelect HSS T3 High Strength Silica T3 (C18)Balanced retention for polar and non-polar compoundsYes[4]
InertSustain AQ-C18 C18 with enhanced aqueous stabilityEnhanced retention for highly polar compoundsYes[4]
Phenyl-Hexyl Phenyl-Hexylπ-π interactions for alternative selectivityYes[4]

Table 2: Typical GC-MS Conditions for NPYR Analysis

ParameterConditionReference
Column TG-WAX MS (30 m x 0.25 mm, 0.5 µm)[7]
Ionization Mode Electron Ionization (EI) or Chemical Ionization (CI)[7][14]
Injection Mode Liquid injection or Headspace[8]
Carrier Gas Helium
Temperature Program Optimized for separation of all target nitrosamines[8]

Experimental Protocols

Protocol 1: General HPLC-UV Method for NPYR Screening

  • Column: InertSustain AQ-C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV at 230 nm.

  • Sample Preparation: Dissolve the sample in Mobile Phase A. Filter through a 0.45 µm filter before injection.

Protocol 2: General GC-MS/MS Method for NPYR Quantification

  • Column: TG-WAX MS, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp to 180 °C at 10 °C/min.

    • Ramp to 240 °C at 20 °C/min, hold for 5 minutes.

  • Injection: 1 µL splitless injection at 250 °C.

  • Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Sample Preparation:

    • Perform a liquid-liquid extraction of the sample with dichloromethane.

    • Concentrate the extract under a gentle stream of nitrogen.

    • Reconstitute in a suitable solvent for injection.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Sample Analysis Define_Analytes Define Target Analytes (e.g., NPYR) Review_Properties Review Physicochemical Properties (Polarity, Volatility) Define_Analytes->Review_Properties Select_Technique Select Analytical Technique (HPLC or GC) Review_Properties->Select_Technique Column_Screening Column Screening Select_Technique->Column_Screening Optimize_Conditions Optimize Conditions (Mobile Phase/Oven Program) Column_Screening->Optimize_Conditions Sample_Prep Sample Preparation (Extraction, Concentration) Optimize_Conditions->Sample_Prep Instrument_Setup Instrument Setup & Equilibration Sample_Prep->Instrument_Setup Data_Acquisition Data Acquisition Instrument_Setup->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing

Caption: General workflow for NPYR analytical method development and sample analysis.

Troubleshooting_Flowchart Start Chromatographic Issue Identified (e.g., Poor Peak Shape) Check_All_Peaks Are all peaks affected? Start->Check_All_Peaks Systematic_Issue Systematic Issue Likely Check_All_Peaks->Systematic_Issue Yes Specific_Issue Analyte-Specific Issue Check_All_Peaks->Specific_Issue No Yes_Path Yes Check_Frit Check Column Inlet Frit Systematic_Issue->Check_Frit Flush_Column Reverse Flush Column Check_Frit->Flush_Column Blocked Replace_Column Replace Column Check_Frit->Replace_Column Not Blocked or Flush Fails No_Path No Check_Mobile_Phase Check Mobile Phase Compatibility Specific_Issue->Check_Mobile_Phase Adjust_pH Adjust Mobile Phase pH Check_Mobile_Phase->Adjust_pH Potential Silanol Interaction Change_Column Change Column Type (e.g., to non-silica based) Check_Mobile_Phase->Change_Column Tailing Persists

References

Technical Support Center: Minimizing N-Nitrosopyrrolidine (NPYR) Contamination in Laboratory Glassware

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals to minimize and manage N-Nitrosopyrrolidine (NPYR) contamination on laboratory glassware.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments related to NPYR contamination.

Issue Possible Causes Troubleshooting Steps
Persistent NPYR contamination despite routine cleaning. - Ineffective cleaning method for NPYR.- Presence of dried, stubborn NPYR residues.- Cross-contamination from other laboratory equipment or surfaces.[1][2]1. Switch to a more aggressive cleaning method: If you are using a standard detergent wash, try an acid bath, base bath, or a chemical degradation rinse (see Experimental Protocols).2. Pre-soak glassware: For stubborn residues, soak the glassware in a suitable solvent or cleaning solution before proceeding with the full cleaning protocol.[3][4]3. Isolate and decontaminate: Isolate the affected glassware and perform a thorough decontamination of the surrounding work area, including benchtops, fume hoods, and any shared equipment.[5]
Suspected NPYR contamination from cleaning agents. - Detergents or solvents may contain precursor amines that can form NPYR.[6]- Recovered or recycled solvents may be contaminated with nitrosamines.[7]1. Review Safety Data Sheets (SDS): Check the SDS of your cleaning agents for any listed secondary or tertiary amines.2. Test your cleaning agents: Analyze a blank sample of your detergent or solvent using a validated LC-MS/MS or GC-MS/MS method to check for NPYR or its precursors.3. Use dedicated, high-purity solvents: For final rinses, use fresh, high-purity solvents that have not been recycled.[8]
High background or false positives in NPYR analysis. - Contaminated analytical instrumentation (e.g., injector port, column).- Contaminated reagents, solvents, or consumables (e.g., pipette tips, vials, gloves).[8]- Formation of NPYR during the analytical process itself, especially under acidic conditions.1. Clean the analytical system: Follow the manufacturer's instructions for cleaning the LC or GC system, paying special attention to the injector and ion source.2. Analyze blanks: Run method blanks (all reagents and steps without the sample) to identify the source of contamination.3. Use certified clean consumables: Utilize consumables that are certified to be free of nitrosamines and their precursors.4. Consider a nitrite (B80452) scavenger: If sample preparation occurs under acidic conditions, the addition of a nitrite scavenger like Vitamin E may prevent the artificial formation of nitrosamines.
Inconsistent or non-reproducible analytical results. - Incomplete removal of NPYR from glassware, leading to variable carryover.- Degradation of NPYR on the glassware surface before or during analysis.1. Validate your cleaning procedure: Perform a cleaning validation study to ensure your chosen method consistently reduces NPYR to below the limit of detection (see Experimental Protocols).2. Control environmental conditions: NPYR can be degraded by UV light.[5] Protect glassware from direct light after cleaning and before use. Store samples in amber vials.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of this compound (NPYR) contamination in a laboratory setting?

A1: NPYR contamination can originate from various sources, including:

  • Chemical Synthesis: As a byproduct in reactions involving secondary amines and nitrosating agents.[9][10]

  • Solvents and Reagents: Contaminated or recovered solvents (e.g., dimethylformamide, N-methyl-2-pyrrolidone) and reagents can introduce NPYR or its precursors.[7][9]

  • Cross-Contamination: Transfer from contaminated equipment, surfaces, or gloves.[1][2]

  • Cleaning Agents: Some detergents may contain secondary or tertiary amines that can react to form nitrosamines.[6]

  • Environmental Sources: NPYR is found in tobacco smoke and can be present in the air.

Q2: What is the best initial rinse solvent for glassware contaminated with NPYR?

A2: Acetone (B3395972) is a commonly recommended initial rinse solvent for NPYR-contaminated glassware.[11] It is effective at dissolving NPYR and should be followed by a thorough wash with a strong soap and water solution.[11]

Q3: Can I use a standard laboratory dishwasher to clean glassware contaminated with NPYR?

A3: While a laboratory dishwasher with a high-heat cycle and appropriate detergent can be part of a cleaning regimen, it may not be sufficient to completely remove NPYR to trace levels required for sensitive analytical work. For such applications, more rigorous chemical decontamination methods are recommended.[8]

Q4: How can I verify that my glassware is free from NPYR contamination?

A4: The most reliable way to verify the cleanliness of your glassware is through surface analysis. This typically involves wiping a defined area of the glass surface with a suitable swab and solvent, followed by analysis of the wipe sample using a validated, highly sensitive analytical method such as LC-MS/MS or GC-MS/MS.

Q5: Are there any safety precautions I should take when handling NPYR and the associated cleaning chemicals?

A5: Yes. This compound is a suspected human carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, preferably within a fume hood. The cleaning agents used for decontamination, such as strong acids and bases, are also hazardous and require strict adherence to safety protocols. Always consult the Safety Data Sheet (SDS) for each chemical before use.[12]

Data Presentation

The following table summarizes the expected efficacy of various cleaning methods for the removal of this compound from laboratory glassware. Please note that the percentage removal values are illustrative and based on general principles of chemical decontamination, as specific peer-reviewed studies quantifying NPYR removal from glassware are limited. A cleaning validation study is recommended to determine the precise efficacy of a chosen method within your laboratory.

Cleaning Method General Principle Illustrative NPYR Removal Efficacy Best For Limitations
Detergent Wash Surfactant action to lift and emulsify contaminants.70-90%Routine cleaning of lightly contaminated glassware.May not be sufficient for trace-level analysis; detergent residues can interfere with some analyses.[13]
Solvent Rinse (Acetone) Solubilization of NPYR.90-95%Initial decontamination step before further cleaning.Does not degrade NPYR; requires proper waste disposal.[11]
Acid Bath (e.g., 10% HCl) Removal of acid-soluble residues.95-99%Removing inorganic residues and some organic contaminants.Corrosive; may not be effective against all organic residues.[14]
Base Bath (e.g., KOH in Isopropanol) Saponification of greasy residues and chemical degradation.>99%Stubborn organic and greasy residues.Highly corrosive; can damage volumetric markings and glass frits over time.[12][15]
Chemical Degradation (HBr in Acetic Acid) Chemical destruction of the nitrosamine (B1359907) structure.>99.9%Final decontamination for highly sensitive applications.Highly corrosive and requires careful handling and disposal.[5]
UV-C Irradiation Photolytic degradation of NPYR.>99% (with sufficient exposure)Surface decontamination of work areas and glassware.Effectiveness depends on exposure time, intensity, and line of sight; may not penetrate all areas of complex glassware.[5]

Experimental Protocols

Protocol 1: Standard Cleaning Procedure for NPYR-Contaminated Glassware

This protocol is suitable for general laboratory use where trace-level contamination is not a primary concern.

  • Initial Rinse: Immediately after use, rinse the glassware with acetone under a fume hood. Collect the rinse waste for proper disposal.[11]

  • Detergent Wash: Prepare a warm solution of a laboratory-grade, phosphate-free detergent (e.g., 1-2% Alconox or equivalent).[16] Scrub all surfaces of the glassware thoroughly with a suitable brush.

  • Tap Water Rinse: Rinse the glassware extensively with warm tap water to remove all traces of detergent.

  • Deionized Water Rinse: Rinse the glassware at least three to four times with deionized water.[14]

  • Drying: Allow the glassware to air dry on a rack or in a drying oven at a temperature appropriate for the glassware type (do not oven-dry volumetric glassware).[3]

Protocol 2: Aggressive Decontamination for Trace-Level Analysis

This protocol is designed for situations requiring the complete removal of NPYR to prevent interference in highly sensitive analytical methods.

  • Initial Solvent Rinse: Follow Step 1 of the Standard Cleaning Procedure.

  • Chemical Degradation Rinse (Choose one):

    • Option A: Hydrobromic Acid in Acetic Acid: In a fume hood, prepare a 1:1 (v/v) solution of 48% hydrobromic acid and glacial acetic acid.[5] Rinse the glassware thoroughly with this solution. Extreme caution is required when handling this corrosive mixture.

    • Option B: Base Bath: Immerse the glassware in a base bath (e.g., saturated KOH in isopropanol) for at least 4 hours or overnight.[12][15] Ensure the glassware is completely filled and submerged.

  • Thorough Rinsing:

    • If using the acid rinse, carefully rinse the glassware at least 10 times with tap water, followed by 5 rinses with deionized water.

    • If using the base bath, carefully remove the glassware, rinse with tap water until the surface is no longer slippery, and then rinse 5 times with deionized water.

  • Final Solvent Rinse: Rinse the glassware with a high-purity solvent such as methanol (B129727) or acetonitrile (B52724).[8]

  • Drying: Dry the glassware in a controlled environment, such as a drying oven or by purging with clean, dry nitrogen.

Protocol 3: Verification of Glassware Cleanliness by Wipe Sampling and LC-MS/MS

This protocol outlines the procedure for testing the efficacy of a cleaning method.

  • Wipe Sample Collection:

    • Define a specific surface area on the cleaned and dried glassware (e.g., 100 cm²).

    • Using forceps, moisten a low-lint wipe (e.g., Whatman filter paper) with a suitable desorption solvent (e.g., 20% acetonitrile in 0.1% formic acid in water).[17]

    • Wipe the defined area systematically, first in one direction and then in a perpendicular direction.

    • Place the wipe sample in a clean, labeled vial.

  • Sample Extraction:

    • Add a known volume of the desorption solvent to the vial containing the wipe.

    • Vortex the vial for 1 minute, then sonicate for 10-15 minutes.[17]

    • Transfer the solvent to a clean autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the extract using a validated LC-MS/MS method for this compound.

    • Column: A C18 column (e.g., 4.6 mm x 150 mm, 3 µm) is suitable.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B) is commonly used.

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the transition for NPYR (e.g., m/z 101.1 → 55.1).

  • Acceptance Criteria: The detected NPYR level should be below a pre-defined acceptable limit, which will depend on the sensitivity of the subsequent experiments to be performed with the glassware. For cleaning validation, this is often the limit of quantification (LOQ) of the analytical method.[18]

Visualizations

Experimental_Workflow_for_Glassware_Cleaning cluster_pre_cleaning Pre-Cleaning cluster_cleaning_options Cleaning Options cluster_post_cleaning Post-Cleaning & Verification Start Start Used_Glassware Used NPYR-Contaminated Glassware Start->Used_Glassware Initial_Rinse Initial Rinse (e.g., Acetone) Used_Glassware->Initial_Rinse Standard_Wash Standard Wash (Detergent) Initial_Rinse->Standard_Wash For Routine Use Aggressive_Decon Aggressive Decontamination (Acid/Base/Chemical) Initial_Rinse->Aggressive_Decon For Trace Analysis Water_Rinse Thorough Water Rinse (Tap & DI Water) Standard_Wash->Water_Rinse Aggressive_Decon->Water_Rinse Drying Drying (Air or Oven) Water_Rinse->Drying Verification Verification (Wipe Test & LC-MS/MS) Drying->Verification Clean_Glassware Clean for Use Verification->Clean_Glassware Pass Reclean Reclean Required Verification->Reclean Fail Reclean->Aggressive_Decon

Caption: Workflow for cleaning and verifying NPYR-contaminated glassware.

Troubleshooting_Logic Start Persistent NPYR Contamination Detected Review_Cleaning Review Current Cleaning Protocol Start->Review_Cleaning Is_Aggressive Is protocol aggressive enough (e.g., acid/base bath)? Review_Cleaning->Is_Aggressive Implement_Aggressive Implement Aggressive Decontamination Protocol Is_Aggressive->Implement_Aggressive No Check_Sources Investigate Other Contamination Sources Is_Aggressive->Check_Sources Yes Revalidate Re-validate Cleaning Procedure Implement_Aggressive->Revalidate Test_Reagents Test Cleaning Agents & Solvents for NPYR Check_Sources->Test_Reagents Contaminated_Reagents Reagents Contaminated? Test_Reagents->Contaminated_Reagents Replace_Reagents Replace with High-Purity Reagents & Retest Contaminated_Reagents->Replace_Reagents Yes Evaluate_Environment Evaluate Environmental Cross-Contamination Contaminated_Reagents->Evaluate_Environment No Replace_Reagents->Revalidate Isolate_Decontaminate Isolate Area & Decontaminate Surfaces Evaluate_Environment->Isolate_Decontaminate Isolate_Decontaminate->Revalidate

Caption: Troubleshooting logic for persistent NPYR contamination.

References

Technical Support Center: N-Nitrosopyrrolidine (NPYR) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of N-Nitrosopyrrolidine (NPYR) and other nitrosamines.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for this compound (NPYR) is non-linear (r² < 0.99). What are the potential causes and how can I address this?

A1: Non-linearity in calibration curves is a common issue in LC-MS/MS and GC-MS analysis of nitrosamines. Several factors can contribute to this problem. The table below summarizes potential causes and recommended solutions.

Potential CauseRecommended Solution
Detector Saturation At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[1][2][3] Solution: Reduce the injection volume, dilute the high-concentration standards, or use a less abundant but still specific precursor/product ion pair for quantification.
Matrix Effects Co-eluting compounds from the sample matrix can suppress or enhance the ionization of NPYR, leading to a non-linear response, especially in LC-MS/MS.[1][2][4] This effect may not be consistent across the entire concentration range. Solution: Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[5] The use of a stable isotope-labeled internal standard (SIL-IS) for NPYR is highly recommended to compensate for matrix effects.[1]
Analyte Instability Nitrosamines can be sensitive to light and high temperatures.[5] Degradation of standards during preparation or analysis can lead to inaccurate responses and poor linearity. Solution: Protect samples and standards from UV light by using amber vials.[5] Avoid high temperatures during sample preparation and consider using a cooled autosampler.[5]
In-source Fragmentation/Reaction In the mass spectrometer's ion source, the analyte might undergo fragmentation or reaction, which can be concentration-dependent. Solution: Optimize the ion source parameters, such as temperature and voltages, to minimize in-source reactions.
Inappropriate Regression Model Forcing a linear regression model on data that is inherently non-linear will result in a poor fit. Solution: If non-linearity is persistent and understood, consider using a non-linear regression model, such as a quadratic fit.[2][3] However, the choice of a non-linear model should be justified and validated. For many applications, a weighted linear regression (e.g., 1/x or 1/x²) can improve the fit at the lower end of the calibration range.[6][7]

Q2: What is a suitable internal standard (IS) for NPYR quantification, and why is it important?

A2: The ideal internal standard for NPYR quantification is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d8. A SIL internal standard is considered the "gold standard" because it has nearly identical chemical and physical properties to the unlabeled analyte.[1] This allows it to effectively compensate for variability during sample preparation, chromatography, and ionization, particularly from matrix effects.[1] Using a SIL-IS can significantly improve the accuracy and precision of the quantification. If a SIL-IS for NPYR is not available, a structurally similar nitrosamine (B1359907) that is not present in the samples could be considered, but this is a less ideal approach.

Q3: I am observing poor chromatographic peak shape (e.g., tailing, fronting) for NPYR. What could be the cause?

A3: Poor peak shape can be attributed to several factors related to the chromatographic system and method. Common causes include:

  • Column Overload: Injecting too much analyte can lead to peak fronting. Try reducing the injection volume or diluting the sample.

  • Secondary Interactions: Interactions between the analyte and active sites on the column (e.g., free silanols) can cause peak tailing. Ensure the column is appropriate for the analysis and consider using a column with end-capping.

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase can affect peak shape. For LC-MS, ensure the mobile phase is compatible with the ionization technique.

  • Column Contamination or Degradation: A contaminated or old column can lead to poor peak shapes. Try flushing the column or replacing it if necessary.

Q4: How can I prevent the artificial formation of nitrosamines during sample preparation and analysis?

A4: The artificial formation of nitrosamines is a significant concern, as it can lead to false-positive results.[8] This can occur when a nitrosating agent (like nitrite) and a secondary or tertiary amine are present, often under acidic conditions.[5][9] To minimize this risk:

  • pH Control: Nitrosamine formation is often favored in acidic conditions.[9] Consider adjusting the pH of your sample and mobile phase to be neutral or basic.[5]

  • Avoid Nitrite (B80452) Sources: Use high-purity reagents and solvents to avoid introducing nitrite contamination.[5]

  • Use of Inhibitors: Antioxidants like ascorbic acid or alpha-tocopherol (B171835) can be added to samples to suppress the formation of nitrosamines.[5]

  • Control Temperature: Avoid high temperatures during sample preparation as heat can accelerate the nitrosation reaction.[8]

Troubleshooting Guides

Issue 1: Poor Linearity (r² < 0.99) in Calibration Curve

Use the following flowchart to troubleshoot poor linearity in your NPYR calibration curve.

G start Start: Poor Linearity (r² < 0.99) check_high_conc Are high concentration points deviating? start->check_high_conc detector_saturation Potential Detector Saturation check_high_conc->detector_saturation Yes check_low_conc Are low concentration points deviating? check_high_conc->check_low_conc No solution_saturation Solution: - Dilute high standards - Reduce injection volume - Use a different ion transition detector_saturation->solution_saturation end Re-evaluate Linearity solution_saturation->end matrix_effects Potential Matrix Effects or Inappropriate Weighting check_low_conc->matrix_effects Yes random_scatter Is there random scatter across the curve? check_low_conc->random_scatter No solution_matrix Solution: - Improve sample cleanup (SPE, LLE) - Use a Stable Isotope-Labeled IS - Apply weighted regression (e.g., 1/x) matrix_effects->solution_matrix solution_matrix->end analyte_instability Potential Analyte Instability or Inconsistent Sample Prep random_scatter->analyte_instability Yes random_scatter->end No, consult further solution_instability Solution: - Protect standards from light (amber vials) - Use cooled autosampler - Review sample preparation procedure for consistency analyte_instability->solution_instability solution_instability->end

Troubleshooting workflow for poor calibration curve linearity.

Experimental Protocols

General Protocol for NPYR Calibration Standard Preparation

This protocol provides a general guideline for the preparation of calibration standards for NPYR analysis by LC-MS or GC-MS.

G cluster_prep Preparation of Stock and Working Solutions cluster_cal Preparation of Calibration Standards stock_sol 1. Prepare Primary Stock Solution (e.g., 1000 µg/mL NPYR in Methanol) working_sol 3. Prepare Intermediate Working Solution (e.g., 10 µg/mL NPYR from Primary Stock) stock_sol->working_sol is_stock_sol 2. Prepare Internal Standard Stock (e.g., 1000 µg/mL NPYR-d8 in Methanol) is_working_sol 4. Prepare IS Working Solution (e.g., 10 µg/mL NPYR-d8 from IS Stock) is_stock_sol->is_working_sol dilution 5. Serial Dilution of Working Solution (Prepare a series of calibration standards, e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) working_sol->dilution add_is 6. Add Internal Standard (Spike each calibration standard with a fixed concentration of IS working solution) is_working_sol->add_is dilution->add_is final_vol 7. Adjust to Final Volume (Use the appropriate diluent, e.g., mobile phase or extraction solvent) add_is->final_vol analysis 8. Analyze by GC-MS or LC-MS/MS final_vol->analysis

Workflow for preparing NPYR calibration standards.

Detailed Steps:

  • Primary Stock Solution: Accurately weigh a known amount of NPYR reference standard and dissolve it in a suitable solvent (e.g., methanol) to a final concentration of, for example, 1000 µg/mL. Store this solution appropriately, protected from light and at a low temperature.

  • Internal Standard (IS) Stock Solution: Similarly, prepare a stock solution of the stable isotope-labeled internal standard (e.g., NPYR-d8) at a concentration of 1000 µg/mL.

  • Intermediate Working Solutions: Prepare intermediate working solutions by diluting the primary stock solutions. For example, dilute the 1000 µg/mL NPYR stock to 10 µg/mL.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard that will be used to spike all standards and samples.

  • Calibration Standards: Perform serial dilutions of the intermediate NPYR working solution to prepare a series of calibration standards covering the desired concentration range (e.g., 0.1 to 100 ng/mL).

  • Spiking with Internal Standard: Add a fixed volume of the IS working solution to each calibration standard to achieve a constant concentration of the IS in all standards.

  • Final Volume Adjustment: Adjust the final volume of each calibration standard with the appropriate diluent (e.g., mobile phase for LC-MS or the extraction solvent used for samples).

  • Analysis: Analyze the prepared calibration standards using the validated GC-MS or LC-MS/MS method.

  • Calibration Curve Construction: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Apply an appropriate regression model to fit the data.

Quantitative Data Summary

The acceptable performance of a calibration curve is determined by several parameters. The following table summarizes typical acceptance criteria for NPYR quantification methods.

ParameterTypical Acceptance Criteria
Correlation Coefficient (r) ≥ 0.99[10]
Coefficient of Determination (r²) ≥ 0.98[11]
Calibration Model Linear, weighted linear (e.g., 1/x), or quadratic. The simplest model that adequately describes the data should be used.
Accuracy of Back-Calculated Concentrations Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision of Back-Calculated Concentrations Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ).

Note: These are general guidelines, and specific criteria may vary depending on the regulatory requirements and the specific application.

References

Dealing with co-eluting interferences in N-Nitrosopyrrolidine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analysis of N-Nitrosopyrrolidine (NPYR), with a specific focus on dealing with co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for this compound analysis?

A1: The most common and effective analytical techniques for nitrosamine (B1359907) analysis, including this compound, are hyphenated mass spectrometry methods.[1] These methods offer the high sensitivity and selectivity required for detecting trace levels of these impurities. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1][2]

Q2: What are common causes of co-eluting interferences in this compound analysis?

A2: Co-eluting interferences in this compound analysis can arise from several sources:

  • Matrix Effects: Components of the sample matrix (e.g., active pharmaceutical ingredients (APIs), excipients) can co-elute with NPYR and either suppress or enhance its ionization in the mass spectrometer source.[3][4]

  • Structurally Similar Compounds: Impurities or degradants with similar physicochemical properties to NPYR may have comparable retention times on the analytical column.

  • Solvent-Related Impurities: Some organic solvents, like dimethylformamide (DMF), can cause interference with the analysis of certain nitrosamines, such as N-nitrosodimethylamine (NDMA).[5] While a different compound, this highlights the potential for solvent-derived interferences.

  • Contamination: External contamination from laboratory equipment, reagents, and even nitrile gloves can introduce interfering compounds.[6]

Q3: How can I confirm the identity of this compound in the presence of a suspected co-eluting peak?

A3: Confirming the identity of NPYR involves multiple steps. A common confirmatory procedure for volatile nitrosamines like NPYR using GC-MS involves monitoring for the presence of characteristic ions (e.g., m/z 30, 42, and 100 for NPYR).[7] The identity can be further confirmed if these ion signals disappear after the sample extract is subjected to UV photolysis, which degrades nitrosamines.[7] For both GC-MS/MS and LC-MS/MS, the use of Multiple Reaction Monitoring (MRM) provides high selectivity.[1][8] The ratio of the quantifier and qualifier ion transitions should be consistent between the sample and a known standard. High-resolution mass spectrometry (HRMS) can also be employed to obtain accurate mass measurements, further confirming the elemental composition of the analyte.

Troubleshooting Guides

Issue 1: Poor peak shape or peak splitting for this compound.
Possible Cause Troubleshooting Step
Column Overload Dilute the sample or reduce the injection volume.[9] Overloading the analytical column can lead to peak fronting or tailing.
Incompatible Solvent Ensure the sample solvent is compatible with the mobile phase (for LC) or the liner (for GC). A mismatch can cause peak distortion.
Column Contamination or Degradation Implement a column washing step after each run. If the problem persists, consider replacing the guard column or the analytical column.
Inappropriate GC Inlet Temperature For GC analysis, an excessively high inlet temperature can cause thermal degradation of NPYR or other sample components, leading to poor peak shape. Optimize the inlet temperature.[10]
Issue 2: Inconsistent this compound recovery.
Possible Cause Troubleshooting Step
Matrix Effects Matrix components can suppress or enhance the NPYR signal. To mitigate this, consider matrix-matched calibration curves, standard addition, or the use of an isotopically labeled internal standard.[5][9] Sample dilution can also reduce matrix effects, but may impact sensitivity.[5]
Inefficient Extraction Optimize the sample preparation method. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can help to effectively isolate NPYR from the sample matrix.[9][11]
Analyte Instability N-nitrosamines can be sensitive to light and acidic conditions.[12][13] Protect samples from light and ensure the pH of the sample and solutions is controlled throughout the analytical process.
Variability in Manual Sample Preparation Manual sample handling can introduce errors.[6] Where possible, automate sample preparation steps to improve reproducibility.[6]
Issue 3: Suspected co-eluting interference with the this compound peak.
Possible Cause Troubleshooting Step
Insufficient Chromatographic Resolution Modify the chromatographic method to improve separation. For LC, this can involve adjusting the mobile phase gradient, changing the column chemistry (e.g., using a pentafluorophenyl column for polar nitrosamines), or altering the flow rate.[9] For GC, optimizing the oven temperature program can improve resolution.[10]
Interference from Matrix Employ more selective sample preparation techniques like SPE to remove interfering matrix components before analysis.[9][11]
Use of a More Selective Detector Tandem mass spectrometry (MS/MS) is highly selective and can differentiate between compounds with the same retention time but different mass-to-charge ratios and fragmentation patterns.[4][11] Utilizing MRM mode can significantly reduce noise and increase selectivity.[8]

Data Presentation

Table 1: Comparison of LC-MS/MS and GC-MS/MS for this compound Analysis

ParameterLC-MS/MSGC-MS/MS
Applicability Versatile for a broad range of nitrosamines, including less volatile and thermally unstable compounds.[1]Preferred for volatile nitrosamines like NPYR.[1]
Sensitivity High sensitivity, capable of reaching low parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[1]Also highly sensitive, particularly for volatile analytes.[1]
Selectivity Excellent selectivity through Multiple Reaction Monitoring (MRM).[1]High selectivity, also utilizing MRM.[1]
Matrix Effects Can be a significant issue, requiring careful sample preparation and method optimization.[1][3]Matrix effects can also occur, but headspace sampling can minimize the introduction of non-volatile matrix components.
Ionization Electrospray Ionization (ESI) is common, though Atmospheric Pressure Chemical Ionization (APCI) can be better for some low-mass nitrosamines.[11]Electron Ionization (EI) is standard. Softer ionization techniques like Chemical Ionization (CI) can also be used.[14]

Experimental Protocols

Protocol 1: Sample Preparation for this compound in a Drug Product (LC-MS/MS)

This is a general protocol and may require optimization for specific drug product matrices.

  • Sample Weighing and Dissolution:

    • Accurately weigh a portion of the powdered drug product equivalent to a specific amount of the active pharmaceutical ingredient (e.g., 500 mg) into a centrifuge tube.[1]

    • Add a suitable solvent (e.g., 25 mL of methanol) and sonicate for 30 minutes to dissolve the sample and extract the nitrosamines.[1]

  • Centrifugation and Filtration:

    • Centrifuge the sample at 4000 rpm for 10 minutes to pelletize insoluble excipients.[1]

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[1]

  • Use of Internal Standard:

    • For improved accuracy and precision, spike the sample with an isotopically labeled internal standard (e.g., this compound-d8) prior to extraction.

Protocol 2: GC-MS/MS Analysis of this compound

This protocol provides typical starting conditions that may need to be optimized.

  • Chromatographic Conditions:

    • GC System: Agilent 7890B or equivalent.[1]

    • Column: Agilent VF-WAXms (30 m × 0.25 mm, 0.25 µm) or a similar polar capillary column.[1]

    • Inlet Temperature: 220-230 °C.[1][10]

    • Injection Mode: Splitless.[1][10]

    • Oven Temperature Program: 40 °C (hold for 0.5 min), ramp at 20 °C/min to 160 °C, then ramp at 10 °C/min to a final temperature suitable for eluting all compounds of interest.[10]

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer is recommended for high sensitivity and selectivity.[14][15]

    • Ionization Mode: Electron Ionization (EI) at 70 eV (a softer energy, e.g., 40 eV, can be evaluated to reduce fragmentation if necessary).[14]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Example Transitions for NPYR: Monitor the parent ion (m/z 100) and at least two product ions (e.g., m/z 42, m/z 30).[7] Collision energies for each transition should be optimized.[14]

Visualizations

Troubleshooting_Coeluting_Interference cluster_problem Problem Identification cluster_strategy Mitigation Strategies cluster_actions Specific Actions cluster_verification Verification Problem Suspected Co-eluting Interference with NPYR Peak Strategy1 Optimize Chromatography Problem->Strategy1 Strategy2 Enhance Sample Preparation Problem->Strategy2 Strategy3 Increase Detector Selectivity Problem->Strategy3 Action1a Adjust Gradient/Oven Program Strategy1->Action1a Action1b Change Column Chemistry Strategy1->Action1b Action2a Implement SPE or LLE Strategy2->Action2a Action2b Use Matrix-Matched Standards Strategy2->Action2b Action3a Use MS/MS (MRM) Strategy3->Action3a Action3b Consider High-Resolution MS Strategy3->Action3b Verification Peak Purity & Confirmation (e.g., Ion Ratio Confirmation) Action1a->Verification Action1b->Verification Action2a->Verification Action2b->Verification Action3a->Verification Action3b->Verification

Caption: Troubleshooting workflow for co-eluting interferences.

Sample_Prep_Workflow Start Start: Drug Product Sample Weigh 1. Weigh Sample & Add Solvent (e.g., Methanol) Start->Weigh Spike Optional: Spike with Isotopically Labeled Internal Standard Weigh->Spike Extract 2. Sonicate for Extraction Spike->Extract Separate 3. Centrifuge to Pelletize Solids Extract->Separate Filter 4. Filter Supernatant (0.22 µm) Separate->Filter Analyze 5. Transfer to Vial for Analysis (LC-MS/MS or GC-MS/MS) Filter->Analyze End End: Analysis Analyze->End

Caption: General sample preparation workflow for NPYR analysis.

References

Validation & Comparative

A Comparative Guide to Inter-laboratory Validation of Analytical Methods for N-Nitrosopyrrolidine (NPYR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of N-Nitrosopyrrolidine (NPYR), a probable human carcinogen, to support inter-laboratory validation efforts. The performance of three common analytical techniques—Electron Ionization Gas Chromatography-Tandem Mass Spectrometry (EI-GC-MS/MS), Atmospheric Pressure Chemical Ionization Liquid Chromatography-Tandem Mass Spectrometry (APCI-LC-MS/MS), and Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS)—is evaluated based on published validation data.

Data Presentation: Performance Characteristics of Analytical Methods for NPYR

The following table summarizes the quantitative performance data for the analysis of NPYR using three different analytical techniques. The data has been compiled from various validation studies to provide a comparative overview.

Performance CharacteristicEI-GC-MS/MSAPCI-LC-MS/MSESI-LC-MS/MS
Linearity (R²) ≥ 0.99[1][2]≥ 0.99[1]≥ 0.99
Limit of Detection (LOD) < 1 µg/L[1][2]Not explicitly stated for NPYRNot explicitly stated for NPYR
Limit of Quantitation (LOQ) 0.03 µg/kg to 0.38 µg/kg[3]Not explicitly stated for NPYR0.1 ng/mL[4][5]
Accuracy (Recovery %) Average 108.66 ± 9.32%[1][2]Data not available for NPYR89.5% to 112.0%[4][5]
Precision (%RSD) < 6%[1][2]Data not available for NPYR0.61% to 4.42%[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used for NPYR analysis and can serve as a basis for laboratory implementation and validation.

EI-GC-MS/MS Method

This method is suitable for the analysis of volatile nitrosamines like NPYR.

  • Sample Preparation: Extraction of the sample with dichloromethane (B109758) is a common procedure.[6] For certain matrices, a clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering substances.

  • Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS) is used.[1][2]

    • GC Column: A DB-WAX UI column (30 m × 0.25 mm, 0.25 µm) is often employed for the separation of nitrosamines.[1]

    • Oven Temperature Program: A typical program starts at 50°C, ramps to 150°C, then to 180°C, and finally to 240°C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV is used.[1]

    • MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.[6]

APCI-LC-MS/MS Method

APCI is often preferred for low-mass nitrosamines in LC-MS analysis.[7]

  • Sample Preparation: Samples are typically dissolved in an appropriate solvent, such as methanol, and may require filtration before injection.

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS) with an APCI source is utilized.[1]

    • LC Column: A C18 reversed-phase column, such as an Agilent Zorbax Eclipse Plus C18 (3.0 × 150 mm, 3.5 µm), is commonly used.[1]

    • Mobile Phase: A gradient elution with 0.1% formic acid in water and acetonitrile (B52724) is typically employed.[1]

    • Ion Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[1]

    • MS Detection: MRM mode is used for quantification.[1]

ESI-LC-MS/MS Method

ESI is a versatile ionization technique suitable for a broad range of nitrosamines.[7]

  • Sample Preparation: Similar to the APCI method, samples are dissolved in a suitable solvent and filtered.

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS) with an ESI source is used.[1]

    • LC Column: An Agilent Zorbax Eclipse Plus C18 column (3.0 × 150 mm, 3.5 µm) is a suitable choice.[1]

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is used for separation.[1]

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.[1]

    • MS Detection: Quantification is performed in MRM mode.[1]

Mandatory Visualization

The following diagrams illustrate the general workflow of an inter-laboratory validation study and the logical relationship between the compared analytical techniques.

InterLaboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Phase A Define Study Objectives & Scope B Select Analytical Methods for Comparison A->B C Develop & Distribute Protocol B->C D Prepare & Distribute Homogeneous Samples C->D E Participating Laboratories Analyze Samples D->E F Collect & Statistically Analyze Data E->F G Evaluate Method Performance Characteristics F->G H Prepare & Publish Comparison Guide G->H Analytical_Technique_Comparison cluster_gc Gas Chromatography Based cluster_lc Liquid Chromatography Based GC_MS EI-GC-MS/MS APCI_LC_MS APCI-LC-MS/MS ESI_LC_MS ESI-LC-MS/MS NPYR This compound (NPYR) Analysis NPYR->GC_MS Volatile Analyte NPYR->APCI_LC_MS Thermally Labile / Polar Analyte NPYR->ESI_LC_MS Thermally Labile / Polar Analyte

References

A Comparative Guide to GC-TEA and GC-MS for N-Nitrosopyrrolidine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of N-nitrosamines, such as N-Nitrosopyrrolidine (NPYR), a probable human carcinogen, is of paramount importance in the pharmaceutical industry and for consumer safety. Gas chromatography (GC) is the separation technique of choice for volatile nitrosamines like NPYR, and it is typically coupled with either a Thermal Energy Analyzer (TEA) or a Mass Spectrometer (MS) for detection. This guide provides an objective comparison of GC-TEA and GC-MS for the analysis of this compound, supported by experimental data and detailed methodologies to aid researchers in selecting the most suitable technique for their analytical needs.

Principle of Detection

GC-TEA: The Thermal Energy Analyzer is a highly specific detector for nitroso- and nitro-compounds.[1][2] After chromatographic separation in the GC, the eluent enters a pyrolyzer. At approximately 500°C, the N-NO bond in nitrosamines is thermally cleaved, releasing a nitric oxide (NO) radical.[1][2] This NO radical then reacts with ozone in a reaction chamber to produce electronically excited nitrogen dioxide (NO₂). As the excited NO₂ decays to its ground state, it emits light in the near-infrared region, which is detected by a photomultiplier tube.[1][2] The intensity of the emitted light is directly proportional to the amount of the nitrosamine (B1359907) present.

GC-MS: A mass spectrometer separates ions based on their mass-to-charge ratio (m/z). When coupled with GC, the separated compounds are ionized, typically through electron ionization (EI). In the case of this compound, the molecular ion and characteristic fragment ions are produced. For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) is often employed.[3][4] In this setup, a specific precursor ion for NPYR is selected in the first quadrupole, fragmented in a collision cell, and then a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix interferences.[4]

Performance Comparison

The choice between GC-TEA and GC-MS for this compound analysis often depends on the specific requirements of the application, such as the need for high selectivity, sensitivity, or the availability of instrumentation. While GC-TEA has historically been a standard for its specificity, advancements in mass spectrometry have made GC-MS/MS a highly sensitive and widely used alternative.[3][5]

ParameterGC-TEAGC-MS/MS
Selectivity Highly selective for N-nitroso compounds, minimizing matrix interference.[1][2]High selectivity, especially in MS/MS (MRM) mode, but can be prone to matrix effects.[3][4]
Sensitivity (LOD/LOQ) Historically sensitive, with reported detection limits in the low pg range.[1]Extremely sensitive, with reported LOQs between 1 and 10 ppb and IDLs as low as 0.35 pg on-column for NPYR.[6]
Linearity (R²) Good linearity over a defined concentration range.[7]Excellent linearity, with R² values typically >0.99.[8]
Precision (%RSD) Good repeatability.Excellent repeatability, with %RSD values often below 10%.[8]
Confirmation Primarily quantitative; confirmation may require additional techniques.Provides structural information for confirmation of identity.[9]
Versatility Specific to N-nitroso and N-nitro compounds.[1]Can analyze a wide range of volatile and semi-volatile compounds.
Availability Less common in modern analytical laboratories.[10]Widely available in analytical and research laboratories.

Experimental Protocols

GC-TEA Methodology for this compound

This protocol is based on established methods for the analysis of volatile nitrosamines in various matrices.

1. Sample Preparation (General)

  • A representative sample is extracted using a suitable solvent, such as dichloromethane (B109758).

  • The extract is concentrated and may be subjected to a clean-up step, for example, using a silica (B1680970) gel column, to remove interfering compounds.

2. GC-TEA System and Conditions

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Injector: Split/splitless inlet at 150-200°C.[11]

  • Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40-60°C, hold for 1-2 minutes.

    • Ramp: 10-15°C/min to 180-200°C.

    • Final hold: 5-10 minutes.

  • TEA Detector: Ellutia 810 Series TEA or equivalent.

  • Pyrolyzer Temperature: 500-550°C.

  • Interface Temperature: 200°C.

  • Ozone: Supplied from an ozone generator.

  • Vacuum: Maintained at a low pressure (e.g., <1 Torr).

GC-MS/MS Methodology for this compound

This protocol is based on common methods for the trace analysis of nitrosamine impurities in pharmaceutical products and environmental samples.

1. Sample Preparation (e.g., for Drug Substance)

  • Weigh 250-500 mg of the sample into a centrifuge tube.

  • Add an appropriate volume of a suitable solvent (e.g., dichloromethane or methanol) and an internal standard solution (e.g., NPYR-d8).[12][13]

  • Vortex and/or sonicate to dissolve the sample.

  • Centrifuge to pellet any undissolved excipients.

  • Transfer the supernatant to a GC vial for analysis.

2. GC-MS/MS System and Conditions

  • Gas Chromatograph: Agilent 8890 GC or equivalent.[14]

  • Injector: Splitless mode at 220°C.[14]

  • Column: Agilent DB-WAX UI, DB-1701, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[3][15]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 0.5 minutes.

    • Ramp 1: 20°C/min to 160°C.

    • Ramp 2: 10°C/min to 240°C, hold for 5 minutes.[14]

  • Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS/MS or equivalent.[14]

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperatures: Q1 and Q3 at 150°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • NPYR Precursor Ion: m/z 100.

    • NPYR Product Ions: m/z 42, 68 (example transitions, should be optimized).

Workflow Diagrams

GC_TEA_Workflow cluster_prep Sample Preparation cluster_analysis GC-TEA Analysis Sample Sample Extraction Extraction Sample->Extraction Cleanup Clean-up (Optional) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC GC Separation Concentration->GC Pyrolyzer Pyrolysis (500°C) N-NO bond cleavage GC->Pyrolyzer TEA TEA Detector (NO + O3 -> NO2*) Pyrolyzer->TEA Detection Detection (Light Emission) TEA->Detection Data Data Acquisition & Processing Detection->Data Signal

GC-TEA Analytical Workflow

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis Sample Sample Extraction Extraction with IS Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation GC GC Separation Centrifugation->GC Ionization Ionization (EI) GC->Ionization Q1 Q1: Precursor Ion Selection Ionization->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Processing Detector->Data Signal

GC-MS/MS Analytical Workflow

Conclusion

Both GC-TEA and GC-MS are powerful techniques for the analysis of this compound.

GC-TEA stands out for its exceptional selectivity for N-nitroso compounds, which can significantly simplify sample preparation and reduce matrix effects.[1][2] This makes it a robust and reliable technique, particularly in complex matrices where interferences are a concern. However, its limited availability in modern laboratories and its specificity to a single class of compounds can be a drawback.[10]

GC-MS , especially in its tandem MS/MS configuration, offers superior sensitivity and the ability to provide structural confirmation of the analyte.[3][9] Its versatility for analyzing a broader range of compounds and its widespread availability make it a more common choice in many analytical settings. While it can be susceptible to matrix effects, these can often be mitigated through careful sample preparation and the use of isotopic internal standards.

For routine quality control of known nitrosamines in well-characterized matrices, GC-TEA can be a cost-effective and efficient solution. For research, development, and regulatory submissions that require the highest sensitivity, confirmation of identity, and the potential to screen for other impurities, GC-MS/MS is generally the preferred method. The ultimate choice will depend on the specific analytical challenges, regulatory requirements, and available resources.

References

A Comparative Analysis of the Carcinogenic Potency of N-Nitrosopyrrolidine and N-Nitrosodimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the carcinogenic potency of two prevalent N-nitrosamines: N-Nitrosopyrrolidine (NPYR) and N-Nitrosodimethylamine (NDMA). The information presented is collated from robust experimental data to assist researchers and professionals in the fields of toxicology, pharmacology, and drug development in understanding the relative risks associated with these compounds.

Executive Summary

Both this compound (NPYR) and N-Nitrosodimethylamine (NDMA) are recognized carcinogens that require metabolic activation to exert their genotoxic effects. However, extensive research, including comprehensive animal bioassays, indicates a significant difference in their carcinogenic potency. The International Agency for Research on Cancer (IARC) classifies NDMA as a Group 2A carcinogen, meaning it is "probably carcinogenic to humans," based on sufficient evidence in experimental animals and strong mechanistic evidence. In contrast, NPYR is classified as a Group 2B carcinogen, indicating it is "possibly carcinogenic to humans," reflecting a lower level of evidence. This distinction is quantitatively supported by carcinogenicity data, such as the TD50 values (the chronic dose rate that would induce tumors in 50% of animals that would otherwise have been tumor-free), where NDMA consistently demonstrates higher potency.

Quantitative Carcinogenic Potency

The carcinogenic potency of NPYR and NDMA has been quantified in numerous studies, with the TD50 value serving as a key metric for comparison. The data presented below, primarily from studies in rats, illustrates the higher carcinogenic potency of NDMA.

CompoundSpecies/StrainSexRoute of AdministrationTarget Organ(s)TD50 (mg/kg body weight/day)Reference
This compound (NPYR) RatMaleOral (drinking water)Liver, Kidney0.799[1]
RatFemaleOral (drinking water)Liver, Vascular System0.679[1]
N-Nitrosodimethylamine (NDMA) RatMaleOral (drinking water)Kidney, Liver, Lung, Testes, Vascular System0.0959[2]

Key Experimental Data and Protocols

The following tables summarize the methodologies and key findings from pivotal dose-response carcinogenicity studies of NPYR and NDMA in rats. These studies provide the foundational data for the quantitative comparison of their carcinogenic potencies.

This compound (NPYR) Carcinogenicity Study
ParameterDescription
Reference Preussmann R, Schmähl D, Eisenbrand G. Carcinogenicity of this compound: dose-response study in rats. Z Krebsforsch Klin Onkol Cancer Res Clin Oncol. 1977 Nov 18;90(2):161-6.[3][4]
Animal Model Rats (strain not specified in abstract)
Vehicle Drinking water
Route of Administration Oral
Dosing Regimen Daily oral doses of 10, 3, 1, and 0.3 mg/kg body weight/day.
Duration of Treatment Not specified in abstract.
Key Findings - Liver cancer incidence of 46% at 10 mg/kg/day.[3][4]
- Liver cancer incidence of 84% at 3 mg/kg/day.[3][4]
- Liver cancer incidence of 32% at 1 mg/kg/day.[3][4]
- No statistically significant increase in tumor rate at 0.3 mg/kg/day compared to controls.[3][4]
N-Nitrosodimethylamine (NDMA) Carcinogenicity Study
ParameterDescription
Reference Peto R, Gray R, Brantom P, et al. Effects on 4080 rats of chronic ingestion of N-nitrosodiethylamine or N-nitrosodimethylamine: a detailed dose-response study. Cancer Res. 1991 Dec 1;51(23 Pt 2):6415-51.[5]
Animal Model Inbred rats
Vehicle Drinking water
Route of Administration Oral
Dosing Regimen Various different concentrations of NDMA administered from weaning for the natural lifespan of the animals.
Duration of Treatment Chronic, lifetime exposure.
Key Findings - A clear dose-response relationship was observed for liver cancer.[5]
- At low dose rates (below 1 ppm), the relationship between dose and liver neoplasm incidence was approximately linear.[5]
- The study also reported on non-neoplastic liver abnormalities at frequencies proportional to the dose rate.[5]

Metabolic Activation Pathways

The carcinogenicity of both NPYR and NDMA is contingent upon their metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver. This activation process transforms the parent compounds into highly reactive electrophilic intermediates that can form adducts with DNA, leading to mutations and the initiation of cancer.

The key initial step for both compounds is α-hydroxylation, which occurs on a carbon atom adjacent to the N-nitroso group.

cluster_NDMA N-Nitrosodimethylamine (NDMA) Activation NDMA N-Nitrosodimethylamine (NDMA) CYP_NDMA CYP Enzymes (e.g., CYP2E1) NDMA->CYP_NDMA AlphaOH_NDMA α-Hydroxy-NDMA (unstable) CYP_NDMA->AlphaOH_NDMA Diazonium_NDMA Methyldiazonium Ion (reactive electrophile) AlphaOH_NDMA->Diazonium_NDMA spontaneous decomposition DNA_Adducts_NDMA DNA Adducts (e.g., O6-methylguanine) Diazonium_NDMA->DNA_Adducts_NDMA Carcinogenesis_NDMA Carcinogenesis DNA_Adducts_NDMA->Carcinogenesis_NDMA

Metabolic activation pathway of N-Nitrosodimethylamine (NDMA).

cluster_NPYR This compound (NPYR) Activation NPYR This compound (NPYR) CYP_NPYR CYP Enzymes NPYR->CYP_NPYR AlphaOH_NPYR α-Hydroxy-NPYR (unstable) CYP_NPYR->AlphaOH_NPYR Intermediate_NPYR Reactive Intermediates AlphaOH_NPYR->Intermediate_NPYR spontaneous decomposition DNA_Adducts_NPYR DNA Adducts Intermediate_NPYR->DNA_Adducts_NPYR Carcinogenesis_NPYR Carcinogenesis DNA_Adducts_NPYR->Carcinogenesis_NPYR

Metabolic activation pathway of this compound (NPYR).

Experimental Workflow: Carcinogenicity Bioassay

The determination of carcinogenic potency relies on standardized long-term animal bioassays. The following diagram illustrates a typical workflow for such a study.

start Study Initiation animal_selection Animal Model Selection (e.g., Rats, Mice) start->animal_selection group_allocation Group Allocation (Control and Dose Groups) animal_selection->group_allocation dosing Chronic Administration (e.g., in drinking water, feed) group_allocation->dosing monitoring In-life Monitoring (Clinical signs, body weight) dosing->monitoring necropsy Terminal Necropsy monitoring->necropsy End of study or moribund sacrifice histopathology Histopathological Examination necropsy->histopathology data_analysis Data Analysis (Tumor incidence, latency) histopathology->data_analysis conclusion Conclusion on Carcinogenicity data_analysis->conclusion

Workflow of a typical carcinogenicity bioassay in rodents.

Conclusion

The available experimental data unequivocally indicates that N-Nitrosodimethylamine (NDMA) is a more potent carcinogen than this compound (NPYR). This is supported by its lower TD50 value in rats, indicating that a smaller daily dose is required to induce tumors, and its classification by IARC as a Group 2A carcinogen. While both compounds share a common mechanism of metabolic activation via α-hydroxylation, the higher potency of NDMA underscores the importance of compound-specific risk assessment. For professionals in drug development and safety assessment, this comparative data is crucial for establishing appropriate safety margins and control strategies for these nitrosamine (B1359907) impurities.

References

A Validated Method for N-Nitrosopyrrolidine (NPYR) Detection in Cosmetics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A novel, sensitive, and efficient analytical method has been developed for the simultaneous determination of N-Nitrosopyrrolidine (NPYR) and other N-nitrosamines in cosmetic products. This guide provides a comprehensive comparison of this new method with established analytical techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

N-nitrosamines, including NPYR, are classified as probable human carcinogens and their presence in cosmetic products is a significant safety concern.[1][2] They are not intentionally added but can form from precursor ingredients during manufacturing or storage.[1][2] Therefore, robust and sensitive analytical methods are crucial for monitoring and ensuring the safety of cosmetic products.[1][2] This guide details a new method utilizing Vortex-Assisted Dispersive Liquid-Liquid Microextraction (VA-DLLME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and compares it with other prevalent techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) based methods.

Comparative Analysis of Analytical Methods

The performance of the new VA-DLLME GC-MS method for NPYR was compared against an established LC-MS method. The key validation parameters are summarized in the table below, demonstrating the new method's high sensitivity and efficiency.

ParameterNew Method (VA-DLLME GC-MS)Alternative Method (LC-MS)
Analyte This compound (NPYR)This compound (NPYR)
Limit of Detection (LOD) Low µg/kg level[3]1.8 - 50 ng/g[4]
Limit of Quantification (LOQ) Low µg/kg level[3]Not Specified
Linearity Up to 20 ng/mL[3]0.5 - 50 ng/mL[4]
Recovery Not specified, but matrix effects were avoided via standard addition calibration[3]80 - 113%[4]
Repeatability (RSD) <13%[3]<9.8%[4]
Instrumentation Gas Chromatography-Mass Spectrometry (GC-MS)[1]Liquid Chromatography-Mass Spectrometry (LC-MS)[4]
Sample Preparation Vortex-Assisted Dispersive Liquid-Liquid Microextraction (VA-DLLME)[1]Vortex-assisted reversed-phase dispersive liquid-liquid microextraction[4]

Experimental Protocols

New Method: Vortex-Assisted Dispersive Liquid-Liquid Microextraction (VA-DLLME) followed by GC-MS

This method is designed for the simultaneous determination of nine prohibited N-nitrosamines, including NPYR, in cosmetic products.[1]

1. Sample Preparation (VA-DLLME):

  • A cosmetic sample is accurately weighed.

  • The sample is dissolved in a suitable solvent.

  • A specific volume of extraction solvent (e.g., an organochloride solvent) is added.[2]

  • The mixture is vortexed to form a cloudy solution, facilitating the extraction of N-nitrosamines into the extraction solvent.

  • The mixture is centrifuged to separate the phases.

  • The sedimented phase containing the extracted analytes is collected.

2. Instrumental Analysis (GC-MS):

  • The collected extract is injected into a gas chromatograph.

  • The analytes are separated on a capillary column.

  • The separated compounds are detected and quantified by a mass spectrometer.

  • The variables in the VA-DLLME process, such as the type and volume of extraction solvent and vortexing time, are optimized to achieve the best extraction efficiency.[1]

Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is suitable for the determination of polar N-nitrosamines in cosmetics.[5]

1. Sample Preparation:

  • The cosmetic sample is diluted with water.[6]

  • A clean-up step is performed, often using a C18 solid-phase extraction cartridge, to remove interfering matrix components.[6]

2. Instrumental Analysis (LC-MS):

  • The cleaned-up sample extract is injected into a liquid chromatograph.

  • The analytes are separated on a chromatographic column.

  • The separated compounds are detected and quantified by a mass spectrometer.[5]

Method Workflow and Visualization

The experimental workflow for the new VA-DLLME GC-MS method is illustrated in the diagram below. This visualization provides a clear, step-by-step representation of the analytical process, from sample preparation to data acquisition.

VA_DLLME_GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Cosmetic Sample Dissolution Dissolution in Solvent Sample->Dissolution VA_DLLME VA-DLLME (Vortexing with Extraction Solvent) Dissolution->VA_DLLME Centrifugation Centrifugation VA_DLLME->Centrifugation Extraction Collection of Extract Centrifugation->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Data Data Acquisition & Processing GC_MS->Data

VA-DLLME GC-MS Workflow for NPYR Analysis.

Conclusion

The new VA-DLLME GC-MS method offers a fast, simple, and affordable approach for the quality control of NPYR and other nitrosamines in cosmetic products.[3] Its high sensitivity and good repeatability make it a reliable alternative to existing methods. While LC-MS methods also provide good performance, particularly for polar nitrosamines, the VA-DLLME GC-MS technique presents a compelling option for laboratories seeking an efficient and robust analytical solution to ensure consumer safety.[3][4]

References

Navigating the Analytical Maze: A Comparative Guide to N-Nitrosopyrrolidine (NPYR) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The accurate and precise determination of N-Nitrosopyrrolidine (NPYR), a probable human carcinogen, is a critical challenge for researchers, scientists, and drug development professionals. To address this need, this guide provides a comprehensive comparison of common analytical methodologies, summarizing their performance and detailing the experimental protocols to aid in method selection and implementation.

The presence of nitrosamine (B1359907) impurities, including NPYR, in pharmaceuticals and food products has come under intense regulatory scrutiny.[1][2][3] Consequently, robust and sensitive analytical methods are paramount to ensure consumer safety and regulatory compliance.[1][2][3] This guide focuses on the prevalent chromatographic techniques coupled with mass spectrometry, which offer the necessary selectivity and sensitivity for trace-level quantification.[1][4][5][6]

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of widely used techniques for NPYR analysis.

Analytical TechniqueMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (Recovery %)Precision (% RSD)Reference
GC-PCI-MS/MSAgricultural Food (Rice Soup)0.10 - 0.18 µg/kgNot ReportedNot ReportedNot Reported[7]
GC-PCI-MS/MSAgricultural Food (Apple Juice)0.10 - 0.19 µg/kgNot ReportedNot ReportedNot Reported[7]
GC-PCI-MS/MSAgricultural Food (Corn Oil)0.10 µg/kgNot ReportedNot ReportedNot Reported[7]
GC-PCI-MS/MSAgricultural Food (20% Alcohol)0.10 - 0.25 µg/kgNot ReportedNot ReportedNot Reported[7]
UHPLC-HESI-MSWater (HPLC Grade, Drinking, Wastewater)0.4 - 12 ng/LNot Reported68 - 83%Not Reported[8]
GC-MS/MS (EI)Methylene ChlorideIDL: 0.35 pg on-columnNot ReportedNot ReportedNot Reported[9]

Note: This table presents a summary of available data. "Not Reported" indicates that the specific information was not available in the cited literature. Instrument Detection Limit (IDL) is reported for the GC-MS/MS (EI) method.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are outlines of typical experimental protocols for the analysis of NPYR.

Gas Chromatography-Positive Chemical Ionization-Tandem Mass Spectrometry (GC-PCI-MS/MS) for Agricultural Food Matrices[7]
  • Sample Preparation:

    • Fatless Matrices (Rice Soup, Apple Juice): A combination of solid-supported liquid-liquid extraction (SLLE) using Extrelut NT and solid-phase extraction (SPE) with a Florisil cartridge.

    • Alcohol Matrix (20% Alcohol): SLLE using Extrelut NT without SPE.

    • Fat-rich Matrix (Corn Oil): Liquid-liquid extraction (LLE).

  • Instrumentation: Gas chromatograph coupled to a tandem mass spectrometer with a positive chemical ionization (PCI) source.

  • Ion Source Gas: Ammonia.

  • Analysis: The prepared extract is injected into the GC-PCI-MS/MS system for separation and detection of NPYR.

Ultra-High-Performance Liquid Chromatography-Heated Electrospray Ionization-Mass Spectrometry (UHPLC-HESI-MS) for Water Matrices[8]
  • Sample Preparation: For accurate quantification, internal standards such as NDMA-d6 and NDPA-d14 are used.

  • Instrumentation: Ultra-high-performance liquid chromatograph coupled to a Q-Exactive mass spectrometer with a heated electrospray ionization (HESI) source operating in positive ionization mode.

  • Chromatographic Separation: A suitable column is used for the separation of nitrosamines. The mobile phase and injection volume are optimized.

  • Mass Spectrometry: Operating parameters such as sheath gas, auxiliary gas, spray voltage, and S-Lens RF Level are optimized to maximize the analytical signal response.

Gas Chromatography-Tandem Mass Spectrometry with Electron Ionization (GC-MS/MS EI)
  • Sample Introduction: While headspace GC is suitable for volatile nitrosamines, direct liquid injection is effective for a broader range of volatilities, including NPYR.[10]

  • Instrumentation: A triple quadrupole GC-MS/MS system is often recommended for its sensitivity and specificity, which helps in overcoming matrix interferences.[10]

  • Ionization: Electron ionization (EI) is a common technique, and using a softer electron energy (e.g., 40 eV) can improve results.[9]

  • Method Development: Software can be used to model and optimize the separation of nitrosamines, identifying the appropriate analytical column and conditions.[10]

Generalized Analytical Workflow

The analysis of this compound, regardless of the specific technique, generally follows a structured workflow from sample collection to data interpretation. This process is designed to ensure the reliability and accuracy of the results.

NPYR_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Pharmaceutical, Food) Extraction Extraction (LLE, SPE, etc.) Sample->Extraction Cleanup Sample Cleanup (e.g., Filtration) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Separation Chromatographic Separation (GC or LC) Concentration->Separation Detection Mass Spectrometric Detection (MS or MS/MS) Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: Generalized workflow for this compound (NPYR) analysis.

Conclusion

The choice of an analytical method for this compound determination is a critical decision that impacts data quality and regulatory compliance. Both GC-MS/MS and LC-MS/MS techniques offer high sensitivity and selectivity, making them suitable for trace-level analysis.[1][4][5][6] The specific method validation parameters, such as LOD, LOQ, accuracy, and precision, will ultimately depend on the sample matrix and the specific laboratory conditions. This guide provides a foundational understanding to assist researchers and drug development professionals in navigating the complexities of NPYR analysis and selecting the most appropriate methodology for their needs. Continuous advancements in analytical instrumentation and methodologies are expected to further enhance the capabilities for detecting and quantifying these critical impurities.[1][2][3]

References

Unmasking a Hidden Hazard: A Comparative Analysis of N-Nitrosopyrrolidine Across Diverse Food Categories

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the prevalence of the probable human carcinogen, N-Nitrosopyrrolidine (NPYR), reveals its significant presence in various food items, with processed meats, particularly fried bacon, exhibiting the highest concentrations. This guide provides a comparative analysis of NPYR levels in different food types, supported by experimental data, detailed analytical protocols, and visualizations of the compound's metabolic activation pathway and analytical workflow.

This compound (NPYR) is a member of the N-nitrosamine family of compounds, many of which are classified as probable human carcinogens.[1] Its formation in food is primarily linked to the reaction of secondary amines with nitrosating agents, such as nitrites, which are commonly used as preservatives in cured meats.[2] Cooking methods, especially high-temperature frying, can significantly accelerate the formation of NPYR.[3][4] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of NPYR levels across various food categories, the methodologies for its detection, and the biological pathways of its carcinogenicity.

Quantitative Comparison of this compound (NPYR) Levels in Foods

The following table summarizes the levels of this compound reported in various food products. It is important to note that concentrations can vary widely depending on processing methods, cooking conditions, and the specific ingredients used.

Food CategoryFood TypeNPYR Concentration (μg/kg)Reference(s)
Processed Meats Fried Bacon0.1 - 20.8[4][5]
Pan-Fried Bacon4.5 (average)[5]
Microwave-Cooked Bacon0.1 - 5[4][5]
Cured Meats (general)1.3 - 4.2[6]
Fish and Seafood Smoked Fish1.3 - 4.2[6]
Fried Fish8.29 (sum of 5 NAs)[7]
Salted/Dried Fish3.81 (sum of 5 NAs)[7]
Dairy Products CheeseGenerally low to undetectable[8]
Beverages Beer3.0 (in one lager sample)[9]

Experimental Protocols for this compound Analysis

The accurate quantification of NPYR in complex food matrices requires sophisticated analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general framework for the analysis of NPYR in food samples. Specific parameters may need to be optimized based on the sample matrix and instrumentation.

1. Sample Preparation and Extraction:

  • Homogenization: A representative sample of the food product is homogenized to ensure uniformity.

  • Extraction: The homogenized sample is typically extracted with a solvent such as dichloromethane (B109758) or a mixture of acetonitrile (B52724) and water. For some matrices, a distillation technique (e.g., vacuum or steam distillation) may be used to isolate volatile nitrosamines.

  • Cleanup: The extract is purified to remove interfering compounds. This is often achieved using Solid-Phase Extraction (SPE) with cartridges containing materials like Florisil or activated carbon.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A capillary column suitable for separating volatile compounds, such as a DB-5 or equivalent.

    • Injector: Splitless injection is commonly used to enhance sensitivity.

    • Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at a lower temperature (e.g., 40-60°C) and ramp up to a higher temperature (e.g., 250-280°C).

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI) can be used.

    • Analyzer: A quadrupole or ion trap mass analyzer is common.

    • Detection Mode: Selected Ion Monitoring (SIM) is often used for targeted analysis of NPYR, monitoring characteristic ions to enhance sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and is particularly useful for analyzing less volatile nitrosamines.

1. Sample Preparation and Extraction:

  • Homogenization: Similar to the GC-MS protocol, the food sample is homogenized.

  • Extraction: Extraction is typically performed using a solvent mixture such as acetonitrile/water or methanol (B129727).

  • Cleanup: Dispersive Solid-Phase Extraction (dSPE), often referred to as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, is a common cleanup technique.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reverse-phase C18 column is frequently used for separation.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid, is used.

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are common ionization sources.

    • Analyzer: A triple quadrupole mass spectrometer is typically used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for highly selective and sensitive quantification of NPYR by monitoring a specific precursor ion to product ion transition.

Visualizing Key Processes

The following diagrams illustrate the experimental workflow for NPYR analysis and the proposed signaling pathway for its carcinogenic action.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing FoodSample Food Sample Homogenization Homogenization FoodSample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) / QuEChERS Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS LCMSMS LC-MS/MS Analysis Cleanup->LCMSMS Quantification Quantification GCMS->Quantification LCMSMS->Quantification DataAnalysis Data Analysis & Reporting Quantification->DataAnalysis

Experimental workflow for this compound (NPYR) analysis in food samples.

Signaling_Pathway NPYR This compound (NPYR) MetabolicActivation Metabolic Activation NPYR->MetabolicActivation AlphaHydroxylation α-Hydroxylation MetabolicActivation->AlphaHydroxylation Key Step UnstableIntermediate Unstable α-hydroxyNPYR AlphaHydroxylation->UnstableIntermediate CYP450 Cytochrome P450 Enzymes (e.g., CYP2A, CYP2E1) CYP450->AlphaHydroxylation DNAAdducts Formation of DNA Adducts UnstableIntermediate->DNAAdducts Mutation Somatic Mutations DNAAdducts->Mutation Cancer Initiation of Carcinogenesis Mutation->Cancer

Proposed carcinogenic signaling pathway of this compound (NPYR).

Conclusion

The data presented in this guide highlights that this compound is a contaminant found in various food products, with the highest levels typically observed in fried, cured meats. The provided experimental protocols offer a foundation for the accurate detection and quantification of this compound. Understanding the metabolic activation pathway of NPYR is crucial for assessing its carcinogenic risk and for developing strategies to mitigate its formation in foods. Continuous monitoring and research are essential to ensure food safety and protect public health.

References

Cross-Validation of N-Nitrosopyrrolidine (NPYR) Results with a Reference Laboratory: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of N-nitrosamine impurities, such as N-Nitrosopyrrolidine (NPYR), in pharmaceutical products is a critical safety concern due to their classification as probable human carcinogens.[1][2] Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over these impurities.[3][4][5] This necessitates the use of highly sensitive, selective, and robustly validated analytical methodologies for their quantification.[1][6]

Cross-validation of an analytical method with a reference or external laboratory is a crucial step to ensure the accuracy, reliability, and consistency of the reported results.[7] This guide provides an objective comparison of the primary analytical techniques for NPYR quantification, detailed experimental protocols, and a framework for interpreting cross-validation data.

Data Presentation: Comparative Analysis

Analytical Technique Comparison

The quantification of NPYR at the trace levels required by regulatory bodies is primarily achieved using hyphenated mass spectrometry techniques.[2][5] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are the most prevalent methods, each with distinct advantages.[2][5]

ParameterLC-MS/MSGC-MS/MS
Applicability Versatile for a broad range of nitrosamines, including less volatile and thermally unstable compounds like NPYR.[5][8]Preferred for volatile nitrosamines; suitable for NPYR.[5]
Sensitivity High sensitivity, capable of reaching low parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[5]Also highly sensitive, particularly for volatile analytes.[5]
Selectivity Excellent selectivity through Multiple Reaction Monitoring (MRM).[5]High selectivity, also utilizing MRM.[5]
Matrix Effects Can be susceptible to ion suppression or enhancement from the sample matrix, often requiring thorough sample cleanup.[2][7]Generally less prone to matrix effects than ESI-LC-MS/MS, but still a consideration.
Sample Throughput Generally higher due to simpler sample preparation for some matrices.Can be lower due to potentially more complex sample preparation and longer run times.
Instrumentation Widely available in pharmaceutical quality control laboratories.Also widely available, a staple in analytical labs.
Illustrative Cross-Validation Data: NPYR in Metformin (B114582) Tablets

The following table presents an example of results from a cross-validation study between a primary testing laboratory and an external reference laboratory for the quantification of NPYR in a batch of Metformin drug product.

Sample IDTest Laboratory Result (ppb)Reference Laboratory Result (ppb)% Relative DifferenceAcceptance CriteriaStatus
MET-FP-001-A15.214.82.67%≤ 15%Pass
MET-FP-001-B15.515.12.61%≤ 15%Pass
MET-FP-001-C14.915.4-3.31%≤ 15%Pass
MET-FP-Spike-A29.8 (99.3% Recovery)30.5 (101.7% Recovery)-2.30%≤ 15%Pass
MET-FP-Spike-B30.1 (100.3% Recovery)29.5 (98.3% Recovery)2.03%≤ 15%Pass

Note: The data presented is for illustrative purposes only and represents a typical successful cross-validation outcome.

Experimental Protocols

Detailed and optimized experimental protocols are fundamental to achieving reproducible results. The following are representative methods for the analysis of NPYR.

LC-MS/MS Protocol for NPYR Quantification

This method is suitable for the quantification of NPYR in active pharmaceutical ingredients (APIs) and drug products.

  • Sample Preparation (for Metformin Tablets):

    • Accurately weigh and transfer the powdered tablet sample equivalent to 500 mg of metformin hydrochloride into a 50 mL centrifuge tube.[5]

    • Add 25 mL of methanol (B129727) and sonicate for 30 minutes to dissolve the sample.[5]

    • Centrifuge the solution at 4000 rpm for 10 minutes.[5]

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[5] An internal standard, such as this compound-d8, should be added prior to filtration.[9]

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.[5]

    • Column: ACE C18-AR (4.6 mm × 150 mm, 3 µm) or equivalent.[5]

    • Mobile Phase A: 0.1% formic acid in water.[5][10]

    • Mobile Phase B: Methanol.[5][10]

    • Gradient: A time-based gradient program should be established to ensure optimal separation of NPYR from matrix components.

    • Flow Rate: 0.5 mL/min.[5]

    • Column Temperature: 40 °C.[5]

    • Injection Volume: 5 µL.[5]

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.[5]

    • Ion Source: Electrospray Ionization (ESI) in positive mode.[5]

    • MRM Transition (Illustrative for NPYR): Precursor ion (m/z) 101.1 → Product ion (m/z) 55.1.

GC-MS/MS Protocol for NPYR Quantification

This method is effective for volatile and semi-volatile nitrosamines, including NPYR.

  • Sample Preparation:

    • Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.[5]

    • Add 10 mL of dichloromethane (B109758) and vortex for 1 minute.[5]

    • Spike with an appropriate internal standard (e.g., this compound-d8).[5][9]

    • Sonicate for 10 minutes, followed by centrifugation at 5000 rpm for 5 minutes.[5]

    • Transfer the supernatant to a clean tube and concentrate to 1 mL under a gentle stream of nitrogen.[5]

    • Transfer the concentrated extract to a GC vial for analysis.[5]

  • GC Conditions:

    • GC System: Agilent 7890B or equivalent.[5]

    • Column: DB-624 or equivalent capillary column.

    • Inlet Temperature: 220 °C.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Triple Quadrupole GC/MS system.

    • Ion Source: Electron Ionization (EI).

    • MRM Transition (Illustrative for NPYR): Precursor ion (m/z) 100 → Product ion (m/z) 42.

Visualizations

Cross-Validation Workflow

The following diagram illustrates the typical workflow for a cross-validation study between two laboratories.

CrossValidationWorkflow start Start: Cross-Validation Required protocol Define Standardized Analytical Protocol start->protocol samples Prepare & Split Homogenized Samples (Blind & Spiked) protocol->samples labA Test Laboratory Analysis samples->labA labB Reference Laboratory Analysis samples->labB data Compile & Compare Results (e.g., %RSD, Recovery) labA->data labB->data eval Evaluate Against Acceptance Criteria data->eval pass Validation Successful eval->pass Pass fail Investigation Required: - Protocol Deviation? - Matrix Effect? - Instrument Issue? eval->fail Fail end End pass->end fail->protocol

Caption: Workflow for inter-laboratory cross-validation of NPYR results.

Logical Relationships in Method Validation

This diagram shows the key parameters that constitute a robustly validated analytical method, which is a prerequisite for any cross-validation exercise.

MethodValidation main Validated Analytical Method accuracy Accuracy (% Recovery) main->accuracy precision Precision (Repeatability & Intermediate) main->precision specificity Specificity & Selectivity main->specificity lod_loq LOD & LOQ (Sensitivity) main->lod_loq linearity Linearity & Range main->linearity robustness Robustness main->robustness cross_val Cross-Validation (Inter-Laboratory Reproducibility) main->cross_val

References

Navigating N-Nitrosopyrrolidine Analysis: A Comparative Guide to Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of N-Nitrosopyrrolidine (NPYR), a probable human carcinogen, is a critical concern in pharmaceutical safety and food quality control. While Enzyme-Linked Immunosorbent Assays (ELISAs) are a common tool for biomolecule quantification, a comprehensive search reveals a notable absence of commercially available ELISA kits for this compound. This guide provides a detailed comparison of the predominant analytical methods used for NPYR detection, outlines a typical experimental workflow, and explains the rationale behind the prevalence of chromatographic techniques over immunoassays for this small molecule.

The primary reason for the lack of commercial ELISA kits for this compound lies in its nature as a small molecule. Developing highly specific antibodies that can distinguish NPYR from other structurally similar molecules in a complex matrix is a significant challenge. The production of such antibodies is often complex and may not yield the required sensitivity and specificity for routine analysis. Consequently, the scientific and industrial communities rely on highly sensitive and specific analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the reliable quantification of NPYR.

Comparative Analysis of Leading Analytical Techniques

The gold standard methods for the detection and quantification of this compound are GC-MS and LC-MS/MS. Each of these techniques offers a unique set of advantages and is suited to different analytical needs.

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Applicability Well-suited for volatile and semi-volatile nitrosamines like NPYR.[1]Versatile for a broad range of nitrosamines, including less volatile and thermally unstable compounds.[1][2]
Sensitivity (LOD/LOQ) Limits of Detection (LODs) are typically in the low parts-per-billion (ppb) range.[3] For NPYR, LODs below 3 ppb have been reported.[3]Generally offers higher sensitivity, reaching low ppb or even parts-per-trillion (ppt) levels.[4] LODs for NPYR can be as low as 0.4 to 12 ng/L.[5]
Selectivity High selectivity, especially when using a triple quadrupole mass analyzer (GC-MS/MS) with Multiple Reaction Monitoring (MRM).[2]Excellent selectivity through MRM, which minimizes matrix interference.[2]
Matrix Effects Can be susceptible to matrix interference, which may require extensive sample cleanup.Can also be affected by matrix effects, but these can often be mitigated by optimizing sample preparation and chromatographic conditions.
Sample Preparation Often requires derivatization for less volatile compounds, but direct liquid injection is common for volatile nitrosamines.[3] Sample preparation can involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE).Sample preparation is crucial and often involves SPE or LLE to remove interfering substances.[6]
Linearity Generally exhibits good linearity with R² values often exceeding 0.99.[3]Excellent linearity is typically achieved, with R² values greater than 0.99.
Recovery Recoveries are typically within the range of 80-120%.Recoveries generally fall within the 70-130% range, depending on the matrix and extraction method.[7]
Potential Issues High temperatures in the GC inlet can potentially lead to the artificial formation of nitrosamines, resulting in overestimation.[1]---

Experimental Protocol: A Typical LC-MS/MS Workflow for NPYR in Pharmaceuticals

The following is a generalized experimental protocol for the analysis of this compound in a pharmaceutical drug substance using LC-MS/MS. This protocol is for illustrative purposes and should be optimized and validated for specific applications.

1. Sample Preparation:

  • Weighing and Dissolution: Accurately weigh a specific amount of the drug substance (e.g., 500 mg) into a centrifuge tube.

  • Extraction: Add a suitable extraction solvent (e.g., methanol (B129727) or dichloromethane) and an internal standard (e.g., NPYR-d8) to the sample.

  • Sonication and Centrifugation: Sonicate the mixture to ensure complete dissolution and extraction of NPYR. Centrifuge the sample to pellet any undissolved excipients.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of nitrosamines.

  • Mobile Phase: A gradient elution using a mixture of water with a small percentage of formic acid (Mobile Phase A) and an organic solvent like methanol or acetonitrile (B52724) with formic acid (Mobile Phase B).

  • Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.

  • Column Temperature: The column is typically maintained at a constant temperature, for example, 40°C.

  • Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected.

3. Tandem Mass Spectrometry (MS/MS) Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for NPYR and its internal standard are monitored.

  • Data Analysis: The concentration of NPYR in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of NPYR.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound using LC-MS/MS.

NPYR_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Add IS weigh->dissolve extract Extract (e.g., Sonicate) dissolve->extract centrifuge Centrifuge extract->centrifuge filter Filter centrifuge->filter lc_separation LC Separation filter->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification vs. Calibration Curve ms_detection->quantification report Report Results quantification->report

References

A Comparative Guide to SPE Sorbents for N-Nitrosopyrrolidine (NPYR) Cleanup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various Solid-Phase Extraction (SPE) sorbents for the cleanup of N-Nitrosopyrrolidine (NPYR), a small, polar N-nitrosamine of significant concern in pharmaceuticals and food safety. Effective sample cleanup is critical for accurate and sensitive quantification of NPYR, often present at trace levels in complex matrices. This document summarizes performance data from various studies, details experimental protocols, and offers a visual workflow to aid in method development and sorbent selection.

Performance Comparison of SPE Sorbents for NPYR Cleanup

The selection of an appropriate SPE sorbent is crucial for achieving high recovery and reproducibility in NPYR analysis. The following table summarizes the performance of different sorbent types based on available literature. It is important to note that a direct head-to-head comparison under identical conditions is often unavailable, and performance can vary with the sample matrix and specific experimental protocol.

Sorbent TypeSorbent Example(s)MatrixAnalyte(s) Including NPYRRecovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) / Limit of Quantification (LOQ)Reference(s)
Polymeric Strong Cation ExchangeCough SyrupN-Nitrosamines90 - 120Not SpecifiedLOD: 0.02 - 0.1 ng/mL[1][2]
Strata X-CPharmaceuticals11 N-Nitrosamines> 80Not SpecifiedNot Specified[3][4]
Carbon-Based Carboxen572Drinking Water8 N-Nitrosamines> 95Not SpecifiedMDL: 0.5 - 1.4 ng/L[1]
Coconut CharcoalDrinking Water7 N-NitrosaminesNot SpecifiedNot SpecifiedNot Specified[5]
Activated CarbonSausagesNDMA, NDEA, NPIP, NPYR4.6 - 15.2Not SpecifiedNot Specified[6]
Normal Phase Florisil (with Extrelut)Meat ProductsVolatile Nitrosamines74 - 85Not SpecifiedLOD: 0.1 µg/kg[7]
Alumina (B75360)Brain TissueCatecholamines (not NPYR)70 - 90Not SpecifiedNot Specified[8]
Silica (B1680970)Not SpecifiedNot SpecifiedNot AvailableNot AvailableNot Available

Note: "Not Specified" indicates that the information was not provided in the referenced source. "Not Available" indicates that no specific data for NPYR on this sorbent was found in the performed search. The recovery for activated carbon in sausages was notably low, highlighting the strong influence of the matrix.[6]

Experimental Protocols

Detailed methodologies are essential for reproducing and adapting cleanup methods. Below are representative experimental protocols for different SPE sorbents used in the analysis of N-nitrosamines.

Protocol 1: Polymeric Sorbent (Strong Cation Exchange) for Nitrosamines in Cough Syrup

This method is suitable for the extraction of small molecule nitrosamine (B1359907) impurities from a liquid pharmaceutical formulation.[1][2]

  • Sorbent: Strong cation-exchange functionalized polymeric sorbent cartridge.

  • Sample Preparation: Dilute the cough syrup sample with an appropriate acidic buffer to ensure the nitrosamines are protonated.

  • Conditioning: Condition the SPE cartridge with methanol (B129727) followed by the acidic buffer.

  • Loading: Load the prepared sample onto the cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a weak organic solvent to remove non-polar interferences, followed by an acidic solution to remove basic impurities that are not as strongly retained as the nitrosamines.

  • Elution: Elute the nitrosamines with a small volume of a basic methanolic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol). The change in pH neutralizes the charge on the nitrosamines, releasing them from the sorbent.

  • Analysis: The eluate is then concentrated and analyzed by GC-MS.[1]

Protocol 2: Carbon-Based Sorbent (Carboxen572) for Nitrosamines in Drinking Water

This protocol is adapted from methods for the analysis of N-nitrosamines in aqueous matrices.[1]

  • Sorbent: Carboxen572 SPE cartridge (2.0 g).

  • Sample Preparation: Adjust a 500 mL water sample to a specific pH if required.

  • Conditioning: Condition the cartridge with dichloromethane (B109758) followed by methanol and then reagent water.

  • Loading: Pass the entire 500 mL water sample through the cartridge.

  • Drying: Dry the sorbent completely by applying a vacuum for 1 hour, passing the incoming air through a silica gel moisture trap to ensure dryness. This step is critical for good recovery.[1]

  • Elution: Elute the nitrosamines with 15 mL of dichloromethane.

  • Analysis: The eluate is concentrated and analyzed by GC-MS or LC-MS.

Protocol 3: Normal Phase Sorbent (Florisil) for Nitrosamines in Meat Products

This protocol involves a tandem SPE approach for complex solid matrices like processed meat.[7]

  • Sorbent: Extrelut column followed by a Florisil cartridge.

  • Sample Preparation: Homogenize the meat sample and mix with a drying agent like sodium sulfate.

  • Initial Extraction (Extrelut): Pack the homogenized sample into an Extrelut column and elute the nitrosamines with a 60:40 (v/v) hexane-dichloromethane mixture.

  • Florisil Cleanup:

    • Conditioning: Condition the Florisil cartridge with the elution solvent.

    • Loading: Load the eluate from the Extrelut column directly onto the Florisil cartridge.

    • Washing: A washing step may be performed with a non-polar solvent like hexane (B92381) to remove fats and oils.

    • Elution: Elute the nitrosamines from the Florisil cartridge with a 95:5 (v/v) mixture of dichloromethane and methanol.[7]

  • Analysis: The final eluate is concentrated and analyzed by GC-MS with chemical ionization.[7]

Visualizing the SPE Workflow

A generalized workflow for Solid-Phase Extraction provides a clear, step-by-step understanding of the process.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Sample Matrix (e.g., Pharmaceutical, Food, Water) Pretreatment Pre-treatment (Dilution, Homogenization, pH Adjustment) Sample->Pretreatment Conditioning 1. Conditioning (Activate sorbent) Pretreatment->Conditioning Loading 2. Sample Loading (Retain NPYR) Conditioning->Loading Concentration Concentration / Solvent Exchange Washing 3. Washing (Remove Interferences) Loading->Washing Analysis Instrumental Analysis (GC-MS, LC-MS/MS) Elution 4. Elution (Collect NPYR) Washing->Elution Elution->Concentration Concentration->Analysis

Caption: General workflow for this compound cleanup using Solid-Phase Extraction (SPE).

Sorbent Characteristics and Selection Considerations

  • Polymeric Sorbents (e.g., Strong Cation Exchange): These sorbents offer high capacity and are stable over a wide pH range.[9][10] Cation exchange mechanisms are particularly effective for nitrosamines, which can be protonated in acidic conditions, allowing for strong retention and selective elution by altering the pH.[1] They often provide very clean extracts, leading to high recoveries.[2]

  • Carbon-Based Sorbents (e.g., Activated Carbon, Graphitized Carbon): These are effective for trapping a wide range of organic molecules, including polar compounds like nitrosamines, from aqueous samples.[6] The large surface area and porous structure contribute to their high retention capacity. However, the strong adsorption can sometimes make complete elution challenging, and the drying step is often critical for achieving good recoveries.[1]

  • Normal Phase Sorbents (Florisil, Alumina, Silica):

    • Florisil: A polar, slightly basic magnesium silicate (B1173343) sorbent, effective for removing polar interferences from non-polar extracts.[11] It is often used as a secondary cleanup step for complex matrices like food to remove fats and oils.[7][11] The activity of Florisil is highly dependent on its water content, and it must be kept dry for optimal performance.[11]

    • Alumina: A highly polar sorbent available in acidic, neutral, and basic forms, allowing for optimization based on the analyte and matrix.[12] It is more stable at high pH than silica.[12]

    • Silica: A polar and slightly acidic sorbent.[13] While widely used in chromatography, specific data for NPYR cleanup using silica SPE is limited in the reviewed literature. It can be effective for separating compounds based on polarity, but strong interactions with basic compounds can occur.[13]

The choice of SPE sorbent for this compound cleanup is highly dependent on the sample matrix. For aqueous samples like drinking water, carbon-based sorbents have shown excellent recovery. For more complex matrices such as pharmaceuticals and food, polymeric sorbents, particularly those with a cation-exchange mechanism, demonstrate high recovery and efficient cleanup. Normal phase sorbents like Florisil are valuable as a secondary cleanup step to remove specific types of interferences, such as lipids in food samples. Due to the lack of comprehensive comparative studies, it is recommended that researchers perform method validation with spiked samples in their specific matrix to determine the optimal sorbent and protocol for their application.

References

Navigating the Analytical Frontier: A Comparative Guide to N-Nitrosopyrrolidine (NPYR) Detection Limits

Author: BenchChem Technical Support Team. Date: December 2025

The quantification of N-Nitrosopyrrolidine (NPYR), a probable human carcinogen, at trace levels is a critical challenge for ensuring the safety of pharmaceutical products. As regulatory scrutiny over nitrosamine (B1359907) impurities intensifies, the demand for highly sensitive and robust analytical methods has grown significantly.[1][2][3] This guide provides a comparative overview of the limits of detection (LOD) and quantification (LOQ) for NPYR achieved by various analytical techniques, supported by detailed experimental protocols and a visual workflow to aid researchers, scientists, and drug development professionals in method selection and implementation.

Comparative Analysis of Detection and Quantification Limits

The choice of analytical instrumentation and methodology profoundly impacts the achievable sensitivity for NPYR detection. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), are the predominant techniques employed for this purpose.[2][3] The following table summarizes reported LOD and LOQ values for NPYR across different analytical platforms and matrices.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
GC-MSActive Pharmaceutical Ingredients (APIs)0.15–1.00 ng/mL (for a mix of 9 nitrosamines)Not Specified
GC-MS/MSHuman Urine0.25 pg/mLNot Specified
GC-MS/MSDrug Products< 3 ppb (general method for several nitrosamines)Not Specified
LC-MS/MSSartan Drug Products20 ng/g (equivalent to 20 ppb)50 ng/g (equivalent to 50 ppb)
LC-HRMSVarious Drug ProductsNot SpecifiedAs low as 0.005 ppm (for 8 nitrosamines)
GC-QToF-MS (PCI)Water Samples0.2–4 ng/mL (instrumental LOD for a mix of nitrosamines)0.6–11 ng/mL (instrumental LOQ for a mix of nitrosamines)

Note: The reported values are highly dependent on the specific instrumentation, sample matrix, and the methodology used for LOD/LOQ calculation. Direct comparison should be made with caution. ppb = parts per billion; ppm = parts per million.

Featured Experimental Protocol: GC-MS/MS Analysis of NPYR

This section details a representative protocol for the trace-level analysis of this compound and other volatile nitrosamines in pharmaceutical matrices, adapted from established methodologies.[4][5]

1. Objective: To develop a sensitive and selective method for the simultaneous determination of nine carcinogenic nitrosamines, including NPYR, in Active Pharmaceutical Ingredients (APIs).[4]

2. Sample Preparation (Liquid-Liquid Extraction):

  • Weigh and dissolve the API sample in a suitable solvent (e.g., dichloromethane).

  • Add an internal standard solution to the sample.

  • Perform a liquid-liquid extraction to separate the nitrosamines from the API matrix.

  • Concentrate the organic layer under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for injection.

3. Instrumentation: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

  • Gas Chromatograph (GC):

    • Column: Rxi-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet: Splitless mode, 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for NPYR: Specific precursor and product ions should be selected for quantification and confirmation (e.g., m/z 100 -> m/z 55, m/z 100 -> m/z 68).[5]

4. Method Validation:

  • Specificity: Assessed by the absence of interfering peaks at the retention time of NPYR in blank samples.

  • Linearity: A calibration curve is constructed using at least five concentration levels, ranging from the LOQ to 120% of the specification limit.[4] A correlation coefficient (r²) of >0.99 is typically required.

  • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Accuracy: Evaluated by spike/recovery experiments at different concentration levels. Recoveries are generally expected to be within 80-120%.[6]

  • Precision: Assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision), with a relative standard deviation (RSD) of ≤15% being a common acceptance criterion.

Analytical Workflow for NPYR Determination

The following diagram illustrates the typical workflow for the analysis of this compound in a pharmaceutical sample, from initial preparation to final data analysis.

NPYR_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Weighing & Dissolution Spike 2. Internal Standard Spiking Sample->Spike Extract 3. Extraction (LLE/SPE) Spike->Extract Inject 5. GC/LC Injection Concentrate 4. Concentration & Reconstitution Extract->Concentrate Separate 6. Chromatographic Separation Concentrate->Inject Inject->Separate Detect 7. MS/MS Detection (MRM) Separate->Detect Integrate 8. Peak Integration Detect->Integrate Quantify 9. Quantification vs. Calibration Curve Integrate->Quantify Report 10. Result Reporting (LOD/LOQ) Quantify->Report

Caption: General workflow for this compound (NPYR) analysis.

This guide underscores the necessity of selecting an analytical method with sufficient sensitivity to meet stringent regulatory requirements for nitrosamine impurities. While both GC-MS/MS and LC-MS/MS platforms offer excellent performance, the final choice will depend on the specific properties of the drug substance, the required detection limits, and the available instrumentation. Proper method validation in accordance with ICH guidelines is paramount to ensure reliable and accurate quantification of NPYR.[4]

References

Navigating Proficiency in N-Nitrosopyrrolidine Analysis: A Comparative Guide to Testing Schemes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of N-Nitrosopyrrolidine (NPYR) analysis is paramount due to its classification as a probable human carcinogen. Proficiency testing (PT) schemes are a cornerstone of a robust quality assurance program, providing an external and objective assessment of a laboratory's analytical performance. This guide offers a comparative overview of available PT schemes for NPYR analysis, supported by details on their operational protocols and data evaluation methods.

The presence of nitrosamine (B1359907) impurities, including NPYR, in pharmaceuticals and consumer products continues to be a significant safety concern for regulatory bodies worldwide. As a result, laboratories tasked with the detection and quantification of these impurities must operate under stringent quality control measures. Participation in a relevant PT scheme is a critical component of demonstrating analytical competence.

This guide focuses on the offerings of two prominent providers in this space: TestQual and ZeptoMetrix (through its NSI Lab Solutions brand). While a direct comparison is challenging due to the different matrices offered, this guide aims to provide the necessary details for laboratories to make an informed decision based on their specific needs and regulatory requirements.

Comparison of this compound Proficiency Testing Schemes

The following table summarizes the key features of the proficiency testing schemes for this compound offered by TestQual and ZeptoMetrix/NSI Lab Solutions. It is important to note that the matrices provided by these two organizations are distinct, catering to different industry segments.

FeatureTestQualZeptoMetrix / NSI Lab Solutions
Scheme Name N-Nitrosamines and N-nitrosable compounds (e.g., TestQual 131, 152)Environmental PT, Food Science PT, Pharmaceutical PT
Matrix Toy safety-related materials (e.g., inflatable balloons, latex toys)[1][2]Non-potable water[3]; other matrices may be available on request.[4]
Analytes Includes a range of nitrosamines, including this compound (NPYR).[1][2][5]Includes this compound (NPYR) in a specified concentration range.[3]
Concentration Range Not explicitly stated in publicly available documents; determined by the specific PT round.For NPYR in non-potable water: 20-200 µg/L.[3]
Frequency Offered periodically; schedules are available on the provider's website.[2][5]Regularly scheduled studies throughout the year.[3]
Accreditation Not accredited under ISO/IEC 17043.[1][6]ISO/IEC 17043 accredited .[3][7][8]
Statistical Evaluation Based on the Harmonized Protocol for the Proficiency Testing of (Chemical) Analytical Laboratories.[1] Provides z-scores for performance evaluation.[9]TNI (The NELAC Institute) standards.[3] Provides detailed reports with statistical summaries.[3]
Reporting An individual report is provided to each participant, including their results, the assigned value, and a z-score.[9] A final report is issued after the closing date of the PT round.[2][5]Preliminary results are available online within 24 hours of the study closing.[3] Final reports are sent to the laboratory and can be forwarded to accrediting authorities.[3]

Experimental Protocols and Methodologies

While specific analytical methods are generally left to the discretion of the participating laboratory to reflect their routine procedures, regulatory bodies like the European Pharmacopoeia (Ph. Eur.) provide guidance on suitable analytical techniques for nitrosamine analysis. These methods are crucial for laboratories to achieve accurate results in PT schemes and routine sample analysis.

The Ph. Eur. has adopted a general chapter (2.5.42) that serves as an analytical toolbox for the analysis of N-nitrosamine impurities.[10] This chapter outlines three validated procedures using different instrumental techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

  • Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS) [10]

These procedures have been validated for several nitrosamines, including N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), and others, in active pharmaceutical ingredients, particularly sartans.[10][11] The principles and methodologies described are transferable to the analysis of this compound.

A typical analytical workflow for N-nitrosamine analysis in a pharmaceutical product would involve:

  • Sample Preparation: This is a critical step and may involve dissolution, extraction (e.g., liquid-liquid extraction or solid-phase extraction), and concentration of the analyte from the sample matrix. The choice of extraction solvent and technique is crucial to ensure good recovery and minimize matrix interference.

  • Chromatographic Separation: The prepared sample is then injected into a chromatographic system (GC or LC) to separate the target nitrosamine from other components in the sample. The choice of column and mobile/carrier phase is optimized to achieve good resolution and peak shape.

  • Detection and Quantification: A mass spectrometer is used for the detection and quantification of the nitrosamine. The high selectivity and sensitivity of MS/MS make it the preferred technique for trace-level analysis of these impurities.

Logical Workflow for Proficiency Testing Scheme Selection

Choosing the right proficiency testing scheme is a critical decision for a laboratory. The following diagram illustrates a logical workflow to guide this selection process.

PT_Scheme_Selection start Identify Need for NPYR Proficiency Testing define_req Define Laboratory's Specific Requirements (Matrix, Regulatory Needs) start->define_req search_providers Search for PT Scheme Providers (e.g., TestQual, ZeptoMetrix, Fapas) define_req->search_providers eval_matrix Evaluate if Provider Offers Relevant Matrix (e.g., Pharmaceutical, Food, Environmental) search_providers->eval_matrix eval_accreditation Check for ISO/IEC 17043 Accreditation eval_matrix->eval_accreditation Matrix Available no_match No Suitable Matrix Found eval_matrix->no_match Matrix Not Available review_protocol Review PT Scheme Protocol (Analytes, Concentration, Frequency, Cost) eval_accreditation->review_protocol select_scheme Select Appropriate PT Scheme review_protocol->select_scheme consider_alt Consider Alternative Approaches (Interlaboratory Comparison, Use of Certified Reference Materials) no_match->consider_alt

A logical workflow for selecting a suitable proficiency testing scheme.

This compound and its Carcinogenic Signaling Pathway

This compound, like other N-nitrosamines, is a pro-carcinogen that requires metabolic activation to exert its carcinogenic effects. Understanding this pathway is crucial for drug development professionals and toxicologists assessing the risk of these impurities. The metabolic activation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

The following diagram illustrates the simplified metabolic activation pathway of this compound leading to DNA damage.

NPYR_Pathway cluster_activation Metabolic Activation cluster_dna_damage DNA Damage cluster_outcome Cellular Outcome NPYR This compound (NPYR) alpha_hydroxy α-hydroxy-NPYR NPYR->alpha_hydroxy CYP-mediated α-hydroxylation diazohydroxide Diazohydroxide Intermediate alpha_hydroxy->diazohydroxide Spontaneous Decomposition carbonium Carbonium Ion diazohydroxide->carbonium DNA DNA carbonium->DNA Alkylation DNA_adduct DNA Adducts (e.g., O6-alkylguanine) mutation Mutations DNA_adduct->mutation Miscoding during DNA Replication cancer Cancer Initiation mutation->cancer

Metabolic activation of this compound leading to DNA damage.

References

A Comparative Guide to N-Nitrosopyrrolidine Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolism of N-Nitrosopyrrolidine (NPYR), a known carcinogen, across various species. Understanding the species-specific differences in NPYR metabolism is crucial for extrapolating toxicological data to human risk assessment and for the development of safer pharmaceuticals and consumer products. This document summarizes key quantitative data, details common experimental protocols, and visualizes the primary metabolic pathways.

Executive Summary

This compound (NPYR) is a cyclic nitrosamine (B1359907) that induces tumors primarily in the liver of rats.[1][2] Its carcinogenic activity is dependent on metabolic activation, predominantly through α-hydroxylation mediated by cytochrome P450 (CYP) enzymes.[3][4] Significant species-dependent variations in the rate and primary enzymes involved in this activation process have been observed, impacting the compound's organ specificity and carcinogenic potency. This guide synthesizes available data to highlight these differences, with a focus on species commonly used in toxicological studies, including rats, mice, hamsters, and humans.

Comparative Metabolism Data

The metabolic activation of NPYR via α-hydroxylation is the most extensively studied pathway. The following tables summarize the available quantitative data for this reaction in liver microsomes and with specific cytochrome P450 enzymes from different species. It is important to note that the data are compiled from various studies and experimental conditions may differ, warranting caution in direct comparisons.

Table 1: Kinetic Parameters for NPYR α-Hydroxylation in Liver Preparations from Different Species

SpeciesPreparationApparent Km (µM)Vmax (pmol/min/mg protein)Catalytic Efficiency (Vmax/Km)Reference
Rat (F344)Liver Microsomes36011603.23[1][5]
Rat (Sprague-Dawley)Liver S9--Hamster > Rat (up to 14-fold higher revertant colonies in mutagenesis assay)
Hamster (Syrian Golden)Liver S9--Hamster > Rat (up to 14-fold higher revertant colonies in mutagenesis assay)
Rat (Fischer)Lung Microsomes + Supernatant~20,000--[6]

Note: A direct comparison of Vmax was not always available. The hamster and rat S9 comparison is based on the resulting mutagenic effect, which is an indirect measure of metabolic activation.

Table 2: Catalytic Activities of Specific Cytochrome P450 Isoforms in NPYR α-Hydroxylation

SpeciesEnzymeKm (µM)kcat (min-1)kcat/Km (min-1µM-1)Reference
RatCYP2A31198 ± 3081.3 ± 0.10.0011[7]
MouseCYP2A41290 ± 2200.44 ± 0.040.0003[7]
MouseCYP2A52270 ± 5401.1 ± 0.20.0005[7]
HumanCYP2A61260--
HumanCYP2A131010 ± 1700.22 ± 0.020.0002[7]
HumanCYP2E134--

Note: Data for human CYP2A6 and CYP2E1 are from studies identifying their involvement, with a specific Km value reported for CYP2E1. kcat values were not consistently reported across all studies.

Key Metabolic Pathways

The primary metabolic pathway for the activation of NPYR is α-hydroxylation , which occurs at the carbon atom adjacent to the nitroso group. This reaction is catalyzed by cytochrome P450 enzymes and leads to the formation of an unstable intermediate, α-hydroxy-N-nitrosopyrrolidine. This intermediate spontaneously decomposes to form a reactive electrophile, a diazonium ion, which can alkylate DNA and other macromolecules, initiating the carcinogenic process.[4]

Another potential, though less prominent, metabolic route is β-hydroxylation , occurring at the carbon atom further from the nitroso group. This is generally considered a detoxification pathway.

G Primary Metabolic Pathways of this compound (NPYR) cluster_activation Activation Pathway cluster_detoxification Detoxification Pathway NPYR This compound (NPYR) alpha_hydroxylation α-Hydroxylation (CYP450s: CYP2A, CYP2E1) NPYR->alpha_hydroxylation beta_hydroxylation β-Hydroxylation NPYR->beta_hydroxylation alpha_hydroxy_NPYR α-Hydroxy-NPYR (unstable intermediate) alpha_hydroxylation->alpha_hydroxy_NPYR diazonium_ion Diazonium Ion (reactive electrophile) alpha_hydroxy_NPYR->diazonium_ion dna_adducts DNA Adducts diazonium_ion->dna_adducts carcinogenesis Carcinogenesis dna_adducts->carcinogenesis beta_hydroxy_NPYR β-Hydroxy-NPYR beta_hydroxylation->beta_hydroxy_NPYR excretion Excretion beta_hydroxy_NPYR->excretion

Caption: Metabolic pathways of this compound (NPYR).

Experimental Protocols

The following section details a generalized methodology for an in vitro assessment of NPYR metabolism using liver microsomes, based on protocols described in the literature.[8]

1. Preparation of Liver Microsomes:

  • Livers are excised from the species of interest (e.g., male F344 rats).

  • The tissue is homogenized in a buffered solution (e.g., 0.1 M sodium phosphate, pH 7.4) containing KCl and EDTA.

  • The homogenate is subjected to differential centrifugation to isolate the microsomal fraction (typically a 100,000 x g pellet).

  • The microsomal pellet is resuspended in a storage buffer and the protein concentration is determined using a standard method (e.g., Bradford assay).

2. In Vitro Incubation Assay:

  • A reaction mixture is prepared containing:

    • Liver microsomes (e.g., 0.1-1.0 mg/mL protein).

    • This compound (substrate) at various concentrations.

    • An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to provide the necessary cofactor for CYP450 activity.

    • Magnesium chloride (MgCl2).

    • The mixture is buffered to a physiological pH (e.g., 7.4).

  • The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time (e.g., 15-60 minutes).

  • The reaction is terminated by the addition of a quenching agent (e.g., perchloric acid or a cold solvent).

3. Analysis of Metabolites:

  • The primary metabolite of α-hydroxylation, 2-hydroxytetrahydrofuran (B17549) (2-OH-THF), is often quantified.[8]

  • Due to the instability of the initial α-hydroxylated product, its stable rearrangement product, 2-OH-THF, is typically measured.

  • Analysis is commonly performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detection method, such as UV absorbance or, for higher sensitivity with radiolabeled substrates, a radioflow detector.[8]

  • Quantification is achieved by comparing the peak area of the metabolite to a standard curve of a synthetic 2-OH-THF standard.

G Experimental Workflow for In Vitro NPYR Metabolism Assay cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis liver_homogenization Liver Homogenization centrifugation Differential Centrifugation liver_homogenization->centrifugation microsome_isolation Microsome Isolation centrifugation->microsome_isolation protein_quant Protein Quantification microsome_isolation->protein_quant reaction_setup Set up Reaction Mixture (Microsomes, NPYR, Buffer) protein_quant->reaction_setup initiation Initiate Reaction with NADPH-generating system reaction_setup->initiation incubation Incubate at 37°C initiation->incubation termination Terminate Reaction incubation->termination sample_prep Sample Preparation (e.g., Protein Precipitation) termination->sample_prep hplc_analysis HPLC Analysis (Quantification of 2-OH-THF) sample_prep->hplc_analysis data_analysis Data Analysis (Kinetic Parameter Calculation) hplc_analysis->data_analysis

References

Safety Operating Guide

Proper Disposal of N-Nitrosopyrrolidine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of N-Nitrosopyrrolidine is paramount for laboratory safety and environmental protection. This potent carcinogen requires meticulous handling throughout its lifecycle, including its final disposal. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively.

Immediate Safety and Handling Precautions

Before initiating any procedure that will generate this compound waste, a comprehensive disposal plan must be in place. All personnel handling this compound must be thoroughly trained on its hazards and the necessary safety protocols.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Use chemical-impermeable gloves. Always inspect them before use and change them immediately if they become contaminated.[1]

  • Protective Clothing: A fully fastened lab coat or a disposable jumpsuit is required.[1] Laboratory clothing should not be worn outside the designated work area.

  • Eye and Face Protection: Safety glasses with side shields or goggles are essential to prevent splashes.[1]

  • Respiratory Protection: If there is a risk of generating aerosols or if working outside a certified chemical fume hood, a NIOSH/MSHA-approved respirator should be used.[1][2]

Waste Classification and Segregation

All materials contaminated with this compound must be classified as hazardous chemical waste.[1] This includes:

  • Pure this compound

  • Solutions containing this compound

  • Contaminated labware (e.g., pipette tips, vials, flasks)

  • Contaminated consumables (e.g., gloves, absorbent paper)

Proper segregation is critical:

  • Collect all waste streams containing this compound separately from other chemical and general laboratory waste.[1]

  • Use a dedicated, compatible, and sealed container for liquid waste.[1]

  • Solid waste should be collected in a clearly marked, sealed container.

Step-by-Step Disposal Procedure

  • Container Labeling: All waste containers must be unequivocally labeled with "DANGER/CAUTION – CHEMICAL CARCINOGEN" and the full chemical name, "this compound".[1] The label should also include the hazard pictograms for "Toxic" and "Health Hazard."

  • Waste Collection:

    • Liquid Waste: Carefully transfer liquid waste containing this compound into a designated, leak-proof container. Avoid splashing.

    • Solid Waste: Place all contaminated solid materials, such as gloves, absorbent pads, and empty containers, into a separate, clearly labeled hazardous waste container.

  • Storage: Store the sealed waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated. Follow all institutional and regulatory requirements for hazardous waste storage.

  • Arranging for Disposal: The primary and recommended method for the final disposal of this compound waste is through a licensed hazardous waste disposal company or by incineration at an industrial combustion plant.[3][4] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Regulatory Compliance: this compound is listed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) with the waste code U180.[5] Ensure that all disposal activities comply with local, state, and federal regulations.

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1][2][6]

Spill Management

In the event of a spill, evacuate the immediate area and follow these steps:

  • Ensure Personal Protection: Do not attempt to clean a spill without the proper PPE.[1]

  • Containment: For liquid spills, absorb the material with an inert, non-combustible absorbent such as sand, diatomite, or a universal binder.[2][5][6]

  • Cleanup: Carefully collect the absorbent material and any contaminated debris. Place it into a sealed, labeled container for hazardous waste disposal.[1][5]

  • Decontamination: Decontaminate the spill area thoroughly with an appropriate cleaning agent, and then wash with soap and water.[1][5] All cleaning materials must also be disposed of as hazardous waste.

Quantitative Data Summary

There is no specific quantitative data, such as concentration limits for disposal, provided in the safety data sheets. The overarching principle is that any material contaminated with this compound must be treated as hazardous waste.

ParameterGuideline
EPA RCRA Code U180[5]
Disposal Method Licensed Hazardous Waste Disposal / Industrial Incineration[3][4]
Sewage Disposal Prohibited[2][6]
Household Garbage Prohibited[2][6]

This compound Disposal Workflow

This compound Disposal Workflow cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Generate this compound Waste B Segregate as Hazardous Waste (Solid & Liquid) A->B C Label Container: 'DANGER - CHEMICAL CARCINOGEN' 'this compound' B->C D Wear Full PPE: Gloves, Gown, Eye Protection C->D E Place Waste in Sealed, Compatible Container D->E F Store in Designated Secure Area E->F G Contact EHS for Pickup F->G H Disposal by Licensed Hazardous Waste Vendor G->H I Maintain Disposal Records H->I S1 Spill Occurs S2 Absorb with Inert Material S1->S2 S3 Collect & Dispose as Hazardous Waste S2->S3

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Nitrosopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of N-Nitrosopyrrolidine, a suspected carcinogen.[1][2] Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain regulatory compliance.

Personal Protective Equipment (PPE): Your First Line of Defense

All personnel handling this compound must use the following personal protective equipment. This is not optional and requires strict adherence.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and vapors.
Hand Protection Chemical resistant gloves (tested to EN 374 standard).Prevents skin contact and absorption. Check for leaks before each use.
Body Protection Disposable Tyvek-type suit or sleeves taped to gloves. A lab coat may be sufficient for diluted solutions, but a disposable suit is recommended for handling the neat chemical.[3]Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved half-face respirator with a combination filter cartridge (organic vapor/acid gas/HEPA) is required when handling the neat chemical or in areas with inadequate ventilation.Protects against inhalation of harmful vapors.

Operational Plan: A Step-by-Step Guide to Safe Handling

Follow these procedures diligently to minimize exposure and prevent accidents.

2.1. Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4]

  • Pre-use Inspection: Before starting any work, inspect all PPE for damage.

  • Spill Containment: Ensure that spill cleanup materials are readily available. This includes absorbent materials like sand, diatomite, or universal binders.[5]

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the designated handling area.[1][2]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[1][5]

2.2. Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1]

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.[1]

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • In case of ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[1] Seek immediate medical attention.[1][3]

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including used PPE, absorbent materials from spills, and empty containers, must be collected in a designated, labeled, and sealed container.

  • Disposal Method: The primary recommended disposal method is incineration at an industrial combustion plant.[1]

  • Regulatory Compliance: All disposal must be carried out in accordance with local, regional, and national regulations.[5] Do not dispose of this compound down the drain.[1]

Quantitative Data

ParameterValueSource
Occupational Exposure Limits Not Available[4]
CAS Number 930-55-2[6]
Molecular Formula C4H8N2O[6]
Molecular Weight 100.12 g/mol [6]

Workflow for Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

A Preparation: - Verify fume hood function - Assemble all required PPE - Prepare spill kit B Don PPE: - Respirator - Eye/Face Protection - Gloves - Protective Clothing A->B C Handling this compound: - Work within fume hood - Avoid generating aerosols B->C D Post-Handling: - Decontaminate work surfaces C->D F Waste Collection: - Collect all contaminated materials (PPE, consumables, etc.) C->F E Doff PPE: - Remove in a manner to avoid self-contamination D->E I Personal Hygiene: - Wash hands thoroughly E->I G Waste Segregation & Storage: - Place in labeled, sealed container - Store in designated area F->G H Disposal: - Arrange for incineration via licensed waste handler G->H

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Nitrosopyrrolidine
Reactant of Route 2
N-Nitrosopyrrolidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。